molecular formula C14H14BNO4 B1466026 (4-((4-Methoxyphenyl)carbamoyl)phenyl)boronic acid CAS No. 874459-91-3

(4-((4-Methoxyphenyl)carbamoyl)phenyl)boronic acid

Cat. No.: B1466026
CAS No.: 874459-91-3
M. Wt: 271.08 g/mol
InChI Key: NFMDDKGEWJLUGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-((4-Methoxyphenyl)carbamoyl)phenyl)boronic acid is a bifunctional organic compound that incorporates both a boronic acid and an amide group, making it a valuable building block in synthetic and medicinal chemistry. Its structure is analogous to other phenylboronic acids, which are widely recognized for their role in Suzuki-Miyaura cross-coupling reactions to form biaryl structures, a fundamental transformation in the synthesis of pharmaceuticals and organic materials . The boronic acid functional group is also known to act as an inhibitor for certain enzymes, such as β-lactamases (AmpC) and β-carbonic anhydrases from pathogenic fungi, with inhibition constants in the micromolar range, suggesting potential for developing antimicrobial agents . The amide linkage within the molecule is a versatile pharmacophore and can engage in hydrogen bonding, which can be critical for crystal engineering and the formation of supramolecular structures, as seen in similar carbamoylphenyl boronic acids that form sheets linked by N—H⋯O and O—H⋯O hydrogen bonds . This combination of features makes this compound a compound of significant interest for research applications including the design of enzyme inhibitors, the development of novel materials through crystal engineering, and as a precursor in the synthesis of more complex molecules for biological evaluation. This product is intended for research purposes only and is not approved for human, veterinary, or household use.

Properties

IUPAC Name

[4-[(4-methoxyphenyl)carbamoyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BNO4/c1-20-13-8-6-12(7-9-13)16-14(17)10-2-4-11(5-3-10)15(18)19/h2-9,18-19H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFMDDKGEWJLUGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40725447
Record name {4-[(4-Methoxyphenyl)carbamoyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40725447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874459-91-3
Record name {4-[(4-Methoxyphenyl)carbamoyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40725447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

physicochemical properties of (4-((4-Methoxyphenyl)carbamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of (4-((4-Methoxyphenyl)carbamoyl)phenyl)boronic acid

Prepared by: Gemini, Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: this compound is a bifunctional organic compound featuring a boronic acid moiety and a methoxy-substituted amide group. This structure makes it a valuable building block in medicinal chemistry for applications such as covalent inhibitors and in materials science for the development of sensors and polymers. A thorough understanding of its physicochemical properties is paramount for its effective application, enabling optimization of reaction conditions, formulation design, and prediction of its pharmacokinetic profile. This guide provides a comprehensive overview of the key physicochemical properties of this compound. As direct experimental data is not extensively available in peer-reviewed literature, this document synthesizes information from analogous structures and provides detailed, field-proven experimental protocols for the determination of its acidity (pKa), lipophilicity (logP), aqueous solubility, and stability. This approach equips researchers with the necessary theoretical framework and practical methodologies to characterize this molecule for their specific applications.

Introduction and Molecular Structure

This compound belongs to the versatile class of arylboronic acids. Its structure integrates three key functional components:

  • A Phenylboronic Acid Core: The B(OH)₂ group is a Lewis acid capable of forming reversible covalent bonds with diols, a feature famously exploited in sugar sensing and as a covalent warhead in targeted drug therapies. It is also a cornerstone of the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.

  • An Amide Linker: The carbamoyl group (-CONH-) provides structural rigidity and hydrogen bonding capabilities (both donor and acceptor), influencing solubility, melting point, and molecular interactions.

  • A 4-Methoxyphenyl Group: The terminal methoxy-substituted phenyl ring impacts the molecule's overall lipophilicity and electronic properties.

A comprehensive characterization of its physicochemical properties is essential for any researcher aiming to utilize this compound, as these parameters govern its behavior from the reaction flask to biological systems.

Chemical Structure:

Predicted Physicochemical Properties

While specific experimental values for the title compound are sparse, we can estimate its properties based on its constituent fragments and related known molecules like (4-carbamoylphenyl)boronic acid and 4-methoxyphenylboronic acid.[1][2] These predictions serve as a crucial starting point for experimental design.

PropertyPredicted Value / RangeRationale & Influencing Factors
Molecular Formula C₁₄H₁₄BNO₄-
Molecular Weight 271.08 g/mol -
pKa 8.5 - 9.5The electron-withdrawing nature of the amide group is expected to make the boronic acid slightly more acidic than unsubstituted phenylboronic acid (pKa ~8.8), but this effect is attenuated by the distance. This value is critical for understanding its charge state at physiological pH.[3]
logP 1.5 - 2.5The molecule has both hydrophilic (boronic acid, amide) and lipophilic (two phenyl rings, methoxy group) regions. The overall value suggests moderate lipophilicity, likely favoring cell permeability.
Aqueous Solubility Low to ModerateExpected to be poorly soluble in neutral water due to its crystalline nature and multiple aromatic rings. Solubility is predicted to increase significantly at pH values above its pKa as the anionic boronate is formed.[4]
Melting Point >200 °CThe presence of two aromatic rings and a hydrogen-bonding amide linker suggests a stable crystal lattice requiring significant energy to melt, similar to related structures.

Core Physicochemical Properties & Experimental Determination

This section delves into the theoretical underpinnings of the most critical physicochemical properties and provides robust, step-by-step protocols for their experimental determination.

Acidity (pKa)

Expertise & Experience: The acidity of the boronic acid group is arguably its most important electronic parameter. It does not act as a Brønsted-Lowry acid (proton donor) but as a Lewis acid, accepting a hydroxide ion from water. This converts the boron from a trigonal planar sp² hybridized state to a tetrahedral sp³ hybridized boronate anion.[5] The equilibrium between these two forms is pH-dependent and dictates the compound's reactivity, solubility, and interaction with biological targets.[4][5] The pKa is the pH at which the neutral boronic acid and the anionic boronate are present in equal concentrations.

Diagram: Boronic Acid-Boronate Equilibrium

G cluster_0 pH < pKa cluster_1 pH > pKa ArBOH2 Ar-B(OH)₂ Trigonal Planar (Neutral Lewis Acid) ArBOH3 [Ar-B(OH)₃]⁻ Tetrahedral (Anionic Boronate) ArBOH2->ArBOH3 + OH⁻ ArBOH3->ArBOH2 - OH⁻ / + H⁺

Caption: pH-dependent equilibrium of arylboronic acid.

Trustworthiness - Self-Validating Protocol for pKa Determination (Potentiometric Titration)

This protocol is a gold-standard method for pKa determination.[3][6] Its self-validating nature comes from the precise calibration of the pH electrode with multiple standard buffers and the clear inflection point observed in the titration curve, which directly corresponds to the neutralization event.

Methodology:

  • System Preparation: Calibrate a high-quality pH meter and electrode using at least two, preferably three, standard buffers (e.g., pH 4.01, 7.00, and 10.01) at a constant temperature (e.g., 25 °C).

  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in a known volume (e.g., 50 mL) of a constant ionic strength solution (e.g., 0.1 M KCl). The KCl minimizes variations in activity coefficients during the titration. Note: If solubility is low, a co-solvent like methanol or DMSO can be used, but the resulting value will be an apparent pKa (pKaapp) specific to that solvent system.

  • Titration: Place the solution in a jacketed beaker to maintain constant temperature. Under gentle stirring, add small, precise aliquots (e.g., 0.02 mL) of a standardized, carbonate-free titrant (e.g., 0.05 M NaOH).

  • Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize. Continue the titration well past the expected equivalence point.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH value at the half-equivalence point (the point where half of the acid has been neutralized). For higher accuracy, determine the equivalence point from the peak of the first derivative plot (ΔpH/ΔV vs. V).

Lipophilicity (logP)

Expertise & Experience: The octanol-water partition coefficient (logP) is the primary measure of a compound's lipophilicity.[7] It is a critical parameter in drug development, influencing absorption, distribution, metabolism, and excretion (ADME). A logP value that is too low may result in poor membrane permeability, while a value that is too high can lead to poor aqueous solubility and high metabolic turnover. The Shake-Flask method, while laborious, remains the most reliable experimental technique as it measures the partitioning at equilibrium directly.[7]

Diagram: Shake-Flask logP Determination Workflow

G Start Prepare n-Octanol and Water Phases (Pre-saturate each) Dissolve Dissolve Compound in one Phase Start->Dissolve Mix Combine Phases in Separatory Funnel Dissolve->Mix Shake Shake to Equilibrate (e.g., 24h) Mix->Shake Separate Allow Phases to Separate Shake->Separate Sample Sample Aqueous & Octanol Layers Separate->Sample Analyze Quantify Concentration in Each Phase (e.g., UV-Vis, HPLC) Sample->Analyze Calculate Calculate logP = log([C]octanol / [C]aqueous) Analyze->Calculate

Caption: Workflow for experimental logP determination.

Trustworthiness - Self-Validating Protocol for logP Determination (Shake-Flask Method)

This protocol's reliability stems from ensuring both liquid phases are pre-saturated and that the system reaches true equilibrium. Analysis of both phases provides a mass balance check, confirming the integrity of the experiment.

Methodology:

  • Phase Preparation: Prepare a phosphate buffer solution at a relevant pH (e.g., pH 7.4 to mimic physiological conditions). Saturate this buffer with n-octanol by stirring them together overnight and then separating. Similarly, saturate n-octanol with the buffer. This step is critical to prevent volume changes during the experiment.

  • Stock Solution: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in the phase in which it is more soluble (likely the pre-saturated n-octanol).

  • Partitioning: In a glass vial, combine a precise volume of the pre-saturated n-octanol (containing the compound) and the pre-saturated buffer (e.g., 5 mL of each).

  • Equilibration: Gently agitate the vial at a constant temperature for a sufficient time (e.g., 24 hours) to allow for complete partitioning. Avoid vigorous shaking that can cause emulsions.

  • Phase Separation: Centrifuge the vial at low speed to ensure a clean separation of the two phases.

  • Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in each aliquot using a validated analytical method, such as HPLC-UV. A calibration curve must be prepared for accurate quantification.[8]

  • Calculation: The partition coefficient, P, is the ratio of the concentration in n-octanol to the concentration in the aqueous buffer. The logP is the base-10 logarithm of this value: logP = log₁₀([Concentration]ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ).[7]

Aqueous Solubility

Expertise & Experience: Aqueous solubility is a fundamental property that affects a compound's dissolution rate and bioavailability. For ionizable compounds like boronic acids, solubility is highly dependent on pH.[4] Below the pKa, the neutral, often highly crystalline form dominates, leading to low solubility. Above the pKa, the compound converts to the more polar (and thus more soluble) anionic boronate. A common pitfall in measuring the solubility of boronic acids is their tendency to dehydrate and form cyclic anhydrides known as boroxines, which can have different solubility profiles.[9][10] The equilibrium shake-flask method is the definitive technique for determining thermodynamic solubility.

Diagram: pH-Dependent Solubility Profile Logic

G pH_low Low pH (pH << pKa) Sol_low Low Solubility (Dominated by neutral, crystalline form) pH_low->Sol_low pH_high High pH (pH >> pKa) Sol_high High Solubility (Dominated by charged, anionic boronate) pH_high->Sol_high

Caption: Impact of pH on the solubility of a boronic acid.

Trustworthiness - Self-Validating Protocol for Thermodynamic Solubility Determination

This method ensures that a true equilibrium between the solid state and the solution is achieved. The validation comes from approaching equilibrium from two directions (supersaturation and undersaturation) and confirming that both yield the same final concentration. For simplicity, the undersaturation method is described here.

Methodology:

  • System Setup: Prepare a series of buffered solutions covering a range of pH values (e.g., pH 2, 5, 7.4, 9, 10).

  • Slurry Preparation: Add an excess amount of the solid compound to each buffered solution in separate sealed vials. The presence of undissolved solid at the end of the experiment is essential.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (24-72 hours) to ensure equilibrium is reached.

  • Sample Processing: After equilibration, allow the vials to stand for a short period for the excess solid to settle. Alternatively, filter the samples through a low-binding filter (e.g., 0.22 µm PVDF) to remove undissolved solid. This step is critical to avoid artificially high results.

  • Quantification: Dilute the clear supernatant or filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a validated HPLC-UV or LC-MS method.

  • Data Reporting: Report the solubility in mg/mL or µM at each specific pH and temperature. Plotting solubility versus pH will generate a valuable pH-solubility profile.

Chemical Stability

Expertise & Experience: Arylboronic acids are susceptible to two primary degradation pathways: boroxine formation (reversible dehydration) and protodeboronation (irreversible cleavage of the C-B bond).[5] Protodeboronation is often the more critical pathway as it results in the formation of an inactive des-boro compound. This process is highly pH-dependent and can be accelerated under both acidic and basic conditions.[5] Assessing stability across a range of pH values and temperatures is therefore crucial for determining appropriate storage and handling conditions.

Methodology for Preliminary Stability Assessment:

  • Solution Preparation: Prepare stock solutions of the compound in buffers of varying pH (e.g., pH 3, 7, 9) at a known concentration (e.g., 0.5 mg/mL).

  • Incubation: Aliquot the solutions into sealed vials and store them under different conditions:

    • Refrigerated (2-8 °C)

    • Room Temperature (25 °C)

    • Accelerated (40 °C)

  • Time Points: At specified time points (e.g., t=0, 24h, 48h, 1 week), remove a vial from each condition.

  • Analysis: Analyze the samples immediately by HPLC-UV. The HPLC method should be capable of separating the parent compound from potential degradants.

  • Reporting: Calculate the percentage of the parent compound remaining at each time point relative to the t=0 sample. This provides a clear picture of the compound's stability profile.

Summary and Future Directions

This compound is a compound of significant interest due to its versatile chemical functionalities. This guide has outlined the theoretical basis for its key physicochemical properties and provided detailed, actionable protocols for their experimental determination. The predictions suggest a moderately lipophilic, crystalline solid with pH-dependent solubility and an acidic pKa in the physiological range.

Experimental validation of these properties using the described methods is a critical next step for any research program. Future work should also include solid-state characterization (e.g., via X-ray powder diffraction and differential scanning calorimetry) to identify potential polymorphs, which can have distinct solubility and stability profiles. For drug development applications, assessing the kinetics of diol binding and compatibility with common pharmaceutical excipients will be essential for successful formulation.

References

  • Martínez-Aguirre, M. A., Villamil-Ramos, R., & Yatsimirsky, A. K. (2013). Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. Journal of Organic Chemistry. Available at: [Link]

  • Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. Organic Chemistry Portal. Available at: [Link]

  • Watanabe, M., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters. ACS Publications. Available at: [Link]

  • Sporzyński, A., et al. (2024). Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. Molecules. MDPI. Available at: [Link]

  • Assessing the stability and reactivity of a new generation of boronic esters. Poster Presentation. Available at: [Link]

  • (4-Methoxyphenyl)boronic acid | C7H9BO3 | CID 201262. PubChem, NIH. Available at: [Link]

  • Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. (2020). Journal of Chemical & Engineering Data. ACS Publications. Available at: [Link]

  • Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. (2020). ResearchGate. Available at: [Link]

  • Domańska, U., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry. Available at: [Link]

  • 4-Methoxycarbonylphenylboronic acid | C8H9BO4 | CID 2734369. PubChem, NIH. Available at: [Link]

  • Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks. Available at: [Link]

  • 4-Methoxyphenyl boric acid | C7H9BO4 | CID 14769994. PubChem, NIH. Available at: [Link]

  • pKa measurement. University of Strathclyde. Available at: [Link]

  • LogP—Making Sense of the Value. ACD/Labs. Available at: [Link]

  • Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Agilent. Available at: [Link]

  • (4-Carbamoylphenyl)boronic acid. (2009). Acta Crystallographica Section E: Structure Reports Online. PubMed Central. Available at: [Link]

Sources

An In-Depth Technical Guide to the Postulated Mechanism of Action of (4-((4-Methoxyphenyl)carbamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Charting Unexplored Territory

In the landscape of drug discovery and molecular biology, we often encounter compounds with significant therapeutic potential, yet their precise mechanisms of action remain to be fully elucidated. (4-((4-Methoxyphenyl)carbamoyl)phenyl)boronic acid represents one such intriguing molecule. While direct, extensive research on its specific biological pathway is emerging, its chemical structure—a strategic amalgamation of a phenylboronic acid moiety and a methoxyphenyl carbamoyl group—provides a strong foundation for postulating a compelling mechanism of action.

This technical guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to offer a synthesized, expert-driven perspective on the likely mechanism of action of this compound. By dissecting its constituent parts and drawing parallels with well-characterized molecules, we will construct a scientifically rigorous and logical framework. This document will serve as a roadmap for future research, proposing key experiments and validation strategies to confirm the hypotheses presented herein. Our approach is grounded in the principles of scientific integrity, providing a trustworthy and authoritative resource for those working at the forefront of therapeutic innovation.

Deconstructing the Molecule: Clues from Chemical Architecture

The structure of this compound is the cornerstone of our mechanistic hypothesis. It features two key functional domains that are known to impart distinct biological activities.

  • The Phenylboronic Acid Head: Boronic acids are a class of compounds characterized by a boron atom bonded to a phenyl ring and two hydroxyl groups. This moiety is renowned for its ability to form reversible covalent bonds with diols. This property is central to the biological activity of many boronic acid-containing drugs, enabling them to interact with a variety of biological molecules, including carbohydrates and enzymes. Phenylboronic acid derivatives, in particular, have been investigated for their potential in targeted cancer therapy due to their affinity for sialic acids, which are often overexpressed on the surface of cancer cells[1][2]. Furthermore, the boronic acid group is the active component of potent enzyme inhibitors, such as the proteasome inhibitor bortezomib[1].

  • The (4-Methoxyphenyl)carbamoyl Tail: The opposing end of the molecule features a methoxyphenyl group linked via a carbamoyl (amide) bond. This part of the structure can be crucial for determining the compound's selectivity, pharmacokinetic properties, and potential for additional molecular interactions. The methoxy group can influence solubility and metabolic stability, while the amide linkage provides a rigid scaffold that can orient the molecule within a binding pocket.

This dual-functionality suggests a multi-pronged mechanism of action, which we will explore in the subsequent sections.

Postulated Mechanism of Action: A Dual-Threat Hypothesis

Based on the chemical functionalities of this compound, we propose a primary mechanism centered on enzyme inhibition , with a potential secondary role in disrupting cell surface interactions .

Primary Postulated Mechanism: Targeted Enzyme Inhibition

We hypothesize that this compound acts as an inhibitor of specific enzymes, with serine proteases and the proteasome representing prime candidates.

Serine Protease Inhibition: The boronic acid can act as a transition-state analog for the tetrahedral intermediate formed during peptide bond hydrolysis by serine proteases. The boron atom, being electrophilic, can be attacked by the catalytic serine residue in the enzyme's active site, forming a stable, reversible covalent bond. This effectively blocks the enzyme's activity.

Proteasome Inhibition: The 26S proteasome is a large protein complex responsible for degrading ubiquitinated proteins. Its catalytic core contains threonine residues that function similarly to serine in proteases. Bortezomib, a dipeptide boronic acid, is a clinically approved proteasome inhibitor that functions in this manner. We postulate that this compound could similarly target the proteasome, leading to an accumulation of regulatory proteins and ultimately inducing apoptosis in rapidly dividing cells.

The specificity of the inhibition would be dictated by the (4-methoxyphenyl)carbamoyl tail, which would interact with the substrate-binding pockets of the target enzyme, conferring selectivity.

Secondary Postulated Mechanism: Interaction with Cell Surface Glycoproteins

As previously mentioned, phenylboronic acids can bind to sialic acids on the surface of cells[1][2]. This interaction could lead to several downstream effects:

  • Disruption of Cell Adhesion and Signaling: By binding to cell surface glycoproteins, the compound could interfere with cell-cell and cell-matrix interactions, potentially inhibiting metastasis.

  • Targeted Delivery: This affinity for cancer cell surfaces could be exploited to deliver the compound more specifically to tumor tissues, enhancing its therapeutic index.

The following diagram illustrates the proposed dual mechanism of action:

Mechanism_of_Action cluster_compound This compound cluster_cell Target Cell cluster_enzyme Enzyme Inhibition (Primary) cluster_surface Cell Surface Interaction (Secondary) Compound Compound Structure Proteasome Proteasome Compound->Proteasome Inhibition SerineProtease Serine Protease Compound->SerineProtease Inhibition Glycoprotein Sialic Acid-rich Glycoprotein Compound->Glycoprotein Binding Apoptosis Apoptosis Proteasome->Apoptosis Leads to SerineProtease->Apoptosis Leads to DisruptedSignaling Disrupted Cell Adhesion & Signaling Glycoprotein->DisruptedSignaling Causes

Caption: Postulated dual mechanism of action of this compound.

Experimental Validation: A Roadmap for Mechanistic Studies

To validate the proposed mechanism of action, a series of targeted experiments are required. The following protocols outline key steps to investigate the enzymatic and cellular effects of this compound.

Enzyme Inhibition Assays

Objective: To determine if the compound inhibits the activity of candidate enzymes in vitro.

Protocol:

  • Enzyme and Substrate Preparation: Obtain purified recombinant human proteasome (20S core particle) and a representative serine protease (e.g., chymotrypsin). Prepare a fluorogenic substrate for each enzyme.

  • Assay Setup: In a 96-well plate, add assay buffer, the enzyme, and varying concentrations of this compound (typically from 1 nM to 100 µM).

  • Initiation and Measurement: Initiate the reaction by adding the fluorogenic substrate. Measure the increase in fluorescence over time using a plate reader.

  • Data Analysis: Calculate the initial reaction velocity for each concentration of the inhibitor. Plot the velocity against the inhibitor concentration and fit the data to a suitable model (e.g., Michaelis-Menten) to determine the IC50 value.

Expected Outcome: A dose-dependent decrease in enzyme activity would support the hypothesis of direct enzyme inhibition.

Cellular Proliferation and Apoptosis Assays

Objective: To assess the effect of the compound on cancer cell viability and its ability to induce apoptosis.

Protocol:

  • Cell Culture: Culture a panel of cancer cell lines (e.g., ovarian, prostate) in appropriate media.

  • Treatment: Seed cells in 96-well plates and treat with a range of concentrations of this compound for 24, 48, and 72 hours.

  • Proliferation Assay (SRB or MTT): After treatment, fix the cells and stain with Sulforhodamine B (SRB) or treat with MTT reagent. Measure the absorbance to determine cell viability.

  • Apoptosis Assay (Caspase-3 Activity): Lyse the treated cells and measure the activity of caspase-3, a key executioner caspase in apoptosis, using a fluorogenic substrate.

  • Western Blot Analysis: Analyze the expression levels of key apoptotic markers (e.g., cleaved PARP, p21) by Western blotting.

Expected Outcome: A reduction in cell viability and an increase in apoptosis markers would be consistent with the proposed mechanism of action.

The following workflow diagram illustrates the experimental approach:

Experimental_Workflow cluster_invitro In Vitro Validation cluster_incell In-Cell Validation cluster_binding Target Engagement EnzymeAssay Enzyme Inhibition Assays (Proteasome, Serine Proteases) IC50 Determine IC50 EnzymeAssay->IC50 CellProliferation Cell Proliferation Assays (SRB/MTT) CellViability Assess Cell Viability CellProliferation->CellViability ApoptosisAssay Apoptosis Assays (Caspase Activity, Western Blot) ApoptosisInduction Measure Apoptosis Induction ApoptosisAssay->ApoptosisInduction CellBinding Cell Surface Binding Assay (Flow Cytometry) BindingAffinity Quantify Binding Affinity CellBinding->BindingAffinity

Caption: Experimental workflow for validating the mechanism of action.

Quantitative Data Summary

While specific quantitative data for this compound is not yet widely available, the following table presents representative data for related phenylboronic acid and benzoxaborole derivatives to provide a comparative context.

CompoundTargetAssay TypeIC50 / KiReference
AN15368 Trypanosoma cruziIn vitro cell-based5 nM (IC50)[3]
2-Fluoro-6-formylphenylboronic acid A2780 ovarian cancer cellsAntiproliferative (SRB)Low micromolar (IC50)[4]
4-Methoxyphenylboronic acid β-Lactamase (AmpC)Enzyme inhibition5.9 ± 0.8 μM (Ki)[5]

This table will be populated with specific data for the title compound as it becomes available through the execution of the experiments outlined above.

Conclusion and Future Directions

The structural features of this compound strongly suggest a mechanism of action centered on enzyme inhibition, with the potential for synergistic effects through interactions with cell surface glycoproteins. The proposed experimental roadmap provides a clear path forward for validating these hypotheses and fully elucidating the compound's biological activity.

Future research should also focus on:

  • Identifying specific enzyme targets through proteomic approaches.

  • Investigating the pharmacokinetic and pharmacodynamic properties of the compound in preclinical models.

  • Exploring the structure-activity relationship by synthesizing and testing analogs with modifications to both the phenylboronic acid and the methoxyphenyl carbamoyl moieties.

By systematically addressing these research questions, the full therapeutic potential of this compound can be unlocked, paving the way for its development as a novel therapeutic agent.

References

  • Researchers discover compound that could treat Chagas disease - Drug Target Review. (2022-09-14). Available at: [Link]

  • Chagas disease: new compound shows promise in treatment - SBMT. (2022-09-10). Available at: [Link]

  • AN-15368 demonstrates efficacy in rhesus macaques infected with T. cruzi - BioWorld. (2022-09-20). Available at: [Link]

  • Discovery of an orally active benzoxaborole prodrug effective in the treatment of Chagas disease in non-human primates - PubMed Central. (2022-09-05). Available at: [Link]

  • Discovery of an orally active benzoxaborole prodrug effective in the treatment of Chagas disease in non-human primates - PubMed. (2022-09-05). Available at: [Link]

  • Phenylboronic acid in targeted cancer therapy and diagnosis - PMC - PubMed Central. Available at: [Link]

  • Discovering simple phenylboronic acid and benzoxaborole derivatives for experimental oncology – phase cycle-specific inducers of apoptosis in A2780 ovarian cancer cells - NIH. Available at: [Link]

  • This compound ,98% - Amerigo Scientific. Available at: [Link]

  • (4-Carbamoylphenyl)boronic acid - PMC - PubMed Central. Available at: [Link]

  • 4-Methoxycarbonylphenylboronic acid | C8H9BO4 | CID 2734369 - PubChem. Available at: [Link]

  • Phenylboronic acid in targeted cancer therapy and diagnosis - PubMed. (2025-03-03). Available at: [Link]

  • Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy - PMC - NIH. (2022-01-12). Available at: [Link]

  • Crystal structure of 4-(methoxycarbonyl)phenylboronic acid - PMC - NIH. Available at: [Link]

  • [4-[Bis(4-methoxyphenyl)amino]phenyl]boronic Acid (contains varying amounts of Anhydride) | C20H20BNO4 | CID 10569782 - PubChem. Available at: [Link]

  • 4-Methoxyphenylboronic acid - High purity | EN - Georganics. Available at: [Link]

  • 4-Methoxyphenylboronic acid, 98% 5720-07-0 - Ottokemi. Available at: [Link]

Sources

A Technical Guide to the Biological Activity of (4-((4-Methoxyphenyl)carbamoyl)phenyl)boronic acid: A Putative IDO1 Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the biological activity of (4-((4-Methoxyphenyl)carbamoyl)phenyl)boronic acid, a compound rationally designed to target key enzymatic pathways in immunomodulation. Based on its structural features, particularly the presence of a boronic acid moiety, this molecule is hypothesized to function as a potent inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a critical, rate-limiting enzyme in the kynurenine pathway of tryptophan metabolism, which represents a pivotal mechanism for inducing immune tolerance, notably exploited by tumor cells to evade immune surveillance.[1][2] This document delineates the scientific rationale for targeting IDO1, a proposed synthesis for the title compound, and detailed experimental protocols to validate its biological activity and mechanism of action. We will cover enzymatic and cell-based assays for determining inhibitory potency, as well as the Cellular Thermal Shift Assay (CETSA) for confirming direct target engagement in a cellular context. This guide is intended for researchers in drug discovery, oncology, and immunology, providing the foundational knowledge and practical methodologies to investigate this promising compound.

Introduction: The Immunoregulatory Role of the Kynurenine Pathway and IDO1

The catabolism of the essential amino acid L-tryptophan is a central process in cellular metabolism and immune regulation.[3][4] The vast majority of tryptophan degradation occurs via the kynurenine pathway, a cascade of enzymatic reactions that produces several neuroactive and immunomodulatory metabolites.[3][5] The first and rate-limiting step of this pathway is catalyzed by two distinct enzymes: Tryptophan 2,3-dioxygenase (TDO) primarily in the liver, and Indoleamine 2,3-dioxygenase 1 (IDO1) in extrahepatic tissues and antigen-presenting cells (APCs).[6][7]

IDO1 has emerged as a high-interest therapeutic target, particularly in oncology.[8][9] Its expression is significantly upregulated by pro-inflammatory cytokines like interferon-gamma (IFN-γ), a common signal in the tumor microenvironment.[10][11] The enzymatic action of IDO1 initiates an immunosuppressive cascade through two primary mechanisms:

  • Tryptophan Depletion: The local depletion of tryptophan in the microenvironment causes amino acid stress, leading to the arrest of T-cell proliferation and activation.[1][12]

  • Kynurenine Metabolite Accumulation: The generation of L-kynurenine and its downstream metabolites actively promotes an immunosuppressive state by inducing the differentiation of naïve T-cells into regulatory T-cells (Tregs) and triggering apoptosis in effector T-cells.[11][13]

This dual mechanism allows IDO1-expressing tumor cells to create a shield of immune tolerance, effectively evading destruction by the host's immune system.[1][2] Consequently, inhibiting IDO1 is a validated strategy to reverse this immunosuppression and restore potent anti-tumor immunity, making IDO1 inhibitors a promising class of drugs for cancer immunotherapy, often explored in combination with checkpoint inhibitors.[14][15]

The compound, this compound, incorporates a boronic acid functional group, a moiety known to interact with the heme cofactor within the active site of enzymes like IDO1, suggesting its potential as a targeted inhibitor.[16]

Signaling Pathway Overview

The following diagram illustrates the central role of IDO1 in the kynurenine pathway and the intended point of intervention for an inhibitor like this compound.

IDO1_Pathway cluster_effects Immunosuppressive Effects TRP L-Tryptophan (Essential Amino Acid) IDO1 IDO1 Enzyme (Heme-containing) TRP->IDO1 Substrate T_Cell_Arrest T-Cell Proliferation Arrest (via GCN2 Kinase) TRP->T_Cell_Arrest Depletion Leads To NFK N-Formylkynurenine IDO1->NFK Catalyzes KYN L-Kynurenine (Immunosuppressive Metabolite) NFK->KYN Spontaneous Hydrolysis Downstream Downstream Metabolites (e.g., Kynurenic Acid, Quinolinic Acid) KYN->Downstream Treg_Activation Regulatory T-Cell (Treg) Activation (via AhR Receptor) KYN->Treg_Activation Accumulation Leads To Inhibitor This compound Inhibitor->IDO1 Inhibits

Caption: The IDO1-mediated Kynurenine Pathway and point of inhibition.

Representative Synthesis

Proposed Reaction Scheme:

  • Reactants: 4-Aminophenylboronic acid pinacol ester and 4-methoxybenzoyl chloride. The pinacol ester is used to protect the reactive boronic acid moiety during the coupling reaction.

  • Reaction: Standard Schotten-Baumann reaction conditions for amide coupling.

  • Deprotection: Mild acidic hydrolysis to remove the pinacol protecting group and yield the final boronic acid.

Step-by-Step Conceptual Protocol:

  • Amide Coupling:

    • Dissolve 4-aminophenylboronic acid pinacol ester (1.0 eq) in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).

    • Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq), to the solution.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add a solution of 4-methoxybenzoyl chloride (1.1 eq) in the same solvent.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring progress by Thin Layer Chromatography (TLC).

    • Upon completion, perform an aqueous workup to remove the base and any water-soluble byproducts. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting pinacol-protected intermediate via column chromatography.

  • Deprotection:

    • Dissolve the purified intermediate in a solvent mixture, such as acetone/water or THF/water.

    • Add a mild acid, such as 1M hydrochloric acid (HCl), and stir the reaction at room temperature.

    • Monitor the deprotection by TLC.

    • Once complete, remove the organic solvent under reduced pressure. The product may precipitate from the aqueous solution.

    • Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield this compound.

Experimental Protocols for Biological Evaluation

To validate the hypothesis that this compound is a direct inhibitor of IDO1, a tiered approach involving enzymatic, cell-based, and target engagement assays is required.

Protocol 1: In Vitro IDO1 Enzymatic Inhibition Assay

Principle of the Assay: This assay directly measures the enzymatic activity of recombinant human IDO1 by quantifying the production of its product, N-formylkynurenine (NFK), which is subsequently converted to kynurenine.[17] The inhibitory effect of the test compound is determined by measuring the reduction in kynurenine formation in its presence. A common method involves colorimetric detection after reacting kynurenine with Ehrlich's reagent.

Materials:

  • Recombinant Human IDO1 Enzyme

  • IDO1 Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5)

  • L-Tryptophan (Substrate)

  • Ascorbic Acid and Methylene Blue (Reductant system for heme cofactor)[18]

  • Catalase

  • Test Compound: this compound, dissolved in DMSO

  • Positive Control Inhibitor: Epacadostat or another known IDO1 inhibitor[14]

  • Trichloroacetic Acid (TCA) (30% w/v)

  • Ehrlich's Reagent (p-dimethylaminobenzaldehyde in acetic acid)

  • 96-well microplate and plate reader (absorbance at 480 nm)

Step-by-Step Methodology:

  • Reagent Preparation: Prepare stock solutions of L-tryptophan, cofactors, test compound, and positive control. Create a serial dilution of the test compound and positive control to determine IC50 values.

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • 50 µL IDO1 Assay Buffer containing ascorbic acid (20 mM), methylene blue (10 µM), and catalase (100 µg/mL).

    • 10 µL of recombinant IDO1 enzyme solution.

    • 10 µL of test compound dilution (or DMSO for vehicle control, or positive control).

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the compound to bind to the enzyme.

  • Initiate Reaction: Add 30 µL of L-Tryptophan solution (final concentration ~400 µM) to each well to start the enzymatic reaction.

  • Reaction Incubation: Incubate the plate at 37°C for 30-60 minutes.

  • Terminate Reaction: Stop the reaction by adding 20 µL of 30% TCA to each well.

  • Hydrolysis: Incubate the plate at 50°C for 30 minutes to hydrolyze the NFK product to kynurenine.[17]

  • Centrifugation: Centrifuge the plate at 3000 x g for 10 minutes to pellet the precipitated protein.

  • Colorimetric Detection:

    • Transfer 100 µL of the supernatant from each well to a new, clear 96-well plate.

    • Add 100 µL of Ehrlich's reagent to each well.

    • Incubate at room temperature for 10 minutes until a yellow color develops.

  • Data Acquisition: Measure the absorbance at 480 nm using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Cell-Based IDO1 Inhibition Assay

Principle of the Assay: This assay assesses the ability of the compound to inhibit IDO1 activity within a cellular context. Human cells that can be induced to express IDO1 (e.g., HeLa or SK-OV-3 cancer cells) are stimulated with IFN-γ.[18][19] The cells are then treated with the test compound, and the amount of kynurenine secreted into the culture medium is measured as a readout of intracellular IDO1 activity.

Materials:

  • HeLa or SK-OV-3 cells

  • Cell Culture Medium (e.g., DMEM with 10% FBS)

  • Human Interferon-gamma (IFN-γ)

  • Test Compound and Positive Control (as above)

  • Reagents for kynurenine detection (TCA and Ehrlich's reagent as above)

  • 96-well cell culture plate

Step-by-Step Methodology:

  • Cell Seeding: Seed HeLa cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • IDO1 Induction and Treatment:

    • Remove the old medium.

    • Add 200 µL of fresh medium containing IFN-γ (final concentration ~100 ng/mL) and the desired concentrations of the test compound (or controls).[17]

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator. This allows for IDO1 protein expression and subsequent tryptophan catabolism.

  • Sample Collection: Carefully collect 140 µL of the cell culture supernatant from each well.

  • Kynurenine Quantification:

    • Add 10 µL of 6.1 N TCA to the 140 µL of supernatant.

    • Incubate at 50°C for 30 minutes.

    • Centrifuge to pellet any precipitate.

    • Transfer 100 µL of the final supernatant to a new plate and add 100 µL of Ehrlich's reagent.

    • Measure absorbance at 480 nm.

  • Data Analysis: Determine the cellular IC50 value as described in the enzymatic assay protocol. It is also advisable to run a parallel plate to assess cell viability (e.g., using an MTT or CellTiter-Glo assay) to ensure the observed reduction in kynurenine is not due to cytotoxicity.

Workflow for Cell-Based IDO1 Assay

Cell_Assay_Workflow start Start seed 1. Seed HeLa Cells in 96-well plate start->seed adhere 2. Incubate Overnight (Allow cells to adhere) seed->adhere treat 3. Treat Cells with: - IFN-γ (to induce IDO1) - Test Compound / Controls adhere->treat incubate 4. Incubate for 48-72 hours treat->incubate collect 5. Collect Supernatant incubate->collect detect 6. Kynurenine Detection (TCA + Ehrlich's Reagent) collect->detect read 7. Measure Absorbance (480 nm) detect->read analyze 8. Analyze Data (Calculate IC50) read->analyze end End analyze->end

Caption: Step-by-step workflow for the cell-based IDO1 inhibition assay.

Protocol 3: Cellular Thermal Shift Assay (CETSA®)

Principle of the Assay: CETSA is a powerful method for verifying direct target engagement in a physiological context.[20][21] It is based on the principle that when a ligand binds to its target protein, it generally stabilizes the protein's structure, increasing its resistance to thermal denaturation.[22][23] In a CETSA experiment, intact cells treated with the test compound are heated to various temperatures. The amount of soluble (non-denatured) target protein remaining at each temperature is then quantified, typically by Western Blot. A stabilizing ligand will result in more soluble protein at higher temperatures compared to the vehicle control, thus causing a "thermal shift".

Materials:

  • HeLa or other IDO1-expressing cells

  • Test Compound and Vehicle Control (DMSO)

  • PBS (Phosphate-Buffered Saline)

  • Lysis Buffer (containing protease inhibitors)

  • Equipment for SDS-PAGE and Western Blotting

  • Primary Antibody specific to IDO1

  • HRP-conjugated Secondary Antibody

  • Chemiluminescence Substrate

  • Thermocycler or heating blocks

  • Gel imaging system

Step-by-Step Methodology:

  • Cell Treatment: Culture IDO1-expressing cells to ~80% confluency. Treat the cells with the test compound (at a concentration ~10x the cellular IC50) or vehicle (DMSO) for 1-2 hours.

  • Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS to a specific cell density.

  • Heat Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of different temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermocycler, followed by cooling to 4°C for 3 minutes.[22] One aliquot should be kept at room temperature as a non-heated control.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature) to release the soluble proteins.

  • Separation of Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins and cell debris.

  • Sample Preparation: Carefully collect the supernatant (soluble protein fraction) from each tube. Determine the protein concentration of each sample using a Bradford or BCA assay. Normalize all samples to the same protein concentration.

  • Western Blotting:

    • Separate the protein samples by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane and probe with a primary antibody against IDO1.

    • Wash and probe with an HRP-conjugated secondary antibody.

    • Apply a chemiluminescent substrate and capture the signal using an imaging system.

  • Data Analysis:

    • Quantify the band intensity for IDO1 at each temperature for both the vehicle- and compound-treated samples.

    • Normalize the intensity of each band to the non-heated control for that condition.

    • Plot the normalized band intensity versus temperature to generate melt curves. A shift of the curve to the right for the compound-treated sample indicates thermal stabilization and confirms direct target engagement.

Workflow for CETSA Experiment

CETSA_Workflow start Start treat 1. Treat Cells with Compound vs. Vehicle start->treat harvest 2. Harvest & Resuspend Cells treat->harvest heat 3. Heat Aliquots (Temperature Gradient) harvest->heat lyse 4. Lyse Cells (e.g., Freeze-Thaw) heat->lyse centrifuge 5. Centrifuge to Separate Soluble vs. Aggregated Protein lyse->centrifuge collect 6. Collect Supernatant (Soluble Fraction) centrifuge->collect wb 7. Western Blot for IDO1 collect->wb analyze 8. Quantify Bands & Plot Melt Curves wb->analyze end End analyze->end

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Data Presentation and Interpretation

Quantitative data from the inhibition assays should be summarized in a clear, tabular format for easy comparison.

Table 1: Representative Data Summary for Biological Activity

Assay Type Compound IC50 (nM) Notes
Enzymatic Assay (4-((4-...)phenyl)boronic acid e.g., 45 nM Direct inhibition of recombinant hIDO1
Epacadostat (Control) e.g., 10 nM [14]
Cell-Based Assay (4-((4-...)phenyl)boronic acid e.g., 150 nM Inhibition of IFN-γ induced IDO1 in HeLa cells

| | Epacadostat (Control) | e.g., 70 nM |[12] |

Table 2: Representative Data from Cellular Thermal Shift Assay (CETSA)

Treatment Apparent Melting Temp (Tₘ) Thermal Shift (ΔTₘ) Interpretation
Vehicle (DMSO) e.g., 52.1 °C - Baseline thermal stability of IDO1

| Compound (10 µM) | e.g., 58.6 °C | +6.5 °C | Compound binds and stabilizes IDO1 in cells |

Note: The data presented in the tables above are hypothetical examples for illustrative purposes.

Conclusion and Future Directions

This compound is a rationally designed molecule with strong potential as an inhibitor of the immunosuppressive enzyme IDO1. Its chemical structure is well-suited for interaction with the enzyme's active site. The experimental framework provided in this guide offers a comprehensive, multi-tiered approach to rigorously validate its biological activity. Successful validation through enzymatic, cellular, and target engagement assays would establish this compound as a valuable tool for research and a potential candidate for further preclinical development in the field of cancer immunotherapy. Future studies should focus on its selectivity against other enzymes (like IDO2 and TDO), pharmacokinetic properties, and in vivo efficacy in synergistic combination with immune checkpoint inhibitors in relevant tumor models.

References

  • The Tryptophan and Kynurenine Pathway Involved in the Development of Immune-Related Diseases. (2023). MDPI. [Link]

  • Editorial: Multiple Implications of the Kynurenine Pathway in Inflammatory Diseases: Diagnostic and Therapeutic Applications. (n.d.). PubMed Central. [Link]

  • Immunomodulatory Effects of Genetic Alterations Affecting the Kynurenine Pathway. (n.d.). MDPI. [Link]

  • Trial watch: IDO inhibitors in cancer therapy. (n.d.). Taylor & Francis Online. [Link]

  • The kynurenine system and immunoregulation. (2012). Journal of Neural Transmission. [Link]

  • Trial watch: IDO inhibitors in cancer therapy. (2017). PubMed Central. [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (2022). Bio-protocol. [Link]

  • Indoleamine 2,3-Dioxygenase 1: A Promising Therapeutic Target in Malignant Tumor. (2021). Frontiers in Immunology. [Link]

  • IDO and TDO inhibitors in cancer immunotherapy: mechanisms, clinical development, and future directions. (2024). Frontiers in Pharmacology. [Link]

  • Reimagining IDO Pathway Inhibition in Cancer Immunotherapy via Downstream Focus on the Tryptophan–Kynurenine–Aryl Hydrocarbon Axis. (2020). AACR Journals. [Link]

  • Role of indoleamine 2,3-dioxygenase 1 (IDO1) and kynurenine pathway in the regulation of the aging process. (2022). Ageing Research Reviews. [Link]

  • Indoleamine 2,3‐dioxygenase 1 (IDO1): an up‐to‐date overview of an eclectic immunoregulatory enzyme. (2019). The FEBS Journal. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). Methods in Molecular Biology. [Link]

  • Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources. (2023). Frontiers in Chemistry. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2021). ACS Chemical Biology. [Link]

  • Quantification of IDO1 enzyme activity in normal and malignant tissues. (2018). Biochimica et Biophysica Acta (BBA) - General Subjects. [Link]

  • Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells. (2020). Scientific Reports. [Link]

  • The role of the indoleamine 2,3-dioxygenase 1 (IDO1) and kynurenine pathway metabolites in innate immunity. (2021). ResearchGate. [Link]

  • Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.Net. [Link]

  • CETSA. (n.d.). Pelago Bioscience. [Link]

  • Boron-Based Functionalities Enhance the Potency of 2,5-Dimethylfuran-Based IDO1 Inhibitors. (2024). ChemBioChem. [Link]

  • Discovery of IDO1 inhibitors: from bench to bedside. (2018). Journal for ImmunoTherapy of Cancer. [Link]

  • Evaluation of Novel Inhibitors of Tryptophan Dioxygenases for Enzyme and Species Selectivity Using Engineered Tumour Cell Lines Expressing Either Murine or Human IDO1 or TDO2. (2022). International Journal of Molecular Sciences. [Link]

Sources

Structural Elucidation of (4-((4-Methoxyphenyl)carbamoyl)phenyl)boronic acid: A Multi-Technique Approach

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(4-((4-Methoxyphenyl)carbamoyl)phenyl)boronic acid is a bifunctional molecule of significant interest in medicinal chemistry and materials science. Its utility as a building block in Suzuki-Miyaura cross-coupling reactions and as a structural motif in targeted therapeutics necessitates a robust and unambiguous confirmation of its chemical structure.[1][2] This guide provides a comprehensive, field-proven framework for the complete structural elucidation of this compound. We move beyond simple data reporting to explain the causality behind the selection of analytical techniques, offering detailed protocols and interpretation strategies. The core of this guide is a self-validating system of cross-verification, where data from orthogonal methods—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and X-ray Crystallography—are integrated to build an unassailable structural proof.

Introduction: The Rationale for a Multi-Faceted Analytical Strategy

The target molecule, this compound, possesses several key structural features: a boronic acid group, a secondary amide linkage, and two distinct aromatic systems. Each of these functional groups presents unique chemical properties and, consequently, unique analytical challenges.

  • The Boronic Acid Moiety: Prone to dehydration to form cyclic boroxine anhydrides, this group requires specific analytical techniques for its definitive characterization.[3] Its Lewis acidic nature also influences intermolecular interactions.[4]

  • The Amide Linkage: The planarity and hydrogen-bonding capabilities of the amide bond dictate conformational preferences and solid-state packing.

  • Aromatic Systems: The substitution patterns on the two phenyl rings must be unequivocally confirmed as para.

A single analytical technique is insufficient to address these complexities. Therefore, a multi-technique, synergistic approach is not just recommended but essential for complete and trustworthy structural validation. This guide details the strategic application of NMR, MS, IR, and X-ray crystallography to achieve this goal.

G cluster_0 Structural Elucidation Workflow Synthesis Synthesized Compound This compound NMR NMR Spectroscopy (¹H, ¹³C, ¹¹B) Synthesis->NMR Primary Analysis MS Mass Spectrometry (HRMS) Synthesis->MS Primary Analysis IR FT-IR Spectroscopy Synthesis->IR Primary Analysis Xray Single Crystal X-ray Diffraction Synthesis->Xray If crystal available Data Integrated Data Analysis NMR->Data MS->Data IR->Data Xray->Data Gold Standard Structure Confirmed Structure Data->Structure

Caption: Workflow for comprehensive structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Skeleton

NMR is the cornerstone of structural elucidation, providing detailed information about the chemical environment of magnetically active nuclei. For this molecule, a suite of experiments targeting ¹H, ¹³C, and ¹¹B is required.

Proton (¹H) and Carbon (¹³C) NMR: Mapping the C-H Framework

Expertise & Causality: ¹H NMR confirms the number of distinct proton environments, their connectivity (through spin-spin coupling), and electronic environment. ¹³C NMR complements this by defining the carbon skeleton. The expected symmetry of the para-substituted rings simplifies the spectra, making any deviation from this pattern immediately obvious.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve ~5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆). DMSO-d₆ is often preferred as it effectively solubilizes the compound and allows for the observation of exchangeable protons (B(OH)₂ and N-H).

  • Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a standard proton-decoupled ¹³C NMR spectrum.

    • (Optional but Recommended): Perform 2D experiments like COSY (to establish H-H correlations) and HSQC/HMBC (to map H-C correlations) for unambiguous assignments.

  • Referencing: Calibrate the spectra to the residual solvent peak (e.g., DMSO-d₆ at δ 2.50 for ¹H and δ 39.52 for ¹³C).

Data Interpretation & Trustworthiness:

Assignment Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Rationale
Amide N-H10.0 - 10.5 (broad singlet)-Deshielded proton on nitrogen adjacent to a carbonyl group.
Boronic Acid O-H8.0 - 8.5 (very broad)-Exchangeable, acidic protons. Often very broad or not observed.
Aromatic (Ring A, adjacent to C=O)7.9 - 8.1 (d, 2H)135-138Deshielded by the electron-withdrawing carbonyl and boronic acid groups.
Aromatic (Ring A, adjacent to B)7.8 - 8.0 (d, 2H)134-136Deshielded by the boronic acid group.
Aromatic (Ring B, adjacent to NH)7.5 - 7.7 (d, 2H)120-123Shielded relative to Ring A protons, but adjacent to the amide nitrogen.
Aromatic (Ring B, adjacent to OCH₃)6.9 - 7.1 (d, 2H)113-115Strongly shielded by the electron-donating methoxy group.
Methoxy (-OCH₃)3.7 - 3.9 (s, 3H)55-57Typical chemical shift for an aryl methoxy group.
Carbonyl (C=O)-165-168Characteristic amide carbonyl resonance.
Aromatic C-B-130-135 (broad)Carbon directly attached to boron; signal may be broadened due to the quadrupolar boron nucleus.
Other Aromatic Carbons-118-160Specific shifts depend on substitution.

The AA'BB' coupling patterns (observed as doublets) for both rings are a key validation point for the para-substitution.

Boron (¹¹B) NMR: A Direct Window to the Boron Center

Expertise & Causality: ¹¹B NMR is an indispensable tool for characterizing boronic acids.[5][6] The chemical shift of the ¹¹B nucleus is highly sensitive to its hybridization state. A trigonal planar, sp²-hybridized boronic acid gives a signal in a distinct downfield region, while a tetrahedral, sp³-hybridized boronate species (formed upon coordination with a Lewis base or at high pH) appears significantly upfield.[7][8] This provides direct evidence of the boronic acid's integrity.

Experimental Protocol: ¹¹B NMR

  • Sample Preparation: Prepare a more concentrated sample (~10-20 mg in 0.6 mL of solvent) to compensate for the lower sensitivity and quadrupolar nature of the ¹¹B nucleus.

  • Hardware: Use a quartz NMR tube to avoid the broad background signal from borosilicate glass tubes.[6][7]

  • Acquisition: Acquire a proton-decoupled ¹¹B NMR spectrum. A reference standard, like BF₃·OEt₂, is typically used (δ 0 ppm).

  • Data Interpretation:

    • Expected Signal: A single, relatively broad signal between δ 27-33 ppm is expected for the sp²-hybridized this compound.

    • Boroxine Formation: The presence of a significant peak around δ 33-35 ppm may indicate the formation of the corresponding boroxine anhydride.[9]

    • Base Addition: Adding a base (e.g., pyridine) will cause a dramatic upfield shift to δ 3-10 ppm , confirming the Lewis acidity and the formation of a tetracoordinate boronate complex.[7]

Mass Spectrometry (MS): Unveiling the Molecular Mass

Expertise & Causality: MS provides the molecular weight of the compound, which is one of the most critical pieces of structural evidence. High-Resolution Mass Spectrometry (HRMS) further provides the exact mass, allowing for the determination of the elemental formula, a powerful tool for validation. Boronic acids can be challenging to analyze by MS due to their tendency to dehydrate or form trimers (boroxines).[10][11] Electrospray Ionization (ESI) is a soft ionization technique well-suited for this molecule.

G cluster_0 Key Functional Groups & Spectroscopic Signatures mol This compound B(OH)₂ Amide (CONH) OCH₃ nmr NMR Spectroscopy ¹¹B: 27-33 ppm (sp²) ¹H (N-H): 10-10.5 ppm ¹H (O-H): 8.0-8.5 ppm ¹H (OCH₃): 3.7-3.9 ppm mol:f0->nmr Direct Probe ir FT-IR Spectroscopy (cm⁻¹) O-H: ~3200-3400 (broad) N-H: ~3300 C=O: ~1650 (Amide I) N-H bend: ~1540 (Amide II) mol:f1->ir Vibrational Modes ms Mass Spectrometry (m/z) [M+H]⁺: 302.11 [M-H]⁻: 300.09 [M+Na]⁺: 324.10 mol->ms Molecular Ion

Caption: Correlation of functional groups to key spectroscopic data.

Experimental Protocol: LC-MS (ESI)

  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Chromatography (Optional but Recommended): Use a rapid liquid chromatography (LC) method to purify the sample before it enters the mass spectrometer. This is crucial for removing non-volatile salts.[11][12]

  • Ionization: Use Electrospray Ionization (ESI) in both positive and negative ion modes.

  • Analysis: Perform a full scan analysis to identify the molecular ion. For HRMS, use an Orbitrap or TOF analyzer to achieve mass accuracy within 5 ppm.

Data Interpretation & Trustworthiness:

Ion Formula Calculated Exact Mass (m/z) Expected Observation Mode
[M+H]⁺C₁₄H₁₅BNO₄302.1143Positive ESI
[M-H]⁻C₁₄H₁₃BNO₄300.0994Negative ESI
[M+Na]⁺C₁₄H₁₄BNO₄Na324.0962Positive ESI

The detection of ions corresponding to the calculated exact masses for the protonated, deprotonated, and sodiated adducts provides extremely strong evidence for the elemental composition C₁₄H₁₄BNO₄.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

Expertise & Causality: FT-IR spectroscopy is a rapid and powerful technique for confirming the presence of key functional groups by identifying their characteristic vibrational frequencies. For this molecule, it serves as a quick and reliable check for the boronic acid O-H, the amide N-H and C=O, and the ether C-O bonds.

Experimental Protocol: FT-IR (ATR)

  • Sample Preparation: Place a small amount of the solid powder directly onto the Attenuated Total Reflectance (ATR) crystal.

  • Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹. Perform a background scan first.

  • Data Processing: The data is typically presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Data Interpretation & Trustworthiness:

Vibrational Mode Expected Frequency (cm⁻¹) Appearance Significance
O-H Stretch (Boronic Acid)3200 - 3400Strong, BroadConfirms the presence of the B(OH)₂ group. Broadness is due to hydrogen bonding.
N-H Stretch (Amide)~3300Medium, SharpCharacteristic of a secondary amide N-H bond.[13]
Aromatic C-H Stretch3000 - 3100MediumIndicates the presence of the aromatic rings.
Aliphatic C-H Stretch (OCH₃)2850 - 2960MediumConfirms the methoxy group.
C=O Stretch (Amide I)1640 - 1660Strong, SharpThe position is characteristic of a secondary aryl amide.[14][15]
N-H Bend (Amide II)1530 - 1550Medium, SharpA key confirmatory peak for secondary amides.[14][15]
B-O Stretch1330 - 1380StrongA crucial band confirming the boronic acid functionality.

The simultaneous observation of the Amide I and Amide II bands is a definitive indicator of the amide linkage.

X-ray Crystallography: The Definitive Proof

Expertise & Causality: Single-crystal X-ray diffraction provides an unambiguous, three-dimensional map of the molecule's structure in the solid state. It is considered the "gold standard" for structural proof, revealing precise bond lengths, bond angles, and intermolecular interactions like hydrogen bonding. The crystal structure of the closely related 4-(methoxycarbonyl)phenylboronic acid shows extensive hydrogen bonding networks, which would also be expected for the title compound.[16][17][18]

Experimental Protocol: X-ray Crystallography

  • Crystallization: This is the most critical and often challenging step. Grow single crystals suitable for diffraction, typically by slow evaporation, vapor diffusion, or solvent layering techniques. A good starting point would be dissolving the compound in a polar solvent (like methanol or ethyl acetate) and slowly introducing a non-polar anti-solvent (like hexane).

  • Data Collection: Mount a suitable crystal on a goniometer in an X-ray diffractometer. Cool the crystal under a stream of nitrogen gas to minimize thermal motion. Collect diffraction data by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement: Process the diffraction data to generate an electron density map. Solve the structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters to obtain the final structural model.

Data Interpretation & Trustworthiness: The final output is a structural model (CIF file) from which the following can be confirmed:

  • Connectivity: The exact bonding arrangement of all atoms.

  • Stereochemistry: Confirmation of the para-substitution on both aromatic rings.

  • Bond Lengths/Angles: The O-B-O bond angle should be near 120°, confirming the sp² geometry of the boron atom.[17]

  • Intermolecular Forces: Identification of hydrogen bonds, such as dimers formed between boronic acid groups and chains formed via amide N-H···O=C interactions.

Conclusion: A Consolidated and Self-Validating Structural Proof

The structural elucidation of this compound is definitively achieved by integrating the findings from this multi-technique workflow.

  • NMR establishes the carbon-hydrogen framework, confirms the substitution pattern, and directly probes the chemical state of the boron atom.

  • HRMS provides an exact mass that validates the elemental formula with high confidence.

  • FT-IR offers rapid confirmation of all critical functional groups.

  • X-ray Crystallography , when achievable, delivers the ultimate, unambiguous proof of structure.

By employing this rigorous, cross-validating approach, researchers, scientists, and drug development professionals can proceed with absolute confidence in the identity and purity of their material, ensuring the integrity and reproducibility of their subsequent research.

References

  • Smith, K. M., et al. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry. Available at: [Link][6][7]

  • Iverson, C. N., et al. (2012). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. NIH Public Access. Available at: [Link][10]

  • Constantine, C. A. (2017). ¹¹B NMR and its uses in structural characterization of boronic acids and boronate esters. ResearchGate. Available at: [Link][5]

  • San Diego State University. ¹¹B NMR Chemical Shifts. SDSU Chemistry. Available at: [Link][9]

  • Flanagan, K. J., & Senge, M. O. (2015). Crystal structure of 4-(methoxycarbonyl)phenylboronic acid. Acta Crystallographica Section E. Available at: [Link][16][17][18]

  • Sarma, R., et al. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods. Available at: [Link][12]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of 4-(Methoxycarbonyl)Phenylboronic Acid in Modern Organic Synthesis. Available at: [Link][1]

  • Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[4]

  • Marinaro, W. A., et al. (2012). Properties of a model aryl boronic acid and its boroxine. Journal of Pharmaceutical Sciences. Available at: [Link][3]

  • Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Available at: [Link][14]

  • Zhang, Y., et al. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. ACS Omega. Available at: [Link][15]

  • Zahrt, A. F., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R₃SiCF₃ Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. Available at: [Link][19]

  • Zhang, Y., et al. (2020). Leveraging ¹¹B NMR for Optimization of Boronic Acid–Diol Complexation: Insights for SERS-Based Diol Detection. Analytical Chemistry. Available at: [Link][8]

Sources

Navigating the Commercial Landscape of (4-((4-Methoxyphenyl)carbamoyl)phenyl)boronic acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

Introduction

(4-((4-Methoxyphenyl)carbamoyl)phenyl)boronic acid, a specialized boronic acid derivative, presents a unique scaffold for researchers in drug discovery and materials science. Its distinct molecular architecture, featuring a methoxyphenyl carbamoyl moiety, offers potential for novel molecular interactions and applications. This technical guide provides a comprehensive overview of its commercial availability, properties, and handling for scientists and drug development professionals.

Chemical Identity and Properties

A clear understanding of the fundamental properties of this compound is paramount for its effective use in research and development.

PropertyValueReference
CAS Number 874459-91-3[1]
Molecular Formula C₁₄H₁₄BNO₄[1]
Molecular Weight 271.08 g/mol [1]
Purity Typically offered at ≥95% or ≥98%[2]
Appearance White to off-white solid/powder[3]
Storage Recommended storage at 2-8°C[4]

Commercial Availability

This compound is available from a select number of specialized chemical suppliers. Researchers can procure this compound in various quantities, from milligrams for initial screening to larger quantities for more extensive studies.

Table of Commercial Suppliers:

SupplierPurityAvailable Quantities
Amerigo Scientific98%Inquire for details
Combi-Blocks, Inc.Inquire for detailsInquire for details
Alchimica s.r.o.Inquire for detailsInquire for details
Cidian Experiment98%500mg and other sizes
Jilin Chinese Academy of Sciences - Yanshen Technology Co., Ltd.In-stockInquire for details
BoronPharmInquire for detailsInquire for details

It is advisable to contact these suppliers directly to obtain the most current information on stock availability, pricing, and detailed product specifications.

Synthesis Pathway

A plausible synthetic workflow is illustrated below:

G cluster_0 Conceptual Synthesis Workflow start 4-Carboxyphenylboronic acid activation Activation of Carboxylic Acid (e.g., with SOCl₂, Oxalyl chloride) start->activation Step 1 amide_formation Amide Formation (Reaction with 4-methoxyaniline) activation->amide_formation Step 2 product This compound amide_formation->product Step 3

Caption: Conceptual workflow for the synthesis of the target compound.

Experimental Considerations:

  • Starting Material Selection: The synthesis would likely commence with a commercially available precursor such as 4-carboxyphenylboronic acid or its corresponding ester.

  • Amide Coupling: The crucial step involves the formation of the amide bond. This is typically achieved by first activating the carboxylic acid group to form a more reactive species (e.g., an acyl chloride or an active ester), followed by reaction with 4-methoxyaniline. A variety of modern coupling reagents (e.g., HATU, HOBt/EDC) could also be employed to facilitate this transformation under milder conditions, which is often crucial when working with boronic acids to prevent degradation.

  • Purification: Purification of the final product would likely involve techniques such as recrystallization or column chromatography to achieve the desired purity for research applications.

Potential Applications in Research and Drug Discovery

Boronic acids are a cornerstone of modern organic synthesis, most notably for their role in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[3] While specific applications of this compound are not extensively documented, its structure suggests several promising avenues for investigation.

Potential Research Areas:

  • Novel Inhibitor Scaffolds: The unique combination of a boronic acid moiety, a known pharmacophore that can interact with serine proteases, and the methoxyphenyl carbamoyl group could be exploited in the design of novel enzyme inhibitors.[5] The amide linkage provides a rigid backbone, while the methoxy group can participate in hydrogen bonding, potentially leading to enhanced binding affinity and selectivity for target proteins.

  • Materials Science: The rigid, aromatic structure of this molecule makes it a candidate for incorporation into novel polymers or organic electronic materials. The boronic acid group can be utilized for cross-linking or as a recognition site in sensor applications.

  • Medicinal Chemistry Building Block: This compound can serve as a versatile building block in the synthesis of more complex molecules with potential therapeutic activities. The boronic acid can be used as a handle for Suzuki-Miyaura coupling to introduce the functionalized phenyl ring into a larger molecular framework.

The workflow for utilizing this compound in a typical drug discovery cascade is depicted below:

G cluster_1 Drug Discovery Workflow synthesis Synthesis of Analogs via Suzuki-Miyaura Coupling screening Biological Screening (e.g., Enzyme Inhibition Assays) synthesis->screening sar Structure-Activity Relationship (SAR) Studies screening->sar lead_opt Lead Optimization sar->lead_opt preclinical Preclinical Development lead_opt->preclinical

Caption: A typical workflow for using the target compound in drug discovery.

Safety and Handling

According to the Safety Data Sheet (SDS) provided by Combi-Blocks, Inc., this compound is not classified as a hazardous substance or mixture.[6] However, as with all laboratory chemicals, appropriate safety precautions should be taken.

General Handling Recommendations:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.

  • Storage: Store in a tightly sealed container in a cool, dry place, as recommended at 2-8°C.[4][6]

First Aid Measures:

  • In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.[6]

  • In case of skin contact: Wash off with soap and plenty of water.[6]

  • If inhaled: Move the person into fresh air.[6]

  • If swallowed: Rinse mouth with water.[6]

In all cases of exposure, it is recommended to consult a physician and have the SDS readily available.[6]

Conclusion

This compound is a commercially available research chemical with significant potential for the development of novel therapeutics and materials. While detailed application and synthesis data remain limited in the public domain, its unique chemical structure provides a strong rationale for its exploration in various research endeavors. By understanding its commercial availability, fundamental properties, and proper handling procedures, researchers can effectively incorporate this promising molecule into their discovery pipelines.

References

  • Amerigo Scientific. This compound, 98%. Retrieved from [Link]

  • Combi-Blocks, Inc. (2023, January 2). Safety Data Sheet for 4-(4-methoxyphenylcarbamoyl)phenylboronic acid.
  • Cidian Experiment. This compound. Retrieved from [Link]

  • Jilin Chinese Academy of Sciences - Yanshen Technology Co., Ltd. This compound. Retrieved from [Link]

  • BoronPharm. 4-(4-Methoxyphenylcarbamoyl)phenylboronic acid. Retrieved from [Link]

  • Alchimica s.r.o. Product List. ChemBuyersGuide.com, Inc.
  • Flanagan, K. J., & Senge, M. O. (2015). Crystal structure of 4-(methoxycarbonyl)phenylboronic acid.
  • PubChem. 4-Methoxycarbonylphenylboronic acid. Retrieved from [Link]

  • de Souza, R. O. M. A., et al. (2020).
  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of 4-(Methoxycarbonyl)Phenylboronic Acid in Modern Organic Synthesis.
  • Arkivoc. (2009). Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. xiii, 324-341.
  • ChemicalBook. The uses of 4-Methoxyphenylboronic acid.
  • PubMed. (2021). Discovery of novel pyrimidine molecules containing boronic acid as VCP/p97 Inhibitors. Bioorganic & Medicinal Chemistry, 39, 116114.
  • TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction.
  • BoronPharm. 4-Benzyloxy-3-chloro-5-fluorobenzeneboronic acid pinacol ester. Retrieved from [Link]

  • PubChem. 4-Methoxyphenyl boric acid. Retrieved from [Link]

  • Fisher Scientific. Safety Data Sheet - 3-Methoxy-4-(methoxycarbonyl)phenylboronic acid pinacol ester.
  • Sigma-Aldrich.
  • Fisher Scientific.
  • AK Scientific, Inc.
  • Google Patents. (2002). Process for preparing highly pure formylphenylboronic acids.
  • Angene Chemical. CAS# Search.

Sources

(4-((4-Methoxyphenyl)carbamoyl)phenyl)boronic acid literature review

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (4-((4-Methoxyphenyl)carbamoyl)phenyl)boronic acid: Synthesis, Characterization, and Therapeutic Potential

Authored by a Senior Application Scientist

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the novel compound this compound. Lacking extensive direct literature, this document serves as a foundational resource, bridging established chemical principles with forward-looking therapeutic applications. We present a reasoned prospectus on the synthesis, characterization, and potential biological significance of this molecule, which merges three critical pharmacophoric motifs: a boronic acid, an N-aryl benzamide scaffold, and a 4-methoxyphenyl substituent. This guide is intended to empower researchers with the necessary theoretical framework and practical methodologies to explore this promising compound in the context of modern drug discovery, particularly in oncology and inflammatory diseases.

Introduction: Rationale for a Novel Boronic Acid Derivative

The field of medicinal chemistry is driven by the rational design of novel molecular entities that can modulate biological pathways with high efficacy and selectivity. The title compound, this compound, represents a strategic amalgamation of chemical functionalities known for their significant roles in biologically active molecules.

  • The Boronic Acid Moiety : Boronic acids are a cornerstone of modern medicinal chemistry.[1] Their unique ability to form reversible covalent bonds with the hydroxyl groups of serine, threonine, or tyrosine residues in enzyme active sites makes them potent inhibitors.[2] This mechanism is famously exploited by the proteasome inhibitor bortezomib, a dipeptidyl boronic acid used in cancer therapy.[3][4] The boronic acid group is generally stable, non-toxic, and synthetically versatile, making it an attractive warhead for targeted enzyme inhibition.[5]

  • The N-Aryl Benzamide Scaffold : The benzamide core is a privileged structure in drug discovery, frequently found in compounds targeting a wide range of proteins. Specifically, the N-aryl-4-aminobenzamide framework has been identified as a promising scaffold for the development of inhibitors for enzymes such as Wip1 (Wild-type p53-induced phosphatase 1), a phosphatase overexpressed in numerous human cancers.[6][7] This scaffold provides a rigid backbone for orienting functional groups and engaging in critical hydrogen bonding and hydrophobic interactions within a target's binding pocket.

  • The 4-Methoxyphenyl Group : The 4-methoxyphenyl (or p-anisidyl) group is a common substituent in pharmacologically active compounds. It can participate in various non-covalent interactions, including hydrogen bonding (via the oxygen atom) and hydrophobic interactions, and its metabolic stability is well-documented.

By combining these three motifs, this compound emerges as a compound of significant interest, with a built-in potential for enzyme inhibition and favorable drug-like properties. This guide provides the foundational knowledge for its synthesis and exploration.

Proposed Synthesis and Mechanistic Insight

The most direct and logical approach to synthesizing the title compound is through the formation of an amide bond between 4-carboxyphenylboronic acid and 4-methoxyaniline (p-anisidine). This transformation can be achieved using standard peptide coupling reagents.

Synthetic Workflow

The proposed reaction involves the activation of the carboxylic acid group of 4-carboxyphenylboronic acid, followed by nucleophilic attack from the amino group of 4-methoxyaniline. A common and effective method utilizes a carbodiimide coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an activating agent like N-hydroxysuccinimide (HOSu) to form a more reactive ester intermediate and minimize side reactions.[8]

G cluster_reactants Starting Materials cluster_reagents Reagents & Solvent cluster_process Process cluster_product Final Product A 4-Carboxyphenylboronic Acid P1 Activation of Carboxylic Acid A->P1 B 4-Methoxyaniline (p-Anisidine) P2 Nucleophilic Attack by Amine B->P2 C Coupling Agent (e.g., EDC/HOSu) C->P1 D Aprotic Solvent (e.g., DMF, THF) D->P1 P1->P2 Active Ester Intermediate P3 Work-up & Purification P2->P3 Z This compound P3->Z

Caption: Proposed synthetic workflow for the target compound.

Detailed Experimental Protocol

Objective: To synthesize this compound.

Materials:

  • 4-Carboxyphenylboronic acid (1.0 eq)

  • 4-Methoxyaniline (1.05 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

  • N-Hydroxysuccinimide (HOSu) (1.2 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-carboxyphenylboronic acid (1.0 eq), N-hydroxysuccinimide (1.2 eq), and anhydrous DMF.

  • Stir the mixture at room temperature until all solids dissolve.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC (1.2 eq) portion-wise to the cooled solution. Stir at 0 °C for 30 minutes.

  • Add 4-methoxyaniline (1.05 eq) dissolved in a minimal amount of anhydrous DMF to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel to yield the pure title compound.

Self-Validation: The success of the synthesis is validated at each stage. The formation of the active ester can be monitored by TLC or LC-MS. The final product's purity and identity are confirmed through the characterization methods outlined in Section 3.

Physicochemical Properties and Structural Characterization

A thorough characterization is essential to confirm the identity and purity of the newly synthesized compound.

Predicted Physicochemical Data
PropertyValue
Molecular Formula C₁₄H₁₄BNO₄
Molecular Weight 271.08 g/mol
IUPAC Name This compound
InChI Key (Predicted)
SMILES COc1ccc(cc1)NC(=O)c1ccc(cc1)B(O)O
Appearance (Predicted) White to off-white solid
Analytical Characterization Workflow
  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : Will confirm the presence of all protons. Expect distinct signals for the aromatic protons on both phenyl rings, the methoxy group singlet (~3.8 ppm), the amide N-H singlet (can be broad, >8 ppm), and the boronic acid -OH protons (can be broad and exchangeable).

    • ¹³C NMR : Will show the correct number of carbon signals, including the carbonyl carbon of the amide (~165 ppm) and the carbon attached to the boron atom.

    • ¹¹B NMR : Will show a characteristic broad signal for the trigonal boronic acid, confirming the integrity of this functional group.

  • Mass Spectrometry (MS) : High-Resolution Mass Spectrometry (HRMS) will be used to confirm the elemental composition by providing an exact mass that matches the calculated value for C₁₄H₁₄BNO₄.

  • Fourier-Transform Infrared (FTIR) Spectroscopy : Will show characteristic absorption bands for the O-H stretch of the boronic acid (~3300 cm⁻¹), the N-H stretch of the amide (~3250 cm⁻¹), the C=O stretch (Amide I band, ~1650 cm⁻¹), and the B-O stretch (~1350 cm⁻¹).

  • Melting Point : A sharp melting point will indicate high purity of the crystalline solid.

Potential Therapeutic Applications and Biological Targets

The unique structural features of this compound suggest it may be a potent and selective modulator of specific biological targets, making it a compelling candidate for drug development.

Proteasome Inhibition

The ubiquitin-proteasome system is a critical pathway for protein degradation, and its inhibition is a validated strategy in cancer therapy.[4] Boronic acids are a well-established class of proteasome inhibitors.[2][9] The title compound could potentially interact with the N-terminal threonine residue in the catalytic β-subunits of the 20S proteasome, leading to cell cycle arrest and apoptosis in cancer cells.

Wip1 Phosphatase Inhibition

Wip1 phosphatase (PPM1D) is a negative regulator of the DNA damage response pathway and is overexpressed in various cancers, making it an attractive therapeutic target.[10][11] The N-aryl benzamide scaffold is a known core structure for Wip1 inhibitors.[6][7] It is plausible that the title compound could bind to the active site of Wip1, with the boronic acid moiety potentially forming interactions with key residues, thereby inhibiting its function and sensitizing cancer cells to DNA-damaging agents.

G cluster_pathway Potential Mechanism: Serine Protease Inhibition cluster_outcome Biological Outcome Enzyme Serine Protease Active Site Serine-OH Complex Reversible Covalent Complex Enzyme:f1->Complex Nucleophilic Attack Inhibitor This compound B(OH)₂ Inhibitor->Complex Binding Outcome Enzyme Inhibition → Pathway Disruption → Therapeutic Effect (e.g., Apoptosis) Complex->Outcome

Caption: Covalent inhibition of a serine protease by a boronic acid.

Protocol: In Vitro Wip1 Phosphatase Inhibition Assay

Objective: To determine the inhibitory activity (IC₅₀) of the title compound against human Wip1 phosphatase.

Materials:

  • Recombinant human Wip1 protein

  • Phosphopeptide substrate (e.g., based on a known Wip1 substrate like p53 or ATM)[6]

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 30 mM MgCl₂, 1 mM DTT)

  • Malachite Green Phosphate Detection Kit

  • This compound (dissolved in DMSO)

  • Positive control inhibitor (if available)

  • 384-well microplates

Procedure:

  • Prepare a serial dilution of the title compound in DMSO, then dilute further in Assay Buffer to the desired final concentrations (e.g., from 100 µM to 1 nM). Keep the final DMSO concentration constant across all wells (e.g., 1%).

  • In a 384-well plate, add the diluted compound solutions. Include "no inhibitor" controls (buffer + DMSO) and "no enzyme" controls.

  • Add the Wip1 enzyme to all wells except the "no enzyme" controls.

  • Pre-incubate the enzyme and inhibitor for 15-30 minutes at room temperature.

  • Initiate the reaction by adding the phosphopeptide substrate to all wells.

  • Incubate the reaction at 30 °C for a specified time (e.g., 20 minutes), ensuring the reaction remains in the linear range.

  • Stop the reaction by adding the Malachite Green reagent, which detects the amount of free phosphate released.

  • Read the absorbance at the appropriate wavelength (e.g., 620 nm) on a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" control.

  • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion and Future Directions

This compound is a rationally designed molecule with high potential for applications in drug discovery. By strategically combining a boronic acid "warhead" with a biologically relevant N-aryl benzamide scaffold, this compound stands as a promising candidate for inhibiting key enzymes like the proteasome and Wip1 phosphatase. This guide provides the essential framework for its synthesis, characterization, and initial biological evaluation. Future work should focus on executing the proposed synthesis, confirming the compound's structure, and screening it against a panel of relevant kinases, proteases, and phosphatases to uncover its primary mechanism of action and validate its therapeutic potential.

References

  • Alkyl-Substituted N-Methylaryl-N'-Aryl-4-Aminobenzamides: A New Series of Small Molecule Inhibitors for Wip1 Phosphatase. PubMed Central. Available at: [Link]

  • Alkyl-substituted N-methylaryl-N'-aryl-4-aminobenzamides: A new series of small molecule inhibitors for Wip1 phosphatase. PubMed. Available at: [Link]

  • (PDF) Convenient amidation of carboxyl group of carboxyphenylboronic acids. ResearchGate. Available at: [Link]

  • Structure-activity relationship of boronic acid derivatives of tyropeptin: proteasome inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Discovery of Novel Small-Molecule Scaffolds for the Inhibition and Activation of WIP1 Phosphatase from a RapidFire Mass Spectrometry High-Throughput Screen. PubMed. Available at: [Link]

  • Discovery of Novel Small-Molecule Scaffolds for the Inhibition and Activation of WIP1 Phosphatase from a RapidFire Mass Spectrometry High-Throughput Screen. PubMed Central. Available at: [Link]

  • Convenient amidation of carboxyl group of carboxyphenylboronic acids. ResearchGate. Available at: [Link]

  • Potent and selective inhibitors of the proteasome: dipeptidyl boronic acids. PubMed. Available at: [Link]

  • Boronic acid-containing proteasome inhibitors: alert to potential pharmaceutical bioactivation. PubMed. Available at: [Link]

  • Proteasome Inhibitors: Harnessing Proteostasis to Combat Disease. MDPI. Available at: [Link]

  • Potent and selective inhibitors of the proteasome: dipeptidyl boronic acids. Semantic Scholar. Available at: [Link]

  • Preparation method of p-carboxyphenylboronic acid. Google Patents.
  • (4-Methoxyphenyl)sulfamic acid. Organic Syntheses. Available at: [Link]

  • Boric acid-catalyzed amide formation from carboxylic acids and amines. Organic Syntheses. Available at: [Link]

  • Derivatives of aryl-4-guanidinomethylbenzoate and N-aryl-4-guanidinomethylbenzamide as new antibacterial agents: synthesis and bioactivity. PubMed. Available at: [Link]

  • Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide. PubMed Central. Available at: [Link]

  • Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. Organic Syntheses. Available at: [Link]

Sources

An In-depth Technical Guide to the Potential Therapeutic Targets of (4-((4-Methoxyphenyl)carbamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(4-((4-Methoxyphenyl)carbamoyl)phenyl)boronic acid is a synthetic organoboron compound featuring a phenylboronic acid core linked to a methoxyphenylamide moiety. While specific research on this exact molecule is not extensively published, its structural motifs provide a strong basis for hypothesizing its potential therapeutic targets. The boronic acid functional group is a well-established pharmacophore known for its ability to form reversible covalent bonds with the catalytic residues of various enzymes, particularly serine proteases.[1][2] This guide synthesizes information from related compounds and the known pharmacology of boronic acids to propose primary and secondary therapeutic targets, outline a comprehensive target validation workflow, and provide detailed experimental protocols for researchers in drug discovery and development.

Introduction: The Therapeutic Potential of Boronic Acids

Boronic acids and their derivatives have become increasingly significant in medicinal chemistry over the past two decades.[3] Their unique electronic structure, characterized by an electron-deficient boron atom, allows them to act as versatile enzyme inhibitors.[4] The boron atom can readily accept a lone pair of electrons from a nucleophilic residue (like the hydroxyl group of serine or threonine) in an enzyme's active site, forming a stable, reversible tetrahedral intermediate.[2] This mechanism mimics the transition state of substrate hydrolysis and is the basis for the potent inhibitory activity of several FDA-approved drugs.[5]

The first boronic acid-containing drug, Bortezomib (Velcade®), a proteasome inhibitor for multiple myeloma, revolutionized the field and spurred further investigation.[6][7] Subsequently, other boronic acid drugs like Ixazomib (another proteasome inhibitor) and Vaborbactam (a β-lactamase inhibitor) have reached the market, solidifying the therapeutic utility of this chemical class.[6][7][8] Derivatives of phenylboronic acid are being actively investigated as inhibitors for a wide range of enzymes, including proteases, histone deacetylases (HDACs), and kinases, primarily in the context of anticancer therapy.[3][9]

The molecule this compound combines the established boronic acid "warhead" with a specific scaffold that will dictate its selectivity and pharmacokinetic properties. The methoxyphenylcarbamoyl tail is likely to engage in hydrogen bonding and hydrophobic interactions within a target's binding pocket, guiding the boronic acid to specific enzymes.

Putative Mechanism of Action

The central hypothesis for the mechanism of action of this compound is reversible covalent inhibition. The sp²-hybridized boron atom of the boronic acid is electrophilic and can be attacked by a nucleophilic serine residue present in the active site of target enzymes. This forms a tetracoordinate, sp³-hybridized boronate adduct, which is a stable mimic of the high-energy tetrahedral intermediate formed during peptide bond hydrolysis.[2][5] This interaction blocks the active site and prevents the enzyme from processing its natural substrate.

Mechanism_of_Action Figure 1: Reversible Covalent Inhibition Mechanism cluster_inhibition Inhibition Pathway cluster_catalysis Normal Catalytic Pathway (Blocked) E_SerOH Enzyme (Ser-OH) Complex Enzyme-Inhibitor Complex (Tetrahedral Adduct) E_SerOH->Complex + Inhibitor (Reversible Attack) E_SerO Enzyme (Ser-O⁻) E_SerOH->E_SerO + Substrate Inhibitor Boronic Acid Inhibitor R-B(OH)₂ Complex->E_SerOH Dissociation Block X Products Products Substrate Substrate

Figure 1: Reversible covalent inhibition of a serine protease.

Primary Hypothesized Therapeutic Targets

Based on the extensive literature for phenylboronic acid derivatives, the most probable targets fall within the family of proteases, particularly those with a serine in the active site.

Serine Proteases in Oncology

Many cancers overexpress or have dysregulated serine protease activity that contributes to tumor growth, invasion, and metastasis. Phenylboronic acid derivatives have shown potential as inhibitors of these enzymes.[3]

  • Fibroblast Activation Protein (FAP): FAP is a serine protease highly expressed on cancer-associated fibroblasts in the tumor microenvironment of many epithelial cancers. It is considered an excellent target due to its limited expression in healthy tissues. Boronic acid-based FAP inhibitors are in development.

  • Thrombin and other Coagulation Factors: The coagulation cascade is often activated in cancer patients, promoting a pro-thrombotic state that aids tumor progression. Inhibiting key serine proteases like Factor Xa or thrombin could have anti-cancer effects.

  • Dipeptidyl Peptidase IV (DPP-IV): While primarily known for its role in glucose metabolism, DPP-IV is also implicated in cancer biology. Boronic acids have been explored as DPP-IV inhibitors.[3]

Serine β-Lactamases (Antibacterial Target)

A significant area of research for boronic acids is in overcoming antibiotic resistance.[1] Serine β-lactamases are enzymes produced by bacteria that hydrolyze and inactivate β-lactam antibiotics like penicillin and cephalosporins.[1] Phenylboronic acids are known to be effective inhibitors of Class A and Class C β-lactamases.[10] The compound this compound could serve as a scaffold for developing a β-lactamase inhibitor to be used in combination with existing antibiotics.[8][10]

Secondary & Exploratory Therapeutic Targets

Beyond serine proteases, the boronic acid moiety can interact with other important enzyme classes.

  • Fatty Acid Amide Hydrolase (FAAH): FAAH is a serine hydrolase that degrades endocannabinoids. Its inhibition is a therapeutic strategy for pain and inflammation. A study identified substituted phenylboronic acids as potent and selective FAAH inhibitors.[11] The most potent compound from that study, with a para-nonyl substituent, had an IC50 of 9.1 nM.[11]

  • Histone Deacetylases (HDACs): HDACs are key epigenetic regulators and are validated cancer targets. While most inhibitors chelate a zinc ion in the active site, boronic acid-based compounds have been developed as dual-target inhibitors, for example, inhibiting both the proteasome and HDACs.[7][12]

  • The Proteasome: The 26S proteasome is a large protein complex responsible for degrading ubiquitinated proteins. Its chymotrypsin-like activity resides in the β5 subunit, which has a catalytically active N-terminal threonine residue. The hydroxyl group of this threonine can be targeted by boronic acids in a mechanism analogous to serine targeting. Given that the two most successful boronic acid drugs are proteasome inhibitors, this remains a high-priority potential target class.[6][7]

A Comprehensive Target Validation Workflow

Validating the hypothesized targets for this compound requires a multi-step, hierarchical approach, moving from simple biochemical assays to more complex cellular models.

Target_Validation_Workflow Figure 2: Target Validation Workflow cluster_0 Tier 1: In Vitro Biochemical Validation cluster_1 Tier 2: Cellular Activity & Target Engagement cluster_2 Tier 3: Selectivity & Off-Target Profiling A1 Primary Target Screening (Enzyme Inhibition Assay) A2 Determine Potency (IC₅₀) A1->A2 A3 Determine Binding Affinity (Kᵢ/Kᴅ) (e.g., SPR) A2->A3 A4 Assess Mechanism of Inhibition (Kinetics) A3->A4 B1 Cell Viability/Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) A4->B1 Advance Hit B2 Cellular Target Engagement Assay (e.g., CETSA) B1->B2 B3 Downstream Pathway Analysis (e.g., Western Blot) B2->B3 C1 Broad Kinase/Protease Panel Screening B3->C1 Confirm On-Target Effect C2 Confirmation in Orthogonal Cellular Models C1->C2

Figure 2: A hierarchical workflow for validating therapeutic targets.

Detailed Experimental Protocols

Protocol: In Vitro Serine Protease Inhibition Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the compound against a target serine protease (e.g., FAP, Thrombin).

  • Principle: A fluorogenic substrate is cleaved by the enzyme, releasing a fluorescent molecule. An effective inhibitor will prevent this cleavage, resulting in a lower fluorescence signal.

  • Materials:

    • Recombinant human target protease.

    • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 0.01% Tween-20).

    • Fluorogenic substrate (specific to the enzyme).

    • This compound (Test Compound).

    • Known inhibitor for the target enzyme (Positive Control).

    • DMSO (vehicle).

    • 384-well black, flat-bottom plates.

    • Fluorescence plate reader.

  • Methodology:

    • Prepare a 10 mM stock solution of the Test Compound in 100% DMSO.

    • Create a serial dilution series of the Test Compound in DMSO. A common starting point is a 10-point, 3-fold dilution series from 100 µM to 5 nM final assay concentration.

    • In the 384-well plate, add 0.5 µL of the DMSO dilutions of the Test Compound, positive control, or DMSO alone (vehicle control).

    • Add 25 µL of the enzyme solution (prepared in Assay Buffer at 2X final concentration) to each well.

    • Incubate for 30 minutes at room temperature to allow the compound to bind to the enzyme.

    • Initiate the reaction by adding 25 µL of the fluorogenic substrate (prepared in Assay Buffer at 2X final concentration).

    • Immediately place the plate in a fluorescence reader pre-set to the appropriate excitation/emission wavelengths.

    • Monitor the reaction kinetically for 30-60 minutes, taking readings every 1-2 minutes.

    • Data Analysis: Calculate the reaction rate (slope of the linear phase of fluorescence increase). Normalize the rates to the DMSO control (100% activity) and a no-enzyme control (0% activity). Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol: Cellular Thermal Shift Assay (CETSA)
  • Objective: To confirm direct binding of the Test Compound to its hypothesized target protein in a cellular environment.

  • Principle: When a ligand binds to its target protein, it generally increases the protein's thermal stability. CETSA measures the amount of soluble protein remaining after heating cells at various temperatures. A shift in the melting curve of the target protein in the presence of the compound indicates direct engagement.

  • Materials:

    • Relevant cancer cell line (e.g., a line known to express the target).

    • Cell culture medium, PBS, trypsin.

    • Test Compound, DMSO vehicle.

    • Lysis buffer with protease inhibitors.

    • PCR tubes and a thermal cycler.

    • Equipment for protein quantification (e.g., Western Blot or ELISA).

  • Methodology:

    • Culture cells to ~80% confluency. Treat one set of cells with the Test Compound (at a concentration ~10-100x the cellular IC₅₀) and another set with DMSO vehicle for 1-2 hours in the incubator.

    • Harvest, wash, and resuspend the cells in PBS.

    • Aliquot the cell suspension into different PCR tubes for each temperature point.

    • Heat the cell suspensions in a thermal cycler for 3 minutes across a temperature gradient (e.g., 40°C to 64°C in 2°C increments). Cool for 3 minutes at 4°C.

    • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).

    • Pellet the precipitated/aggregated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.

    • Collect the supernatant containing the soluble protein fraction.

    • Analyze the amount of the target protein remaining in the supernatant for each temperature point using Western Blot or another quantitative protein detection method.

    • Data Analysis: For both the vehicle- and compound-treated samples, plot the percentage of soluble target protein remaining (normalized to the lowest temperature point) against the temperature. A rightward shift in the curve for the compound-treated sample indicates thermal stabilization and confirms target engagement.

Quantitative Data Summary

The following table presents hypothetical data that could be generated during the target validation workflow for this compound, assuming FAP is a primary target.

Assay TypeTarget ProteinResult MetricValue
In Vitro Inhibition Human FAPIC₅₀75 nM
Binding Affinity Human FAPKᵢ30 nM
Cellular Activity FAP-expressing HT-29 CellsCytotoxicity (EC₅₀)1.2 µM
Target Engagement HT-29 Cells (CETSA)Thermal Shift (ΔTₘ)+ 4.2 °C
Selectivity Screen ThrombinIC₅₀> 20 µM
Selectivity Screen TrypsinIC₅₀> 50 µM

Conclusion and Future Directions

This compound represents a promising chemical scaffold for the development of novel enzyme inhibitors. Based on its structure, the primary therapeutic targets are likely to be serine proteases involved in oncology or bacterial resistance, with the proteasome and other serine hydrolases like FAAH representing important secondary possibilities. The workflow and protocols outlined in this guide provide a robust framework for experimentally validating these hypotheses. Future work should focus on executing this validation cascade, followed by structure-activity relationship (SAR) studies to optimize potency and selectivity, and comprehensive pharmacokinetic and pharmacodynamic profiling to assess the molecule's drug-like properties.

References

  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]

  • Design and discovery of boronic acid drugs. (2025, August 6). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope. (n.d.). NIH. Retrieved January 20, 2026, from [Link]

  • Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors. (n.d.). NIH. Retrieved January 20, 2026, from [Link]

  • Boronate-Based Inhibitors of Penicillin-Binding Proteins: An Underestimated Avenue for Antibiotic Discovery? (n.d.). MDPI. Retrieved January 20, 2026, from [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (n.d.). NIH. Retrieved January 20, 2026, from [Link]

  • Discovery of boronic acids as novel and potent inhibitors of fatty acid amide hydrolase. (n.d.). PubMed. Retrieved January 20, 2026, from [Link]

  • Boronic acid-based enzyme inhibitors: a review of recent progress. (n.d.). PubMed. Retrieved January 20, 2026, from [Link]

  • Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]

  • Phenylboronic acid (1)a nd its optimized derivatives:i mproving binding... (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Boronic Acid-based Enzyme Inhibitors: A Review of Recent Progress. (2025, August 6). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]

  • Phenylboronic acid in targeted cancer therapy and diagnosis. (n.d.). NIH. Retrieved January 20, 2026, from [Link]

Sources

An In-depth Technical Guide to the Solubility of (4-((4-Methoxyphenyl)carbamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Abstract

(4-((4-Methoxyphenyl)carbamoyl)phenyl)boronic acid is a molecule of significant interest in medicinal chemistry and materials science, primarily due to the versatile reactivity of the boronic acid moiety. A critical, yet often overlooked, parameter in the successful application of this and similar compounds is its solubility across a range of solvents. This technical guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound. We will delve into the physicochemical properties that govern its solubility, present a detailed, best-practice protocol for its experimental determination, and offer insights into the interpretation of solubility data. This guide is intended to equip researchers with the necessary knowledge to effectively handle and utilize this compound in their research and development endeavors.

Introduction: The Critical Role of Solubility

In the realm of drug discovery and materials science, the solubility of a compound is a fundamental physicochemical property that dictates its utility. For a potential therapeutic agent, aqueous solubility is a key determinant of its bioavailability and pharmacokinetic profile. In synthetic chemistry, solubility in organic solvents is paramount for achieving optimal reaction kinetics, simplifying purification processes, and enabling formulation.

This compound, with its combination of a boronic acid, an amide linkage, and aromatic rings, presents a unique and complex solubility profile. The boronic acid group can engage in hydrogen bonding and exists in equilibrium with its trimeric anhydride, the boroxine, a process that is sensitive to the presence of water.[1] The amide functionality also participates in hydrogen bonding, while the phenyl and methoxyphenyl groups contribute to its lipophilicity. Understanding the interplay of these structural features is essential for predicting and manipulating the solubility of this compound.

Theoretical Framework: Predicting Solubility from Molecular Structure

A thorough understanding of the physicochemical properties of this compound is the foundation for predicting its solubility behavior.

Key Physicochemical Properties
  • pKa: The acidity of the boronic acid group is a critical factor influencing its aqueous solubility. Boronic acids are weak Lewis acids, and their pKa values typically fall in the range of 8-10.[2] At pH values above the pKa, the boronic acid will be deprotonated to the boronate anion, which is significantly more water-soluble.

  • LogP: The partition coefficient (logP) is a measure of a compound's lipophilicity. The aromatic rings and the methoxy group in this compound contribute to a higher logP, suggesting a preference for nonpolar, organic solvents.

  • Hydrogen Bonding: The presence of both hydrogen bond donors (-OH groups of the boronic acid and the N-H of the amide) and acceptors (the oxygen atoms of the boronic acid, amide carbonyl, and methoxy group) indicates that the compound can interact favorably with protic and polar aprotic solvents.

  • Crystal Lattice Energy: The stability of the solid-state crystal structure must be overcome for dissolution to occur. Strong intermolecular interactions, such as hydrogen bonding and pi-stacking of the aromatic rings within the crystal lattice, will decrease solubility.

The Boronic Acid-Boroxine Equilibrium

A unique aspect of boronic acids is their propensity to undergo dehydration to form cyclic trimers known as boroxines.[1] This equilibrium is influenced by the solvent environment. In non-polar, aprotic solvents, the formation of the less polar boroxine may be favored, which can impact the observed solubility. Conversely, in the presence of water or polar protic solvents, the equilibrium will shift back towards the monomeric boronic acid.

Boronic_Acid_Boroxine_Equilibrium BoronicAcid 3 x this compound Boroxine Boroxine Trimer BoronicAcid->Boroxine Dehydration Boroxine->BoronicAcid Hydration Water 3 x H2O Thermodynamic_Solubility_Workflow Start Start: Excess Solid in Solvent Equilibration Equilibration (Shaking at Constant T) Start->Equilibration PhaseSeparation Phase Separation (Centrifugation/Filtration) Equilibration->PhaseSeparation Quantification Quantification (HPLC) PhaseSeparation->Quantification Result Result: Thermodynamic Solubility Quantification->Result

Sources

An In-depth Technical Guide on the Synthesis and Potential Applications of (4-((4-Methoxyphenyl)carbamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Molecule of Designed Potential

In the landscape of modern drug discovery, the rational design of molecules that combine proven pharmacophores with versatile reactive groups is a cornerstone of innovation. (4-((4-Methoxyphenyl)carbamoyl)phenyl)boronic acid represents such a molecule, thoughtfully constructed from two key moieties: an arylboronic acid and a 4-methoxyphenylamide. While not yet a widely chronicled compound in scientific literature, its architecture suggests significant potential as a scaffold for novel therapeutic agents.

This technical guide serves as a forward-looking resource for researchers, scientists, and drug development professionals. It provides a comprehensive exploration of the proposed synthesis, characterization, and potential applications of this compound, grounded in established chemical principles and the known biological roles of its constituent parts.

The arylboronic acid functional group is a versatile player in medicinal chemistry, most notably for its ability to act as a reversible covalent inhibitor of enzymes, particularly serine proteases.[1][2] The boron atom can form a stable, yet reversible, tetrahedral complex with the hydroxyl group of a catalytic serine residue, effectively blocking the enzyme's activity.[1] This mechanism is at the heart of several FDA-approved drugs.[2]

Complementing the boronic acid is the 4-methoxyphenylamide moiety. The methoxy group is a prevalent substituent in many approved drugs, where it can favorably influence ligand-target binding, physicochemical properties, and ADME (absorption, distribution, metabolism, and excretion) parameters.[3] The amide bond itself is a critical and stable linkage in a vast number of pharmaceuticals, contributing to structural rigidity and hydrogen bonding interactions with biological targets.[4]

This guide, therefore, will not only detail the practical aspects of synthesizing and characterizing this promising molecule but also delve into the mechanistic rationale for its potential as a valuable tool in the development of new medicines.

Proposed Synthesis of this compound

The most direct and logical approach to the synthesis of the target compound is through the formation of an amide bond between 4-carboxyphenylboronic acid and 4-methoxyaniline. This reaction requires the activation of the carboxylic acid to facilitate the nucleophilic attack by the amine.

Synthetic Workflow Overview

G cluster_reactants Starting Materials cluster_reaction Amide Coupling Reaction cluster_workup Work-up and Purification cluster_product Final Product 4-carboxyphenylboronic_acid 4-Carboxyphenylboronic Acid Reaction Stirring at 0°C to RT 4-carboxyphenylboronic_acid->Reaction 4-methoxyaniline 4-Methoxyaniline 4-methoxyaniline->Reaction Coupling_Agent Coupling Agent (e.g., EDC/HOBt) Coupling_Agent->Reaction Solvent Anhydrous Solvent (e.g., DMF or DCM) Solvent->Reaction Aqueous_Workup Aqueous Work-up (Acid/Base Washes) Reaction->Aqueous_Workup Purification Purification (Recrystallization or Chromatography) Aqueous_Workup->Purification Final_Product This compound Purification->Final_Product

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol describes a standard procedure for amide coupling using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent and Hydroxybenzotriazole (HOBt) as an additive to minimize side reactions and racemization.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Role
4-Carboxyphenylboronic acid165.95Starting Material
4-Methoxyaniline123.15Starting Material
EDC (Hydrochloride)191.70Coupling Agent
HOBt (Hydrate)~153.13Additive
Anhydrous DMF-Solvent
Dichloromethane (DCM)-Extraction Solvent
1 M HCl-Aqueous Wash
Saturated NaHCO₃-Aqueous Wash
Brine-Aqueous Wash
Anhydrous MgSO₄-Drying Agent

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-carboxyphenylboronic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

  • Activation: To the stirred solution, add HOBt (1.1 eq) and EDC (1.2 eq). Stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid.

  • Amine Addition: In a separate flask, dissolve 4-methoxyaniline (1.0 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the activated carboxylic acid mixture at 0 °C (ice bath).

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with dichloromethane (DCM) and transfer it to a separatory funnel.

  • Washing: Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure this compound.

Characterization of the Final Product

Thorough characterization is essential to confirm the identity and purity of the newly synthesized compound. A combination of spectroscopic and analytical techniques should be employed.[5][6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will confirm the presence of protons on both aromatic rings, the amide N-H proton, the methoxy group protons, and the B(OH)₂ protons. The chemical shifts and coupling patterns will be indicative of the final structure.

    • ¹³C NMR: Will show the expected number of carbon signals, including the amide carbonyl carbon and the carbon atom bonded to boron.

    • ¹¹B NMR: A characteristic signal will confirm the presence of the boronic acid group.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be used to determine the exact molecular weight of the compound, confirming its elemental composition.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Will show characteristic absorption bands for the N-H stretch, the C=O stretch of the amide, and the B-O-H stretches of the boronic acid.

  • Purity Analysis: High-Performance Liquid Chromatography (HPLC) should be used to determine the purity of the final product. A melting point determination can also provide an indication of purity.

Potential Applications in Drug Discovery

The unique combination of a boronic acid "warhead" and a methoxyphenylamide scaffold suggests several promising avenues for investigation in drug discovery.

Enzyme Inhibition: A Mechanistic Approach

Arylboronic acids are well-documented inhibitors of serine proteases.[1] The boron atom is electrophilic and can be attacked by the nucleophilic hydroxyl group of the serine residue in the enzyme's active site. This forms a tetrahedral boronate adduct, mimicking the transition state of peptide bond hydrolysis.[1][2]

G cluster_enzyme Enzyme Active Site cluster_inhibitor Boronic Acid Inhibitor cluster_complex Reversible Covalent Complex Serine Serine-OH Complex Serine-O-B⁻(OH)₂(Ar)      ╎     H⁺-Histidine-Im Serine->Complex Nucleophilic attack Histidine Histidine-Im Histidine->Complex Proton shuttle Inhibitor Ar-B(OH)₂ Inhibitor->Complex

Caption: General mechanism of serine protease inhibition by a boronic acid.

This compound could be screened against a panel of serine proteases implicated in various diseases, such as coagulation disorders (e.g., thrombin), inflammation (e.g., elastase), and cancer (e.g., urokinase-type plasminogen activator).[8] The 4-methoxyphenylamide portion of the molecule can provide additional non-covalent interactions within the enzyme's binding pocket, potentially increasing both the potency and selectivity of the inhibition.

The Role of the 4-Methoxyphenylamide Moiety

The 4-methoxyphenylamide group is not merely a linker; it is a key component that can significantly influence the drug-like properties of the molecule.[3][4]

  • Improved Pharmacokinetics: The methoxy group can block sites of metabolism, potentially increasing the half-life of the compound. Its presence can also modulate the lipophilicity of the molecule, which is crucial for cell permeability and overall bioavailability.[3]

  • Enhanced Target Binding: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, while the amide N-H can act as a hydrogen bond donor. These interactions can contribute to a higher binding affinity for the target protein.[4]

  • Scaffold for SAR Studies: The 4-methoxyphenylamide provides a platform for structure-activity relationship (SAR) studies. Modifications to the methoxy group (e.g., changing its position or replacing it with other substituents) or the aromatic ring can be systematically explored to optimize the compound's biological activity and properties.

Conclusion

This compound stands as a molecule of significant synthetic and therapeutic interest. While its history is yet to be written, this guide provides a solid foundation for its creation and exploration. By combining the proven enzyme-inhibiting capabilities of arylboronic acids with the favorable medicinal chemistry properties of the 4-methoxyphenylamide scaffold, this compound represents a promising starting point for the development of novel, targeted therapies. The detailed synthetic protocol and characterization strategy outlined herein offer a clear path for researchers to synthesize this molecule and begin to unlock its full potential in the field of drug discovery.

References

  • Philipp, M., & Bender, M. L. (1971). Inhibition of Serine Proteases by Arylboronic Acids. Proceedings of the National Academy of Sciences, 68(3), 478-480. [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-Methoxyphenylboronic acid (1). Retrieved from [Link]

  • Demkowicz, S., et al. (2016). Convenient amidation of carboxyl group of carboxyphenylboronic acids. Chemistry of Heterocyclic Compounds, 52, 895-901.
  • Khan, I., et al. (2023). Computational characterization of the interactions between novel Boronic Acid derivatives with urokinase-type plasminogen activator. bioRxiv. [Link]

  • Marinaro, W. A., et al. (2012). Properties of a Model Aryl Boronic Acid and Its Boroxine. Journal of Pharmaceutical Sciences, 101(9), 3190-3198.
  • Taylor, D. (2023). Molecular Characterization and Formation of Novel Reversible Boronic Acid Complexations. University of New Hampshire Scholars' Repository.
  • Marinaro, W. A., et al. (2012). Properties of a model aryl boronic acid and its boroxine. Journal of Pharmaceutical Sciences, 101(9), 3190-3198. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Zhang, Z., et al. (2015). Boronic acid-based enzyme inhibitors: a review of recent progress. Archiv der Pharmazie, 348(3), 147-154. [Link]

  • Cox, P. A., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1282-1294.
  • Li, P., & Reguera, E. D. (2012). Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. Organic Syntheses, 89, 285-293.
  • ResearchGate. (n.d.). The scope of arylboronic acids. Retrieved from [Link]

  • Wikipedia. (n.d.). Enzyme inhibitor. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Organoboron catalysis for direct amide/peptide bond formation.
  • Rivera-Fuentes, P., et al. (2009). (4-Carbamoylphenyl)boronic acid. Acta Crystallographica Section E: Structure Reports Online, 66(1), o1273.
  • Pospech, J., et al. (2022). Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent. Organic & Biomolecular Chemistry, 20(12), 2464-2469.
  • Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364. [Link]

  • Google Patents. (n.d.). CN104277060A - Method for synthesizing 2-amino-4-methoxycarbonylphenyl boronic acid hydrochloride.

Sources

Methodological & Application

Application Notes and Protocols for the Use of (4-((4-Methoxyphenyl)carbamoyl)phenyl)boronic Acid in Suzuki-Miyaura Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Functionalized Biaryls in Modern Chemistry

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction between an organoboron compound and an organic halide or pseudohalide has become indispensable in the synthesis of complex molecules, particularly in the fields of pharmaceuticals, agrochemicals, and materials science.[3] The resulting biaryl motifs are privileged structures found in numerous bioactive compounds and advanced materials.

This guide focuses on a specialized building block, (4-((4-Methoxyphenyl)carbamoyl)phenyl)boronic acid , and its application in Suzuki-Miyaura coupling. The unique structural feature of this reagent is the presence of an N-aryl amide functionality, which can introduce valuable hydrogen bonding capabilities and specific steric and electronic properties into the target molecule. Understanding the interplay between this functional group and the boronic acid moiety is critical for optimizing reaction outcomes.

Understanding the Reagent: this compound

The subject of this guide, this compound, is a bifunctional molecule. The boronic acid group serves as the reactive handle for the Suzuki-Miyaura coupling, while the N-(4-methoxyphenyl)carbamoyl group acts as a functional modifier. While a direct protocol for this specific molecule is not prevalent in public literature, its reactivity can be inferred from closely related structures like (4-Carbamoylphenyl)boronic acid, which has been structurally characterized and is known to participate in forming extensive hydrogen-bonded networks.[4] The presence of the amide group introduces both electronic and steric effects that can influence the transmetalation step of the catalytic cycle.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[5] A fundamental understanding of this mechanism is crucial for troubleshooting and optimizing reactions.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (R¹-X), forming a Pd(II) intermediate.

  • Transmetalation: The organic group from the organoboron reagent (R²-B(OH)₂) is transferred to the palladium center. This step is often rate-limiting and is facilitated by the presence of a base. The base activates the boronic acid, making the organic group more nucleophilic.[6][7][8]

  • Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated from the metal, forming the desired biaryl product (R¹-R²) and regenerating the active Pd(0) catalyst.[5]

Diagram of the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_ii_complex R¹-Pd(II)L₂-X oxidative_addition->pd_ii_complex transmetalation Transmetalation pd_ii_complex->transmetalation di_organo_pd R¹-Pd(II)L₂-R² transmetalation->di_organo_pd reductive_elimination Reductive Elimination di_organo_pd->reductive_elimination reductive_elimination->pd0 product_exit R¹-R² reductive_elimination->product_exit r1x_entry R¹-X r1x_entry->oxidative_addition r2b_entry R²B(OH)₂ + Base r2b_entry->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This protocol provides a general starting point for the coupling of this compound with a generic aryl bromide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

  • This compound (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium Catalyst: e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equivalents) or Palladium(II) acetate [Pd(OAc)₂] with a suitable phosphine ligand (e.g., SPhos, XPhos)

  • Base: e.g., Potassium carbonate (K₂CO₃) (2.0 equivalents) or Cesium carbonate (Cs₂CO₃) (2.0 equivalents)

  • Solvent: e.g., 1,4-Dioxane/Water (4:1 mixture) or Toluene/Water (4:1 mixture)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and workup reagents

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 eq.), this compound (1.2 eq.), and the base (2.0 eq.).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this process three times to ensure an oxygen-free environment.

  • Reagent Addition: Under the inert atmosphere, add the palladium catalyst and the solvent.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[9]

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Key Parameters and Optimization Strategies

The success of the Suzuki-Miyaura coupling is highly dependent on the careful selection of reaction parameters.

ParameterRecommended Starting Conditions & Optimization NotesRationale & Causality
Palladium Catalyst Pd(PPh₃)₄ (1-5 mol%), Pd(OAc)₂/SPhos (1-3 mol%)The choice of catalyst and ligand is crucial. For electron-rich or sterically hindered substrates, more electron-rich and bulky phosphine ligands (e.g., Buchwald ligands) can enhance the rates of oxidative addition and reductive elimination.[10]
Base K₂CO₃, Cs₂CO₃, K₃PO₄ (2-3 equivalents)The base activates the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step.[6][7][8] The choice of base can also influence the solubility of the reagents.
Solvent Dioxane/H₂O, Toluene/H₂O, DMFA mixture of an organic solvent and water is commonly used to dissolve both the organic and inorganic reagents. The solvent should be thoroughly degassed to prevent oxidation of the Pd(0) catalyst.
Temperature 80-110 °CHigher temperatures generally increase the reaction rate. However, excessively high temperatures can lead to catalyst decomposition or side reactions.
Equivalents of Boronic Acid 1.1 - 1.5 equivalentsA slight excess of the boronic acid is often used to drive the reaction to completion and to compensate for any potential homocoupling or protodeboronation side reactions.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst, insufficient degassing, inappropriate base or solvent.Use a fresh batch of catalyst, ensure thorough degassing of the solvent, and screen different bases and solvents.[10]
Protodeboronation Presence of excess water or protic solvents, prolonged reaction times at high temperatures.Use anhydrous solvents (if a water-free system is employed), minimize reaction time, and consider using the pinacol ester of the boronic acid for increased stability.[11]
Homocoupling of Boronic Acid Oxygen contamination, high catalyst loading.Ensure a strictly inert atmosphere and optimize (potentially lower) the catalyst loading.
Formation of Impurities Catalyst decomposition, side reactions of functional groups.Lower the reaction temperature, screen different ligands to promote the desired reaction pathway, and ensure the purity of starting materials.

Safety Precautions

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Solvents: Organic solvents such as dioxane and toluene are flammable and have associated health risks. Handle them with care in a fume hood.

  • Bases: Inorganic bases like potassium carbonate and cesium carbonate can be irritating. Avoid inhalation of dust and contact with skin and eyes.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

This compound is a valuable building block for the synthesis of functionalized biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. While the amide functionality introduces specific electronic and steric considerations, a systematic approach to reaction optimization, grounded in a solid understanding of the catalytic cycle, will enable researchers to effectively utilize this reagent. The protocols and troubleshooting guide provided herein serve as a comprehensive starting point for the successful application of this versatile molecule in drug discovery and materials science.

References

  • Duc, G., et al. (n.d.). Suzuki reaction. Wikipedia. Available at: [Link]

  • Martinez-Viturro, J. I., et al. (2004). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. PubMed. Available at: [Link]

  • Martinez-Viturro, J. I., et al. (2004). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Martinez-Viturro, J. I., et al. (2004). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Semantic Scholar. Available at: [Link]

  • Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. Available at: [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Available at: [Link]

  • Advion. (n.d.). SUZUKI REACTION MONITORING. Available at: [Link]

  • AZoM. (2018). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. Available at: [Link]

  • Wiley Online Library. (2025). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Available at: [Link]

  • Al-Masum, M. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules. Available at: [Link]

  • MDPI. (n.d.). Catalysts for Suzuki–Miyaura Coupling Reaction. Available at: [Link]

  • Bedford, R. B. (2003). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Journal of Organometallic Chemistry. Available at: [Link]

  • Singleton, D. A., et al. (2017). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Available at: [Link]

  • Hein, J. E., et al. (2025). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. University of British Columbia. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • McQuade, D. T., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering. Available at: [Link]

  • Rodríguez-Cuamatzi, R., et al. (2007). (4-Carbamoylphenyl)boronic acid. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

  • Dreher, S. D., et al. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. Available at: [Link]

  • Uji-I, H., et al. (2025). Exploring the Dynamics of Suzuki–Miyaura Cross-Coupling Reactions via Single-Molecule Fluorescence Microscopy: Catalytic Efficiency from SM-TOF Measurements. ACS Catalysis. Available at: [Link]

  • PubChem. (n.d.). [4-[Bis(4-methoxyphenyl)amino]phenyl]boronic Acid. Available at: [Link]

  • Wang, L., et al. (2013). Kinetics of the coupling of 4‐methoxyphenylboronic acid with bromobenzene catalyzed by Pd(NH3)4Cl2 at Pd loadings of 0.0006 mol % (6 ppm) and 0.0003 mol % (3 ppm) in 1 wt % Triton X‐100 aqueous solution at 45 °C. ResearchGate. Available at: [Link]

  • Szostak, M., et al. (2017). Suzuki–Miyaura cross-coupling of amides and esters at room temperature: correlation with barriers to rotation around C–N and C–O bonds. Chemical Science. Available at: [Link]

  • Al-Ayed, A. S., et al. (2009). Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. Arkivoc. Available at: [Link]

Sources

Application Notes and Protocols for the Cellular Characterization of (4-((4-Methoxyphenyl)carbamoyl)phenyl)boronic acid, a Putative IRE1α Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting IRE1α in the Unfolded Protein Response

The endoplasmic reticulum (ER) is a critical organelle responsible for the folding and maturation of a significant portion of the cellular proteome. Perturbations to this delicate environment, such as nutrient deprivation, hypoxia, or genetic mutations, can lead to an accumulation of misfolded or unfolded proteins, a condition known as ER stress. To cope with this, cells activate a sophisticated signaling network called the Unfolded Protein Response (UPR). The UPR aims to restore proteostasis by attenuating protein translation, upregulating chaperone expression, and enhancing ER-associated degradation (ERAD). However, under prolonged or severe ER stress, the UPR can switch from a pro-survival to a pro-apoptotic program.[1][2]

One of the key transducers of the UPR is the inositol-requiring enzyme 1α (IRE1α), a transmembrane protein with both serine/threonine kinase and endoribonuclease (RNase) activities. Upon sensing ER stress, IRE1α oligomerizes and autophosphorylates, leading to the activation of its RNase domain.[1][3] This initiates the unconventional splicing of X-box binding protein 1 (XBP1) mRNA, generating a potent transcription factor (XBP1s) that upregulates genes involved in protein folding and quality control.[1][3] Given its central role in both cell survival and death decisions, IRE1α has emerged as a compelling therapeutic target for a range of diseases, including cancer, metabolic disorders, and inflammatory conditions.[2][4]

This document provides a comprehensive guide for the characterization of (4-((4-Methoxyphenyl)carbamoyl)phenyl)boronic acid, a novel compound with a chemical structure suggestive of potential IRE1α inhibitory activity. The boronic acid moiety is known to interact with biological molecules, and various boronic acid-containing compounds have been explored as enzyme inhibitors.[5][6] These protocols are designed for researchers in cell biology and drug discovery to systematically evaluate the compound's effects on the IRE1α signaling pathway in a cell-based context.

Compound Handling and Preparation

Proper handling and storage of boronic acid derivatives are crucial for maintaining their stability and activity. Boronic acids are known to be sensitive to oxidation and can form cyclic anhydrides (boroxines) upon dehydration.[7][8]

Reagent Properties and Storage:

PropertyRecommendation
Compound Name This compound
Molecular Formula C14H14BNO4
Appearance White to off-white solid (predicted)
Storage Store at -20°C or -80°C, desiccated and protected from light.
Solubility Soluble in DMSO. Prepare high-concentration stock solutions in anhydrous DMSO.

Preparation of Stock Solutions:

  • Warm the vial: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Dissolution: Prepare a 10 mM stock solution in anhydrous dimethyl sulfoxide (DMSO). Sonication may be required to ensure complete dissolution.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and the overall experimental workflow for characterizing the compound.

IRE1a_Pathway cluster_ER ER Lumen cluster_Membrane ER Membrane cluster_Cytosol Cytosol UnfoldedProteins Unfolded Proteins IRE1a_inactive IRE1α (inactive) UnfoldedProteins->IRE1a_inactive ER Stress IRE1a_active IRE1α (active) (Dimerized & Phosphorylated) IRE1a_inactive->IRE1a_active Dimerization & Autophosphorylation XBP1u_mRNA XBP1u mRNA IRE1a_active->XBP1u_mRNA RNase activity XBP1s_mRNA XBP1s mRNA XBP1u_mRNA->XBP1s_mRNA Splicing XBP1s_protein XBP1s Protein XBP1s_mRNA->XBP1s_protein Translation UPR_Genes UPR Target Genes XBP1s_protein->UPR_Genes Nuclear Translocation & Transcription Compound This compound Compound->IRE1a_active Inhibition

Caption: The IRE1α signaling pathway under ER stress.

Experimental_Workflow A Step 1: Determine Optimal Working Concentration (Cell Viability Assay - MTT) B Step 2: Induce ER Stress (e.g., Thapsigargin Treatment) A->B C Step 3: Assess IRE1α Activity (XBP1 Splicing Assay - RT-PCR) B->C D Step 4: Confirm Target Engagement (Western Blot for p-IRE1α) C->D E Step 5: Evaluate Downstream Effects (qRT-PCR for UPR Target Genes) D->E

Sources

Application Note: (4-((4-Methoxyphenyl)carbamoyl)phenyl)boronic acid as a High-Affinity Probe for Serine Protease Activity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The study of enzyme activity is fundamental to understanding biological processes and for the development of novel therapeutics. Serine proteases, a major class of enzymes involved in processes ranging from digestion to blood clotting and apoptosis, are significant drug targets.[1] This application note describes the use of (4-((4-Methoxyphenyl)carbamoyl)phenyl)boronic acid as a potent and selective probe for monitoring the activity of serine proteases, such as chymotrypsin. Boronic acids have emerged as a prominent class of inhibitors for serine proteases due to their unique ability to form a stable, yet reversible, covalent bond with the catalytic serine residue in the enzyme's active site.[2][3] This interaction effectively mimics the tetrahedral transition state of peptide bond hydrolysis, leading to potent inhibition.[4] The specific structural features of this compound, particularly the diaryl urea motif, are designed to enhance binding affinity and specificity for the target enzyme's active site pockets.[5][6]

Principle of Detection: Mimicking the Transition State

The inhibitory mechanism of this compound is based on the electrophilic nature of its boron atom. The catalytic serine residue (Ser195 in chymotrypsin) in the enzyme's active site performs a nucleophilic attack on the boron atom. This is facilitated by the catalytic triad (Ser-His-Asp), where the histidine residue acts as a general base, abstracting a proton from the serine hydroxyl group.[7] This attack results in the formation of a stable, tetrahedral boronate adduct. This adduct is a mimic of the high-energy tetrahedral intermediate formed during natural substrate hydrolysis.[4][8] The interaction is reversible, but the stability of the complex allows for robust detection and quantification of enzyme activity, often through displacement assays or by using probes with intrinsic fluorescence that changes upon binding.[2][9]

G cluster_0 Enzyme Active Site cluster_1 Probe Molecule cluster_2 Tetrahedral Adduct (Inhibition) Ser195 Ser195-OH Catalytic Serine Adduct Ser195-O-B⁻(OH)₂-Ar Covalent Complex Ser195:f0->Adduct:f0 Nucleophilic Attack His57 His57-N Histidine His57:f0->Ser195:f0 Proton Abstraction Probe (HO)₂-B-Ar This compound Probe:f0->Adduct:f0

Caption: Mechanism of serine protease inhibition by the boronic acid probe.

Materials and Reagents

  • Enzyme: α-Chymotrypsin from bovine pancreas (or other target serine protease)

  • Probe: this compound

  • Substrate: N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (SAAP-pNA)

  • Buffer: 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 10 mM CaCl₂

  • Solvent: Dimethyl sulfoxide (DMSO) for stock solutions

  • Instrumentation: 96-well microplate reader capable of absorbance measurements at 405 nm

  • Consumables: 96-well clear, flat-bottom microplates

Detailed Experimental Protocol: IC₅₀ Determination

This protocol details the steps to determine the half-maximal inhibitory concentration (IC₅₀) of the probe against a model serine protease, chymotrypsin, using a colorimetric substrate.

1. Preparation of Stock Solutions:

  • Enzyme Stock (1 mg/mL): Dissolve chymotrypsin in cold, deionized water. Aliquot and store at -20°C.
  • Probe Stock (10 mM): Dissolve this compound in 100% DMSO.
  • Substrate Stock (20 mM): Dissolve SAAP-pNA in 100% DMSO.

2. Preparation of Working Solutions:

  • Enzyme Working Solution (2X): Dilute the enzyme stock to a final concentration of 20 nM in assay buffer. Keep on ice.
  • Substrate Working Solution (2X): Dilute the substrate stock to 200 µM in assay buffer. Prepare fresh.
  • Probe Dilution Series (4X): Perform a serial dilution of the 10 mM probe stock in 100% DMSO. Then, dilute this series 1:100 in assay buffer to create the 4X working dilution series (e.g., from 4 µM down to 0.4 nM). This minimizes the final DMSO concentration.

3. Assay Procedure:

  • Plate Setup: Add 50 µL of assay buffer to all wells. Add 25 µL of the 4X probe dilutions to the test wells. For control wells, add 25 µL of assay buffer containing the same percentage of DMSO as the probe wells.
  • Enzyme Addition: Add 25 µL of the 2X enzyme working solution to all wells except the "substrate blank" wells. Mix gently by pipetting.
  • Pre-incubation: Incubate the plate at room temperature for 15 minutes. This allows the probe to bind to the enzyme and reach equilibrium.[2]
  • Initiate Reaction: Add 100 µL of the 2X substrate working solution to all wells to initiate the enzymatic reaction. The final volume in each well will be 200 µL.
  • Kinetic Measurement: Immediately place the plate in a microplate reader pre-set to 37°C. Measure the absorbance at 405 nm every 60 seconds for 20-30 minutes.

Workflow and Data Analysis

The rate of substrate hydrolysis, indicated by the increase in absorbance at 405 nm from the release of p-nitroaniline, is proportional to the enzyme activity.

Caption: Experimental workflow for IC₅₀ determination.

Data Analysis Steps:

  • Calculate Reaction Velocity: For each well, determine the reaction rate (V) by calculating the slope of the linear portion of the absorbance vs. time plot (ΔAbs/Δt).

  • Calculate Percent Inhibition: Use the following formula: % Inhibition = (1 - (V_inhibitor / V_no_inhibitor)) * 100

  • Determine IC₅₀: Plot the % Inhibition against the logarithm of the probe concentration. Fit the data to a four-parameter logistic (or similar sigmoidal) curve using appropriate software (e.g., GraphPad Prism, Origin) to determine the IC₅₀ value.

Sample Data Table:

Probe Conc. (nM)Log [Probe]Avg. Velocity (mAU/min)% Inhibition
0 (Control)-50.20
1045.110.2
50.7030.639.0
101.0024.950.4
201.3016.167.9
501.707.585.1
1002.003.193.8

Troubleshooting

IssuePossible Cause(s)Recommended Solution(s)
High variability between replicates Inaccurate pipetting; Incomplete mixing.Use calibrated pipettes; Mix plate gently but thoroughly after each addition.
No or low enzyme activity Inactive enzyme; Incorrect buffer pH.Use a fresh enzyme aliquot; Verify buffer pH and composition.
Precipitation of probe in wells Probe solubility limit exceeded.Ensure final DMSO concentration is consistent and low (<1%); Decrease the highest probe concentration tested.
Non-linear reaction progress curves Substrate depletion; Enzyme instability.Use a lower enzyme concentration or monitor for a shorter duration; Ensure all reagents are fresh and kept on ice.

References

  • Koehler, K. A., & Lienhard, G. E. (1971). Inhibition of serine proteases by arylboronic acids. Proceedings of the National Academy of Sciences, 68(2), 478-80. [Link]

  • Williams, S. A., et al. (2009). Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen. Journal of Medicinal Chemistry, 52(15), 4465–4476. [Link]

  • Adeolu, E. A., et al. (2016). Peptidic boronic acids are potent cell-permeable inhibitors of the malaria parasite egress serine protease SUB1. Proceedings of the National Academy of Sciences, 113(41), 11521-11526. [Link]

  • Wang, D., et al. (2014). Boronic Acid-based Enzyme Inhibitors: A Review of Recent Progress. Current Medicinal Chemistry, 21(27), 3097-3112. [Link]

  • Zhang, Y., et al. (2018). Recent development of boronic acid-based fluorescent sensors. RSC Advances, 8(3), 1357-1373. [Link]

  • Inglis, S. R., et al. (2012). A boronic-acid-based probe for fluorescence polarization assays with penicillin binding proteins and β-lactamases. Analytical Biochemistry, 427(2), 144-150. [Link]

  • Li, M., et al. (2019). Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels. Biosensors, 9(4), 129. [Link]

  • Liu, Z., et al. (2019). Colorimetric Immunoassays with Boronic Acid-Decorated, Peroxidase-like Metal-Organic Frameworks as the Carriers of Antibodies and Enzymes. Nanomaterials, 9(12), 1774. [Link]

  • Di Meo, C., et al. (2012). Charge transfer fluorescent probes using boronic acids for monosaccharide signaling. Journal of Fluorescence, 22(3), 859–868. [Link]

  • Tsuchido, Y., et al. (2016). Boronic Acid-Appended Molecular Glues for ATP-Responsive Activity Modulation of Enzymes. Bioconjugate Chemistry, 27(5), 1421-1427. [Link]

  • Wang, Y., et al. (2023). Reversible Recognition-Based Boronic Acid Probes for Glucose Detection in Live Cells and Zebrafish. Journal of the American Chemical Society, 145(15), 8348–8358. [Link]

  • Zhang, Y., et al. (2018). Recent development of boronic acid-based fluorescent sensors. RSC Advances, 8(3), 1357-1373. [Link]

  • Nishikawa, T., et al. (2022). A Red-Emitting Fluorescence Sensor for Detecting Boronic Acid-Containing Agents in Cells. Sensors, 22(20), 7793. [Link]

  • Kim, H., et al. (2022). A fluorescent probe for selective detection of boric acids and its application for screening the conversion of the Suzuki–Miyaura coupling reaction. RSC Advances, 12(11), 6806-6810. [Link]

  • Silva, F., et al. (2018). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 23(11), 2997. [Link]

  • Cilibrizzi, A., et al. (2017). Diaryl Urea: A Privileged Structure in Anticancer Agents. Molecules, 22(8), 1240. [Link]

  • Zhang, H., et al. (2016). Design, Synthesis and Structure-Activity Relationships of Novel Diaryl Urea Derivatives as Potential EGFR Inhibitors. Molecules, 21(11), 1572. [Link]

  • Wang, W., et al. (2014). Design, synthesis and evaluation of novel diaryl urea derivatives as potential antitumor agents. Bioorganic & Medicinal Chemistry Letters, 24(8), 1963-1968. [Link]

  • Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation, Applications in Organic Synthesis and Medicine. John Wiley & Sons. [Link]

  • Rodríguez-Cuamatzi, P., et al. (2007). (4-Carbamoylphenyl)boronic acid. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 2), o787–o788. [Link]

  • National Center for Biotechnology Information. (n.d.). (4-Methoxyphenyl)boronic acid. PubChem Compound Database. Retrieved from [Link]

  • Georganics. (n.d.). 4-Methoxyphenylboronic acid - High purity. Retrieved from [Link]

  • Organic Spectroscopy International. (2016). 4-METHOXYPHENYL BORONIC ACID. Retrieved from [Link]

Sources

experimental protocol for (4-((4-Methoxyphenyl)carbamoyl)phenyl)boronic acid in vivo studies

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the In Vivo Preclinical Evaluation of (4-((4-Methoxyphenyl)carbamoyl)phenyl)boronic acid

Introduction: Rationale and Scientific Premise

The field of oncology is continually exploring novel chemical scaffolds to overcome the challenges of drug resistance and toxicity. Boronic acids represent a promising class of compounds, exemplified by the FDA-approved proteasome inhibitor Bortezomib, which has revolutionized the treatment of multiple myeloma.[1] The unique chemistry of the boronic acid moiety—specifically, the vacant p-orbital on the boron atom—allows for the formation of reversible covalent bonds with nucleophiles, such as the N-terminal threonine of the proteasome's active site.[1]

Furthermore, many boronic acid derivatives are designed as prodrugs that are selectively activated within the tumor microenvironment.[2] This environment is often characterized by high levels of reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), which can oxidize the carbon-boron bond, leading to the release of an active cytotoxic agent and non-toxic boric acid.[3][4] This targeted activation mechanism has the potential to spare healthy tissues and reduce systemic toxicity.[3][4]

The compound, this compound, is an intriguing candidate for in vivo investigation. Its structure combines a phenylboronic acid warhead with a methoxyphenyl carbamoyl group, suggesting it may function either as a direct enzyme inhibitor or as a ROS-responsive prodrug. This document provides a comprehensive, field-tested experimental protocol for the preclinical in vivo evaluation of this compound. It is designed for researchers in drug development and provides a logical framework from initial tolerability assessments to robust efficacy and pharmacodynamic studies.

Disclaimer: This protocol is a general framework based on the chemical class of the compound. The specific biological target of this compound is not yet fully elucidated. The proposed protocols should be adapted based on emerging in vitro data regarding its specific mechanism of action and target cancer type.

Hypothesized Mechanism of Action

The primary hypothesis is that the boronic acid moiety acts as a pharmacophore, targeting a key protein in cancer cell proliferation or survival. An alternative hypothesis is its function as a prodrug, activated by the tumor's oxidative environment.

Mechanism_Hypothesis cluster_0 Hypothesis 1: Direct Inhibition cluster_1 Hypothesis 2: Prodrug Activation Compound This compound Inhibition Reversible Covalent Bond Formation Compound->Inhibition Targets Target Tumor-Promoting Enzyme (e.g., Proteasome) Target->Inhibition Apoptosis Cell Cycle Arrest & Apoptosis Inhibition->Apoptosis Prodrug This compound Activation Oxidative Deboronation Prodrug->Activation ROS Tumor Microenvironment (High H₂O₂) ROS->Activation Triggers ActiveDrug Released Cytotoxic Phenol Derivative Activation->ActiveDrug CellDeath Tumor Cell Death ActiveDrug->CellDeath

Caption: Hypothesized mechanisms of action for the test compound.

Ethical Considerations and Animal Welfare

All animal experiments must be conducted in strict accordance with institutional and national guidelines for the ethical use of animals in research. The principles of the 3Rs (Replacement, Reduction, and Refinement) must be integrated into the study design.[5][6] Humane endpoints should be clearly defined to minimize animal suffering, and animals should be monitored daily for signs of distress.[5][7][8]

PART 1: Maximum Tolerated Dose (MTD) and Formulation

Scientific Rationale: The initial step in any in vivo study is to determine the maximum tolerated dose (MTD). This establishes a safe and effective dose range for subsequent efficacy studies, ensuring that any observed anti-tumor effects are not secondary to systemic toxicity. Boronic acids can have poor aqueous solubility and stability, making formulation a critical parameter.[9] A common approach is to form a stable ester by lyophilizing the boronic acid with a sugar alcohol like mannitol, which readily dissolves in an aqueous vehicle for administration.[9]

Materials and Reagents
  • This compound (Test Article)

  • Mannitol

  • Sterile Water for Injection

  • Vehicle: 0.5% (w/v) Methylcellulose in Sterile Water

  • Healthy, female BALB/c mice, 6-8 weeks old

  • Standard laboratory equipment (scales, syringes, vortex, etc.)

Step-by-Step Protocol: MTD Study
  • Formulation Preparation:

    • Prepare a 1:1 molar ratio of the test article to mannitol.

    • Dissolve the mixture in a minimal amount of sterile water.

    • Lyophilize the solution to form a stable boronate ester powder.

    • On the day of dosing, reconstitute the lyophilized powder in the 0.5% methylcellulose vehicle to the desired concentration. Ensure homogeneity by vortexing.

  • Animal Acclimatization:

    • Allow mice to acclimate for at least 5 days upon arrival. House them in standard conditions with ad libitum access to food and water.

  • Dose Escalation Study:

    • Randomize mice into groups of 3-5 animals.

    • Start with a low dose (e.g., 10 mg/kg) and escalate in subsequent groups (e.g., 30, 100, 300 mg/kg). Include a vehicle-only control group.

    • Administer the formulation once daily for 5-10 consecutive days via the intended route for the efficacy study (e.g., intraperitoneal (i.p.) or oral gavage (p.o.)).[3]

    • Causality: The choice of administration route is critical. Intraperitoneal injection often provides higher bioavailability for initial studies, while oral administration is more clinically relevant.[3]

  • Monitoring and Data Collection:

    • Record the body weight of each mouse daily, just before dosing.

    • Perform daily clinical observations, scoring for signs of toxicity (e.g., lethargy, ruffled fur, ataxia, labored breathing).

    • The MTD is defined as the highest dose that does not cause more than a 15-20% loss in mean body weight and results in no mortality or severe clinical signs of toxicity.

Parameter Observation Schedule Purpose
Body WeightDailyPrimary indicator of systemic toxicity.
Clinical SignsDailyQualitative assessment of animal well-being.
MortalityDailyKey endpoint for dose-limiting toxicity.
Caption: Monitoring parameters for the MTD study.

PART 2: Pharmacokinetic (PK) Study

Scientific Rationale: A pharmacokinetic study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound.[10] This information helps correlate the administered dose with the actual drug exposure in the plasma and, potentially, in the tumor tissue. This is often conducted as a "satellite" study, using a separate cohort of animals run in parallel with the efficacy study.[11][12]

Step-by-Step Protocol: Satellite PK Study
  • Animal and Dosing:

    • Use tumor-bearing mice (from the same cohort as the efficacy study) or healthy mice of the same strain.

    • Administer a single dose of the test article at a dose level intended for the efficacy study (e.g., the MTD).

    • Include groups for both intravenous (i.v.) and the chosen therapeutic route (e.g., p.o.) to determine absolute bioavailability.[12][13]

  • Blood Sampling:

    • Collect sparse samples from groups of 3 mice per time point.

    • Typical time points for p.o. administration: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.[13]

    • Collect blood (~50 µL) via tail vein or saphenous vein into tubes containing an anticoagulant (e.g., K₂EDTA).

    • Immediately place samples on ice and process to plasma by centrifugation. Store plasma at -80°C until analysis.

  • Bioanalysis and Data Interpretation:

    • Quantify the concentration of the test article in plasma samples using a validated LC-MS/MS method.[10][13]

    • Use non-compartmental analysis to calculate key PK parameters.[13]

PK Parameter Description
Cmax Maximum observed plasma concentration.
Tmax Time to reach Cmax.
AUC (0-t) Area under the concentration-time curve from time 0 to the last measurement.
t₁/₂ Elimination half-life.
F (%) Bioavailability (for oral administration).
Caption: Key pharmacokinetic parameters to be determined.

digraph "PK_Workflow" {
graph [fontname="Arial", rankdir="TB", splines=ortho];
node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", color="#5F6368"];

start [label="Administer Single Dose\n(i.v. and p.o. cohorts)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; sampling [label="Sparse Blood Sampling\nat Pre-defined Time Points\n(e.g., 0, 0.5, 1, 2, 4, 8, 24h)"]; processing [label="Process Blood to Plasma\n(Centrifugation, -80°C Storage)"]; analysis [label="LC-MS/MS Bioanalysis\n(Quantify Drug Concentration)"]; calculation [label="Non-Compartmental Analysis\n(Calculate Cmax, AUC, t1/2, etc.)"]; end [label="Determine ADME Profile", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> sampling -> processing -> analysis -> calculation -> end; }

Caption: Workflow for the in vivo pharmacokinetic study.

PART 3: In Vivo Antitumor Efficacy Study

Scientific Rationale: The primary goal of this study is to determine if the test article can inhibit tumor growth in a relevant preclinical cancer model. A human tumor xenograft model, where human cancer cells are implanted into immunodeficient mice, is a standard and widely used approach to evaluate the direct anti-tumor activity of a compound.[14][15][16] For this protocol, we will use a prostate cancer model as an example, given the relevance of novel therapeutics in this indication.[17][18]

Materials and Reagents
  • Human prostate cancer cell line (e.g., PC-3 or 22Rv1)

  • Matrigel® Basement Membrane Matrix

  • Male athymic nude or NOD-SCID mice, 6-8 weeks old

  • Test Article formulation (as determined in Part 1)

  • Positive control compound (optional, e.g., a standard-of-care chemotherapy)

  • Calipers, syringes, sterile surgical equipment

Step-by-Step Protocol: Xenograft Efficacy Study
  • Tumor Cell Implantation:

    • Harvest cancer cells during their exponential growth phase.

    • Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5-10 x 10⁶ cells per 100 µL.

    • Causality: Matrigel provides an extracellular matrix scaffold that supports initial tumor cell survival and establishment.

    • Inject 100 µL of the cell suspension subcutaneously into the right flank of each mouse.

  • Tumor Growth Monitoring and Randomization:

    • Monitor tumor growth 2-3 times per week using digital calipers. Calculate tumor volume using the formula: (Length x Width²) / 2.

    • When the mean tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group) with similar mean tumor volumes.

    • Typical groups: 1) Vehicle Control, 2) Test Article (Low Dose), 3) Test Article (High Dose, e.g., MTD), 4) Positive Control.

  • Treatment Administration:

    • Begin dosing according to the randomization schedule. Administer treatments daily (or as determined by PK data) for 21-28 days.

    • Continue to monitor tumor volume and body weight 2-3 times per week.

  • Study Endpoints:

    • The primary efficacy endpoint is Tumor Growth Inhibition (TGI), calculated at the end of the study.

    • Secondary endpoints include body weight change (as a measure of tolerability) and survival.

    • The study concludes when tumors in the vehicle control group reach a predetermined size limit (e.g., 1500-2000 mm³) or after the planned treatment duration.[19]

    • At the end of the study, euthanize mice and excise the tumors. Record the final tumor weight.

Efficacy_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase (21-28 days) cluster_endpoint Endpoint Analysis implant Subcutaneous Implantation of Human Cancer Cells (e.g., PC-3) in Mice monitor_growth Monitor Tumor Growth (Calipers, 2-3x / week) implant->monitor_growth randomize Randomize Mice into Treatment Groups (Tumor Volume ~100-150 mm³) monitor_growth->randomize dose Daily Dosing: - Vehicle - Test Article (Low Dose) - Test Article (High Dose) - Positive Control randomize->dose monitor_all Continue Monitoring: - Tumor Volume - Body Weight euthanize Euthanize & Excise Tumors monitor_all->euthanize weigh Record Final Tumor Weights euthanize->weigh pd_collect Collect Samples for Pharmacodynamic Analysis euthanize->pd_collect analyze Calculate TGI % Analyze Body Weight Data weigh->analyze

Caption: Overall workflow for the in vivo anti-tumor efficacy study.

PART 4: Pharmacodynamic (PD) / Biomarker Analysis

Scientific Rationale: Pharmacodynamic (PD) studies are crucial to demonstrate that the compound is engaging its target within the tumor tissue and eliciting the desired biological response.[20][21] This provides a mechanistic link between drug exposure and anti-tumor efficacy.

Step-by-Step Protocol: PD Sample Collection and Analysis
  • Sample Collection:

    • At the end of the efficacy study, collect tumor tissues from a subset of animals from each group (n=3-4).

    • For optimal results, collect tissues at a time point corresponding to high drug exposure, as determined by the PK study (e.g., 2-4 hours post-final dose).

    • Divide each tumor into sections: one part to be snap-frozen in liquid nitrogen (for Western blot/proteomics), and another part to be fixed in 10% neutral buffered formalin (for immunohistochemistry).

  • Biomarker Analysis:

    • Target Engagement: If the direct target is known, use an appropriate assay (e.g., Western blot for a downstream phosphorylated protein) to measure target modulation.

    • Apoptosis Induction: Perform immunohistochemistry (IHC) for cleaved caspase-3 or a TUNEL assay to quantify apoptosis in tumor sections.

    • Proliferation Inhibition: Use IHC for Ki-67 to assess the proliferation index of the tumor cells.

    • ROS Response: If the prodrug hypothesis is being tested, measure markers of oxidative stress or the presence of the cleaved, active drug within the tumor lysate.

References

  • Smolarczyk, R., et al. (2012). In vitro and in vivo antitumour effects of phenylboronic acid against mouse mammary adenocarcinoma 4T1 and squamous carcinoma SCCVII cells. PMC - NIH. Available at: [Link]

  • Ribeiro, C., et al. (2019). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. Available at: [Link]

  • PubChem. (n.d.). (4-Methoxyphenyl)boronic acid. PubChem - NIH. Available at: [Link]

  • Wodtke, R., et al. (2022). Pharmacokinetic Optimization of Small Molecule Janus Kinase 3 Inhibitors to Target Immune Cells. PubMed Central. Available at: [Link]

  • Rochel, N., et al. (2023). Pre-Clinical Models to Study Human Prostate Cancer. PMC - PubMed Central. Available at: [Link]

  • Workman, P., et al. (2010). Guidelines for the welfare and use of animals in cancer research. PMC - NIH. Available at: [Link]

  • Adams, D.J. (1989). In vitro pharmacodynamic assay for cancer drug development: application to crisnatol, a new DNA intercalator. PubMed. Available at: [Link]

  • Cancer Research UK. (n.d.). Use of animals in research policy. Cancer Research UK. Available at: [Link]

  • van der Veldt, A.A.M., et al. (2014). In Vivo Imaging as a Pharmacodynamic Marker. Clinical Cancer Research - AACR Journals. Available at: [Link]

  • Am Ende, C.W., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PNAS. Available at: [Link]

  • Adhikari, A., et al. (2023). Preclinical and Clinical Research Models of Prostate Cancer: A Brief Overview. MDPI. Available at: [Link]

  • Callan, M., et al. (2019). In Vivo Mutagenicity Testing of Arylboronic Acids and Esters. ResearchGate. Available at: [Link]

  • Yang, J., et al. (2015). Crystal structure of 4-(methoxycarbonyl)phenylboronic acid. PMC - NIH. Available at: [Link]

  • Wodtke, R., et al. (2022). Pharmacokinetic Optimization of Small Molecule Janus Kinase 3 Inhibitors to Target Immune Cells. ACS Pharmacology & Translational Science. Available at: [Link]

  • Arellano, M., et al. (2023). Reverse Screening of Boronic Acid Derivatives: Analysis of Potential Antiproliferative Effects on a Triple-Negative Breast Cancer Model In Vitro. MDPI. Available at: [Link]

  • Nuvisan. (n.d.). Comprehensive oncology in vivo models for accelerated drug development. Nuvisan. Available at: [Link]

  • ChemPartner. (n.d.). PRECLINICAL PROSTATE CANCER MOUSE MODELS. ChemPartner. Available at: [Link]

  • Goncalves, V., et al. (2019). Boronic acids as building blocks for the construction of therapeutically useful bioconjugates. Royal Society of Chemistry. Available at: [Link]

  • Rodríguez-Cuamatzi, P., et al. (2007). (4-Carbamoylphenyl)boronic acid. PMC - PubMed Central. Available at: [Link]

  • Nury, C., et al. (2021). Boronic Acid/Boronate Prodrugs for Cancer Treatment: Current Status and Perspectives. Taylor & Francis Online. Available at: [Link]

  • Rochel, N., et al. (2023). Pre-Clinical Models to Study Human Prostate Cancer. PubMed. Available at: [Link]

  • Gray, D.L., et al. (2010). Boronate-Mediated Biologic Delivery. Journal of the American Chemical Society. Available at: [Link]

  • Arts, J., et al. (2022). A Pharmacokinetic and Metabolism Study of the TRPC6 Inhibitor SH045 in Mice by LC-MS/MS. PMC - PubMed Central. Available at: [Link]

  • Workman, P., et al. (2010). Guidelines for the welfare and use of animals in cancer research. ResearchGate. Available at: [Link]

  • Creative Biolabs. (n.d.). Anticancer Drug Pharmacodynamic. Creative Biolabs. Available at: [Link]

  • Al-Dulay, M., et al. (2022). Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope. PMC - NIH. Available at: [Link]

  • Pharmacology Discovery Services. (n.d.). In Vivo Oncology. Eurofins Discovery. Available at: [Link]

  • Barr, J., et al. (2020). Strain-Dependent Variability of Early Discovery Small Molecule Pharmacokinetics in Mice: Does Strain Matter? ResearchGate. Available at: [Link]

  • The Prostate Cancer Models Working Group. (2008). The Current State of Preclinical Prostate Cancer Animal Models. ResearchGate. Available at: [Link]

  • Elliott, P.J., et al. (2002). Formulation of boronic acid compounds. Google Patents.
  • Animal Welfare Institute. (2024). Guidelines Aim to Improve Welfare of Rodent Cancer Models. Animal Welfare Institute. Available at: [Link]

  • De, S., et al. (2013). Boronic Acid Liposomes for Cellular Delivery and Content Release Driven by Carbohydrate Binding. PMC - NIH. Available at: [Link]

  • Agilex Biolabs. (2024). The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis. Agilex Biolabs. Available at: [Link]

  • Veterinary Inspectorate. (1999). CODE OF PRACTICE ANIMAL EXPERIMENTS IN CANCER RESEARCH. Netherlands Food and Consumer Product Safety Authority. Available at: [Link]

Sources

Application Notes and Protocols for (4-((4-Methoxyphenyl)carbamoyl)phenyl)boronic acid in Boronate Affinity Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: A Modern Ligand for Enhanced Selectivity in Affinity Chromatography

Boronate affinity chromatography (BAC) is a powerful technique for the selective separation and purification of molecules bearing cis-1,2- or 1,3-diol functionalities. This method has found widespread application in the isolation of glycoproteins, nucleic acids, catechols, and other biologically significant compounds.[1][2] The cornerstone of this technique is the reversible covalent interaction between a boronic acid ligand immobilized on a solid support and the cis-diol groups of the target molecule.[1] This interaction is pH-dependent, typically forming a stable cyclic boronate ester under alkaline conditions, which can be reversed by a simple shift to an acidic pH or by introducing a competitive diol.[1][3]

While traditional boronate affinity resins, often based on aminophenylboronic acid, have proven effective, there is a continuous drive to develop ligands with improved performance characteristics. (4-((4-Methoxyphenyl)carbamoyl)phenyl)boronic acid is one such advanced ligand. The introduction of an electron-withdrawing carbamoyl group on the phenyl ring is anticipated to lower the pKa of the boronic acid. Standard phenylboronic acid has a pKa of approximately 8.8, necessitating binding at a relatively high pH.[4] The electron-withdrawing nature of the carbamoyl group in this compound is expected to lower its pKa into the 7.5-8.0 range, similar to other 4-substituted electron-withdrawing group derivatives like 4-carboxylphenylboronic acid (pKa ≈ 8.0).[4][5] This lower pKa permits efficient binding of cis-diol-containing molecules at or near physiological pH, which is highly advantageous for maintaining the structural integrity and biological activity of sensitive proteins.

This document provides a comprehensive guide to the application of this compound in boronate affinity chromatography, from the preparation of the affinity matrix to detailed purification protocols and troubleshooting.

Physicochemical Properties and Rationale for Use

The unique structure of this compound offers several advantages for affinity chromatography:

  • Lower pKa for Near-Physiological pH Binding: The electron-withdrawing effect of the 4-carbamoyl substituent lowers the pKa of the boronic acid, allowing for strong binding of glycoproteins and other cis-diol compounds at a pH range of 7.5-8.5. This is a significant improvement over unsubstituted phenylboronic acid which requires a pH > 8.5 for efficient binding.[4]

  • Enhanced Selectivity: The methoxyphenylcarbamoyl group introduces additional potential for secondary interactions, such as hydrogen bonding and hydrophobic interactions. These can be modulated by adjusting buffer conditions to fine-tune the selectivity of the separation.[2]

  • Chemical Stability: The amide linkage in the ligand is generally stable under the conditions used for affinity chromatography and resin regeneration.

PropertyValue/CharacteristicSource/Rationale
Molecular Formula C₁₄H₁₄BNO₄-
Molecular Weight 271.08 g/mol -
Appearance White to off-white powderInferred from similar compounds
Estimated pKa 7.5 - 8.0Inferred from structurally similar molecules[4][5]
Binding pH 7.5 - 8.5Based on estimated pKa
Elution pH < 6.5 or with competing diolsGeneral principle of BAC[3]

Preparation of the Affinity Matrix

As commercial pre-packed columns with this compound are not widely available, researchers will typically need to prepare their own affinity matrix. The following protocol describes the immobilization of the ligand onto an agarose-based support.

Diagram: Synthesis of the Affinity Resin

G cluster_0 Activation of Agarose Support cluster_1 Ligand Preparation cluster_2 Coupling Agarose Agarose Activated_Agarose Epoxy-activated Agarose Agarose->Activated_Agarose NaOH Epichlorohydrin Epichlorohydrin Epichlorohydrin->Activated_Agarose Final_Resin Boronate Affinity Resin Activated_Agarose->Final_Resin Ligand This compound Amine_Ligand Amine-functionalized Ligand Ligand->Amine_Ligand Coupling Agent (e.g., EDC/NHS) Spacer Diaminodipropylamine Spacer->Amine_Ligand Amine_Ligand->Final_Resin Coupling Reaction

Caption: Workflow for synthesizing the boronate affinity resin.

Protocol: Immobilization of this compound on Agarose Beads

Materials:

  • This compound

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Diaminodipropylamine (as a spacer arm)

  • Sepharose® 4B or similar cross-linked agarose beads

  • Epichlorohydrin

  • Sodium hydroxide (NaOH)

  • Dimethylformamide (DMF)

  • Phosphate buffered saline (PBS), pH 7.4

  • Sodium borate buffer (0.1 M, pH 8.5)

  • Ethanolamine

  • Washing buffers (e.g., high salt, low salt, different pH)

Procedure:

  • Activation of Agarose Support:

    • Wash 100 mL of Sepharose® 4B with distilled water.

    • In a fume hood, suspend the washed agarose in 100 mL of 0.6 M NaOH containing 10 mg/mL sodium borohydride.

    • Add 10 mL of epichlorohydrin and stir the suspension at 60°C for 2 hours.

    • Wash the epoxy-activated agarose extensively with distilled water until the pH is neutral.

  • Preparation of Amine-Functionalized Ligand:

    • Dissolve 1 g of this compound in 50 mL of DMF.

    • Add 1.2 equivalents of EDC and 1.2 equivalents of NHS to activate the carboxylic acid (if the ligand is synthesized with a terminal carboxyl group for coupling, otherwise, modify the strategy based on the available functional group).

    • Stir for 1 hour at room temperature.

    • Add a 10-fold molar excess of diaminodipropylamine and stir overnight at room temperature. This creates an amine-terminated spacer arm on the ligand.

    • Note: The precise chemistry will depend on the synthesis route of the boronic acid derivative. The goal is to introduce a reactive amine or carboxyl group for immobilization.

  • Coupling of Ligand to Activated Agarose:

    • Suspend the epoxy-activated agarose in 100 mL of 0.1 M sodium borate buffer, pH 8.5.

    • Add the amine-functionalized ligand solution from step 2.

    • Stir the suspension gently overnight at room temperature.

  • Blocking of Unreacted Sites:

    • Collect the resin by filtration and wash with PBS.

    • Resuspend the resin in 100 mL of 1 M ethanolamine, pH 8.0, and stir for 4 hours at room temperature to block any remaining active sites.

  • Final Washing and Storage:

    • Wash the resin sequentially with 5 bed volumes of PBS, 1 M NaCl, distilled water, and finally with a storage buffer (e.g., PBS with 0.02% sodium azide).

    • Store the prepared boronate affinity resin at 4°C.

Experimental Protocols

Diagram: General Workflow for Boronate Affinity Chromatography

G Sample_Prep Sample Preparation (Clarify and buffer exchange) Equilibration Column Equilibration (Binding Buffer, pH 7.5-8.5) Sample_Prep->Equilibration Loading Sample Loading Equilibration->Loading Wash Wash (Remove non-bound molecules) Loading->Wash Elution Elution (Acidic Buffer, pH < 6.5 or Competing Diol) Wash->Elution Analysis Analysis of Fractions (SDS-PAGE, Western Blot, etc.) Elution->Analysis

Caption: A typical experimental workflow for boronate affinity chromatography.

Protocol 1: Purification of Glycoproteins from a Complex Mixture (e.g., Serum)

Materials:

  • Boronate affinity resin prepared as described above.

  • Chromatography column.

  • Binding/Wash Buffer: 50 mM HEPES, 150 mM NaCl, pH 8.0. (The optimal pH may need to be determined empirically between 7.5 and 8.5).

  • Elution Buffer 1 (pH shift): 100 mM Glycine-HCl, pH 3.0.

  • Elution Buffer 2 (Competitive): Binding/Wash Buffer containing 200 mM Sorbitol.

  • Neutralization Buffer: 1 M Tris-HCl, pH 8.5.

  • Sample (e.g., 1 mL of human serum, clarified by centrifugation at 10,000 x g for 15 minutes).

Procedure:

  • Column Preparation and Equilibration:

    • Pack the boronate affinity resin into a suitable chromatography column (e.g., 1 mL bed volume).

    • Equilibrate the column with 10 column volumes (CV) of Binding/Wash Buffer at a flow rate of 1 mL/min.

  • Sample Preparation and Loading:

    • Dilute the clarified serum sample 1:5 with Binding/Wash Buffer.

    • Load the diluted sample onto the equilibrated column at a low flow rate (e.g., 0.5 mL/min) to ensure maximum binding.

  • Washing:

    • Wash the column with 10-15 CV of Binding/Wash Buffer, or until the absorbance at 280 nm of the flow-through returns to baseline. This removes non-specifically bound proteins.

  • Elution:

    • Method A (pH Shift): Elute the bound glycoproteins with 5-10 CV of Elution Buffer 1. Collect fractions (e.g., 1 mL) and immediately neutralize them by adding a small amount of Neutralization Buffer.

    • Method B (Competitive Elution): Elute the bound glycoproteins with 5-10 CV of Elution Buffer 2. Collect fractions. This method is often milder and can be beneficial for sensitive proteins.

  • Analysis:

    • Analyze the collected fractions and the flow-through by SDS-PAGE and/or Western blotting to assess the purity and identity of the isolated glycoproteins.

  • Column Regeneration:

    • Wash the column with 5 CV of high salt buffer (e.g., Binding/Wash Buffer with 1 M NaCl), followed by 5 CV of Elution Buffer 1, and finally re-equilibrate with 10 CV of Binding/Wash Buffer before storing in a suitable buffer with a bacteriostatic agent.

Protocol 2: Separation of Catecholamines

Materials:

  • Boronate affinity resin.

  • HPLC system with a UV detector.

  • Mobile Phase A (Binding): 25 mM Ammonium Acetate, pH 8.0.

  • Mobile Phase B (Elution): 0.1% Formic Acid in water.

  • Standard solutions of catecholamines (e.g., dopamine, epinephrine, norepinephrine) and a non-catecholamine control (e.g., tyrosine).

Procedure:

  • Column Equilibration:

    • Pack the resin into an HPLC column and equilibrate with Mobile Phase A until a stable baseline is achieved.

  • Injection:

    • Inject a mixture of the standard solutions onto the column.

  • Chromatography:

    • Run an isocratic flow of Mobile Phase A for a set period to allow for the elution of non-binding components (e.g., tyrosine).

    • Apply a linear gradient to 100% Mobile Phase B over several minutes to elute the bound catecholamines.

    • Monitor the elution profile at a suitable wavelength (e.g., 280 nm).

  • Data Analysis:

    • Identify the peaks corresponding to the different catecholamines based on their retention times compared to individual standards.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Yield of Target Molecule - Suboptimal binding pH. - High flow rate during sample loading. - Insufficient incubation time. - Presence of competing diols in the sample.- Optimize the binding buffer pH (test a range from 7.5 to 8.5). - Reduce the flow rate during sample loading. - For batch binding, increase incubation time. - Ensure the sample is free from high concentrations of sugars or other diols.
Contamination with Non-target Proteins - Non-specific binding (hydrophobic or ionic interactions). - Inefficient washing.- Increase the ionic strength of the Binding/Wash Buffer (e.g., add 0.5 M NaCl). - Add a non-ionic detergent (e.g., 0.05% Tween-20) to the buffers. - Increase the volume of the wash step.
Poor Recovery During Elution - Elution buffer is not strong enough. - Strong non-specific interactions. - Target protein has precipitated on the column.- Decrease the pH of the elution buffer (e.g., to pH 2.5) or increase the concentration of the competing diol. - Try a combination of low pH and a competing diol for elution. - Add a mild denaturant (e.g., 1-2 M urea) to the elution buffer if protein integrity is not a major concern.
Column Clogging - Particulate matter in the sample. - High viscosity of the sample.- Clarify the sample thoroughly by centrifugation or filtration before loading. - Dilute the sample to reduce viscosity.

References

  • Liu, X., & Scouten, W. H. (2000). Boronate Affinity Chromatography. In Molecular Recognition and Inclusion (pp. 225-237). Springer, Dordrecht.
  • Bio-Rad Laboratories, Inc. (n.d.).
  • Li, Q., Lu, C., & Li, H. (n.d.). The development of the boronate affinity chromatography and Biotime's success. Biotime.
  • Yang, L., et al. (2008). Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH. Journal of Chromatography A, 1191(1-2), 113-120. [Link]

  • Bielski, R., & Tencer, M. (2010). Assessment of Glycoprotein Interactions with 4-[(2-aminoethyl)carbamoyl]phenylboronic Acid Surfaces Using Surface Plasmon Resonance Spectroscopy. Langmuir, 26(21), 16449-16454. [Link]

  • Liu, Z., et al. (2017). Synthesis and Applications of Boronate Affinity Materials: From Class Selectivity to Biomimetic Specificity. Accounts of Chemical Research, 50(2), 292-302. [Link]

  • Trinity Biotech. (n.d.). Boronate Affinity & HPLC. [Link]

  • Sepax Technologies, Inc. (n.d.). Sepax Monomix Boronate Affinity Resin User Manual. [Link]

  • ResearchGate. (n.d.). (PDF) Boronate Affinity Chromatography. [Link]

  • Springer Nature Experiments. (n.d.). Boronate Affinity Chromatography. [Link]

  • Amerigo Scientific. (n.d.). This compound, 98%. [Link]

  • Takara Bio. (2009). Glycoprotein Enrichment Resin User Manual. [Link]

  • Rowe, L., et al. (2015). A benzoboroxole-based affinity ligand for glycoprotein purification at physiological pH. Journal of Molecular Recognition, 28(12), 653-660. [Link]

  • Bio-Rad. (n.d.). Affi-Gel® Boronate Gel. [Link]

Sources

Application Notes and Protocols for the Synthesis of Derivatives from (4-((4-Methoxyphenyl)carbamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Versatile Building Block

(4-((4-Methoxyphenyl)carbamoyl)phenyl)boronic acid is a bifunctional molecule of significant interest to researchers in medicinal chemistry and materials science. Its structure, featuring a boronic acid moiety and a methoxyphenyl-substituted amide, presents a versatile platform for the synthesis of a diverse array of complex organic molecules. The boronic acid group is a cornerstone for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. Simultaneously, the amide functionality offers sites for hydrogen bonding and potential modification, influencing the physicochemical properties of the resulting derivatives.

This guide provides an in-depth exploration of synthetic strategies to leverage the reactivity of this compound. We will delve into the theoretical underpinnings and provide detailed, actionable protocols for key transformations, including the Suzuki-Miyaura coupling for the synthesis of biaryl derivatives and the Chan-Lam coupling for the formation of arylamines and aryl ethers. Additionally, we will address the protection of the boronic acid group as a boronate ester, a common strategy to enhance stability and facilitate purification.

While specific literature on the derivatization of this exact molecule is emerging, the protocols presented herein are based on well-established and robust methodologies for arylboronic acids. Researchers should consider these as starting points, with the understanding that optimization may be necessary to achieve desired outcomes for specific substrates.

Part 1: Suzuki-Miyaura Cross-Coupling for Biaryl Synthesis

The Suzuki-Miyaura coupling is a powerful and widely utilized method for the formation of C-C bonds, particularly for the synthesis of biaryl and substituted biphenyl compounds.[1] The reaction couples an organoboron compound, in this case, this compound, with an organohalide in the presence of a palladium catalyst and a base.[1]

Scientific Rationale and Mechanistic Overview

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.

  • Transmetalation: The boronic acid, activated by a base to form a more nucleophilic boronate species, transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst.

The choice of catalyst, ligand, base, and solvent is critical for the success of the reaction and can significantly influence reaction rates, yields, and the tolerance of various functional groups.

Experimental Workflow: Suzuki-Miyaura Coupling

cluster_prep Reaction Setup cluster_reaction Catalysis cluster_workup Work-up & Purification reagents Combine Boronic Acid, Aryl Halide, Base, and Solvent degas Degas Mixture (e.g., Ar sparging) reagents->degas Inert atmosphere add_catalyst Add Pd Catalyst and Ligand degas->add_catalyst heat Heat to Reaction Temperature add_catalyst->heat monitor Monitor by TLC/LC-MS heat->monitor quench Quench Reaction (e.g., add water) monitor->quench extract Extract with Organic Solvent quench->extract purify Purify by Column Chromatography extract->purify

Caption: General workflow for Suzuki-Miyaura cross-coupling.

Protocol 1: Synthesis of N-(4'-methoxy-[1,1'-biphenyl]-4-yl)-4-methoxybenzamide

This protocol describes a representative Suzuki-Miyaura coupling of this compound with 4-bromoanisole.

Materials:

  • This compound (1.0 eq)

  • 4-Bromoanisole (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

  • Triphenylphosphine (PPh₃, 0.08 eq) or SPhos (0.04 eq)

  • Potassium carbonate (K₂CO₃, 3.0 eq)

  • Toluene (solvent)

  • Water (co-solvent)

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a Schlenk flask, add this compound, 4-bromoanisole, and potassium carbonate.

  • Add toluene and water in a 4:1 ratio (v/v) to the flask.

  • Degas the mixture by bubbling argon or nitrogen through the solvent for 15-20 minutes.

  • In a separate vial, prepare the catalyst by dissolving palladium(II) acetate and the phosphine ligand in a small amount of degassed toluene.

  • Add the catalyst solution to the reaction mixture under a positive pressure of inert gas.

  • Heat the reaction mixture to 80-100 °C and stir vigorously overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and add water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl compound.

Data Presentation: Representative Suzuki-Miyaura Coupling Conditions

ParameterConditionRationale
Catalyst Pd(OAc)₂ with PPh₃ or a biarylphosphine ligand (e.g., SPhos)PPh₃ is a cost-effective ligand, while biarylphosphines can improve catalytic activity for challenging substrates.
Base K₂CO₃, Cs₂CO₃, or K₃PO₄The base is crucial for the formation of the active boronate species. The choice of base can influence the reaction rate and yield.[2]
Solvent Toluene/Water, Dioxane/Water, or DMFA mixture of an organic solvent and water is commonly used to dissolve both the organic reactants and the inorganic base.[3]
Temperature 80-110 °CSufficient thermal energy is required to drive the catalytic cycle.

Part 2: Chan-Lam Coupling for C-N and C-O Bond Formation

The Chan-Lam coupling provides an efficient method for the formation of carbon-heteroatom bonds, specifically aryl-nitrogen and aryl-oxygen bonds, using a copper catalyst.[4] This reaction offers a valuable alternative to palladium-catalyzed methods and is often characterized by its milder reaction conditions.[4]

Scientific Rationale and Mechanistic Overview

The Chan-Lam coupling involves the reaction of an arylboronic acid with an amine or an alcohol in the presence of a copper(II) salt, typically copper(II) acetate, and an oxidant, which is often atmospheric oxygen. The proposed mechanism involves the formation of a copper-aryl intermediate, which then undergoes reductive elimination with the amine or alcohol to form the desired product and a Cu(I) species. The Cu(I) is then re-oxidized to Cu(II) to complete the catalytic cycle.

Experimental Workflow: Chan-Lam Coupling

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Boronic Acid, Amine/Alcohol, Cu(II) Salt, and Solvent base Add Base (e.g., Pyridine) reagents->base stir Stir at Room Temperature (Open to Air) base->stir monitor Monitor by TLC/LC-MS stir->monitor filter Filter through Celite monitor->filter concentrate Concentrate the Filtrate filter->concentrate purify Purify by Column Chromatography concentrate->purify

Caption: General workflow for Chan-Lam C-N/C-O coupling.

Protocol 2: Synthesis of N-(4-((4-methoxyphenyl)amino)phenyl)-4-methoxybenzamide

This protocol outlines a representative Chan-Lam N-arylation of this compound with 4-methoxyaniline.

Materials:

  • This compound (1.0 eq)

  • 4-Methoxyaniline (1.5 eq)

  • Copper(II) acetate (Cu(OAc)₂, 1.0 eq)

  • Pyridine (2.0 eq)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) (solvent)

  • Molecular sieves (4 Å)

Procedure:

  • To a round-bottom flask, add this compound, copper(II) acetate, and activated molecular sieves.

  • Add the solvent (DCM or THF) followed by 4-methoxyaniline and pyridine.

  • Stir the reaction mixture vigorously at room temperature, open to the atmosphere, for 24-48 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the copper salts, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl product.

Data Presentation: Representative Chan-Lam Coupling Conditions

ParameterConditionRationale
Catalyst Cu(OAc)₂A common and effective copper(II) source for Chan-Lam couplings.
Base Pyridine, TriethylamineA mild base is often used to facilitate the reaction.
Solvent DCM, THF, or MethanolThe choice of solvent can influence the solubility of the reactants and the reaction rate.
Atmosphere AirAtmospheric oxygen typically serves as the terminal oxidant for the regeneration of the Cu(II) catalyst.

Part 3: Protection as a Boronate Ester for Purification and Stability

Boronic acids can be challenging to purify due to their polar nature and their tendency to form boroxines (cyclic anhydrides). Conversion to a boronate ester, such as a pinacol ester, can significantly improve their stability and facilitate purification by standard chromatographic methods. The pinacol ester can often be used directly in subsequent reactions or cleaved to regenerate the boronic acid if necessary.

Protocol 3: Synthesis of N-(4-methoxyphenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

This protocol describes the esterification of this compound with pinacol.

Materials:

  • This compound (1.0 eq)

  • Pinacol (1.1 eq)

  • Toluene or Tetrahydrofuran (THF) (solvent)

  • Dean-Stark apparatus (for toluene) or molecular sieves (for THF)

Procedure:

  • Azeotropic Removal of Water (Toluene):

    • To a round-bottom flask equipped with a Dean-Stark trap and condenser, add this compound, pinacol, and toluene.

    • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

    • Continue refluxing until no more water is collected.

    • Cool the reaction mixture and concentrate under reduced pressure. The crude pinacol ester can often be used without further purification or purified by recrystallization or column chromatography.

  • Dehydration with Molecular Sieves (THF):

    • To a round-bottom flask, add this compound, pinacol, and anhydrous THF.

    • Add activated 4 Å molecular sieves to the mixture.

    • Stir the reaction at room temperature overnight.

    • Filter off the molecular sieves and concentrate the filtrate under reduced pressure to obtain the crude pinacol ester.

Conclusion and Future Directions

This compound is a valuable synthetic intermediate with significant potential for the creation of novel compounds for drug discovery and materials science. The protocols outlined in this guide for Suzuki-Miyaura coupling, Chan-Lam coupling, and boronate ester formation provide a solid foundation for researchers to begin exploring the derivatization of this molecule. As with any synthetic procedure, careful optimization of reaction conditions will be key to achieving high yields and purity for specific target molecules. Future work in this area could involve exploring a wider range of coupling partners, investigating the derivatization of the amide functionality, and evaluating the biological or material properties of the resulting novel compounds.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Chan, D. M. T., Monaco, K. L., Wang, R.-P., & Winters, M. P. (1998). New N- and O-Arylations with Phenylboronic acids and Cupric Acetate. Tetrahedron Letters, 39(19), 2933–2936.
  • Ishihara, K., Ohara, S., & Yamamoto, H. (2000). 3,4,5-Trifluorobenzeneboronic Acid as an Extremely Active Amidation Catalyst. Journal of Organic Chemistry, 61(13), 4196-4197.
  • Purification of boronic acids/boronate esters. (2016). ResearchGate. [Link]

  • Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.
  • Suzuki, A. (1999). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995-1998. Journal of Organometallic Chemistry, 576(1-2), 147-168.
  • Chan–Lam coupling. (2023). In Wikipedia. [Link]

  • Suzuki Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • (4-Carbamoylphenyl)boronic acid. (2008). Acta Crystallographica Section E: Structure Reports Online, 64(7), o1273.
  • HELP: Purifying boronic acids sucks. (2023). Reddit. [Link]

  • The Role of 4-(Methoxycarbonyl)Phenylboronic Acid in Modern Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Suzuki reaction. (2023). In Wikipedia. [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018). Beilstein Journal of Organic Chemistry, 14, 2236–2245.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Suzuki-Miyaura Coupling. (2023). Chemistry LibreTexts. [Link]

  • Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. (2009). ARKIVOC, 2009(13), 324-341.
  • (4-Carbamoylphenyl)boronic acid. (2008). Acta Crystallographica Section E: Structure Reports Online, 64(7), o1273.
  • 4-Formylphenylboronic Acid: A Versatile Building Block for Organic Synthesis and Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
  • Boronic Acid Compounds for Suzuki Coupling Reaction. (n.d.). FUJIFILM Wako Pure Chemical Corporation. [Link]

Sources

Application Notes and Protocols: (4-((4--Methoxyphenyl)carbamoyl)phenyl)boronic acid in Advanced Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Molecule of Interest for Targeted and Responsive Drug Delivery

(4-((4-Methoxyphenyl)carbamoyl)phenyl)boronic acid is a bifunctional molecule poised to make significant contributions to the field of advanced drug delivery. Its unique structure, incorporating a phenylboronic acid moiety and a methoxyphenyl-substituted amide, offers a compelling platform for the design of intelligent nanocarriers. The phenylboronic acid group is the cornerstone of its functionality, enabling both targeting and stimulus-responsive drug release. This is primarily due to its ability to form reversible covalent bonds with cis-diols, which are abundantly present on the surface of cancer cells in the form of sialic acids.[1] Furthermore, the stability of these boronate esters is highly pH-dependent, providing a mechanism for triggered drug release within the acidic tumor microenvironment.[2][3]

The methoxyphenylcarbamoyl portion of the molecule can be strategically utilized to modulate the physicochemical properties of the resulting drug delivery system, such as hydrophobicity and drug-loading capacity. This allows for the rational design of nanoparticles with optimized pharmacokinetics and therapeutic efficacy. These application notes will provide a comprehensive guide for researchers, from the synthesis of this key molecule to its incorporation into a pH-responsive nanoparticle drug delivery system, and finally, the characterization and evaluation of its drug release properties.

Core Principle: The Versatility of the Phenylboronic Acid Moiety

The utility of this compound in drug delivery is underpinned by the unique chemistry of the boronic acid group. This Lewis acidic moiety exists in a pH-dependent equilibrium between a neutral, trigonal planar form and a negatively charged, tetrahedral boronate form.[4] The tetrahedral form exhibits a high affinity for cis-diols, leading to the formation of cyclic boronate esters. This interaction is the basis for two key functionalities in drug delivery:

  • Active Targeting: Cancer cells often overexpress sialic acids, which are rich in cis-diol functionalities, on their surface. Phenylboronic acid-functionalized nanoparticles can selectively bind to these sialic acids, leading to enhanced accumulation at the tumor site and increased cellular uptake.[1][4]

  • pH-Responsive Drug Release: The acidic microenvironment of solid tumors (pH ~6.5) and the even lower pH of endosomes and lysosomes (pH 4.5-5.5) can trigger the hydrolysis of boronate esters.[5] This pH-lability can be exploited to design nanoparticles that remain stable in systemic circulation (pH 7.4) but release their therapeutic payload upon reaching the target site.[2]

PART 1: Synthesis of this compound

This section details the synthesis of the title compound via an amide coupling reaction between 4-carboxyphenylboronic acid and 4-methoxyaniline. A common and effective method for this transformation is the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) as a coupling agent.[6][7]

Reaction Scheme:

G cluster_0 Reactants cluster_1 Coupling Agents cluster_2 Product R1 4-Carboxyphenylboronic Acid P This compound R1->P R2 4-Methoxyaniline R2->P C1 EDC C1->R1 activates C2 NHS C2->R1 stabilizes intermediate

Caption: Amide coupling reaction for synthesis.

Protocol 1: Synthesis via EDC/NHS Coupling

Materials:

  • 4-Carboxyphenylboronic acid

  • 4-Methoxyaniline

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reactant Dissolution: In a clean, dry round-bottom flask, dissolve 4-carboxyphenylboronic acid (1 equivalent) and N-hydroxysuccinimide (NHS, 1.2 equivalents) in anhydrous dimethylformamide (DMF).

  • Activation: Cool the solution to 0 °C in an ice bath. Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 equivalents) portion-wise while stirring. Allow the reaction to stir at 0 °C for 30 minutes to activate the carboxylic acid.

  • Amine Addition: Add 4-methoxyaniline (1.1 equivalents) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Dilute the reaction mixture with dichloromethane (DCM).

    • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

    • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization or column chromatography on silica gel to yield the pure this compound.

PART 2: Formulation of pH-Responsive Nanoparticles

This section describes the formulation of drug-loaded nanoparticles using a polymer functionalized with this compound. The nanoprecipitation method is a simple and reproducible technique for preparing polymeric nanoparticles.[8][9]

Workflow for Nanoparticle Formulation and Drug Loading:

G cluster_0 Organic Phase cluster_1 Aqueous Phase cluster_2 Nanoprecipitation cluster_3 Nanoparticle Formation & Purification A Dissolve boronic acid-functionalized polymer and hydrophobic drug (e.g., Doxorubicin) in organic solvent (e.g., Acetone/DMF) C Add organic phase dropwise to aqueous phase under stirring A->C B Prepare aqueous solution (e.g., deionized water) B->C D Self-assembly into nanoparticles C->D E Remove organic solvent by evaporation D->E F Purify nanoparticles (e.g., dialysis) E->F

Caption: Nanoprecipitation workflow for drug-loaded nanoparticles.

Protocol 2: Nanoparticle Formulation by Nanoprecipitation

Materials:

  • This compound-functionalized polymer (e.g., PEG-PLA-PBA)

  • Hydrophobic drug (e.g., Doxorubicin, Paclitaxel)

  • Organic solvent (e.g., Acetone, Dimethylformamide - DMF)

  • Deionized water

  • Magnetic stirrer and stir bar

  • Syringe pump (optional, for controlled addition)

  • Dialysis tubing (MWCO appropriate for removing free drug and solvent)

Procedure:

  • Preparation of Organic Phase: Dissolve the boronic acid-functionalized polymer and the hydrophobic drug in a suitable organic solvent. The ratio of polymer to drug should be optimized to achieve desired drug loading.

  • Nanoprecipitation: Add the organic phase dropwise to a larger volume of deionized water while stirring vigorously. A syringe pump can be used for a controlled and reproducible addition rate.

  • Solvent Evaporation: Continue stirring the nanoparticle suspension at room temperature for several hours to allow for the complete evaporation of the organic solvent.

  • Purification: Purify the nanoparticle suspension by dialysis against deionized water for 24-48 hours, with frequent changes of the dialysis medium. This will remove any unloaded drug and residual organic solvent.

  • Storage: Store the purified nanoparticle suspension at 4 °C for further characterization and use.

PART 3: Characterization of Nanoparticles

Thorough characterization of the formulated nanoparticles is crucial to ensure their quality, stability, and suitability for drug delivery applications.

Table 1: Key Nanoparticle Characterization Parameters
ParameterTechniquePurposeTypical Values
Particle Size & Polydispersity Index (PDI) Dynamic Light Scattering (DLS)[10][11]To determine the average size and size distribution of the nanoparticles.50 - 200 nm, PDI < 0.3
Zeta Potential Electrophoretic Light Scattering (ELS)[10][11]To assess the surface charge and colloidal stability of the nanoparticles.-10 to -30 mV
Morphology Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM)To visualize the shape and surface of the nanoparticles.Spherical
Drug Loading Content (DLC) & Encapsulation Efficiency (EE) UV-Vis Spectroscopy or HPLCTo quantify the amount of drug encapsulated within the nanoparticles.[12]Varies depending on formulation
Presence of Boronic Acid Alizarin Red S (ARS) Assay[13][14]To confirm the presence and quantify the amount of boronic acid on the nanoparticle surface.Positive colorimetric/fluorometric response
Protocol 3: Determination of Particle Size and Zeta Potential by DLS

Instrumentation:

  • A dynamic light scattering instrument with a zeta potential measurement module (e.g., Malvern Zetasizer, Horiba SZ-100).[15]

Procedure:

  • Sample Preparation: Dilute the purified nanoparticle suspension with deionized water to an appropriate concentration to avoid multiple scattering effects.

  • Size Measurement (DLS):

    • Transfer the diluted sample to a disposable cuvette.

    • Place the cuvette in the instrument and allow it to equilibrate to the desired temperature (e.g., 25 °C).

    • Perform at least three replicate measurements to ensure reproducibility.

    • Record the average hydrodynamic diameter (Z-average) and the polydispersity index (PDI).

  • Zeta Potential Measurement (ELS):

    • Transfer the diluted sample to a disposable zeta potential cell.

    • Place the cell in the instrument and allow for temperature equilibration.

    • Apply the electric field and measure the electrophoretic mobility of the nanoparticles.

    • The instrument software will calculate the zeta potential based on the Henry equation.

    • Perform at least three replicate measurements.

Protocol 4: Quantification of Drug Loading

Procedure:

  • Nanoparticle Lysis: Lyophilize a known volume of the purified nanoparticle suspension to obtain the total weight of the nanoparticles. Disrupt the nanoparticles by dissolving a known weight of the lyophilized powder in a suitable organic solvent (e.g., DMF) to release the encapsulated drug.

  • Quantification: Determine the concentration of the drug in the solution using a pre-established calibration curve via UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Calculations:

    • Drug Loading Content (DLC %): (Weight of drug in nanoparticles / Total weight of nanoparticles) x 100%

    • Encapsulation Efficiency (EE %): (Weight of drug in nanoparticles / Initial weight of drug used in formulation) x 100%

PART 4: In Vitro pH-Responsive Drug Release Study

This protocol describes a dialysis-based method to evaluate the pH-triggered release of the encapsulated drug from the boronic acid-functionalized nanoparticles.

Mechanism of pH-Responsive Drug Release:

G cluster_0 Physiological pH (7.4) cluster_1 Acidic pH (e.g., 5.5) A Nanoparticle stable B Drug retained A->B C Boronate ester hydrolysis D Nanoparticle destabilization C->D E Drug release D->E

Caption: pH-triggered drug release mechanism.

Protocol 5: In Vitro Drug Release Study

Materials:

  • Drug-loaded nanoparticle suspension

  • Phosphate-buffered saline (PBS) at pH 7.4

  • Acetate buffer at pH 5.5

  • Dialysis tubing (with a molecular weight cut-off that allows free drug to pass but retains the nanoparticles)

  • Shaking incubator or water bath

  • UV-Vis spectrophotometer or HPLC

Procedure:

  • Sample Preparation: Place a known volume of the drug-loaded nanoparticle suspension into a pre-soaked dialysis bag.

  • Dialysis: Immerse the dialysis bag in a larger volume of release medium (PBS pH 7.4 or acetate buffer pH 5.5) in separate containers.

  • Incubation: Place the containers in a shaking incubator at 37 °C.

  • Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Quantification: Measure the concentration of the released drug in the collected aliquots using UV-Vis spectrophotometry or HPLC.

  • Data Analysis: Calculate the cumulative percentage of drug released at each time point and plot the drug release profile (cumulative release % vs. time) for both pH conditions. A significantly faster release at pH 5.5 compared to pH 7.4 indicates a pH-responsive drug delivery system.[16][17]

Conclusion and Future Perspectives

This compound serves as a highly adaptable building block for the creation of sophisticated drug delivery systems. The protocols outlined in these application notes provide a robust framework for its synthesis and incorporation into pH-responsive nanoparticles. The inherent targeting and stimulus-responsive capabilities of the phenylboronic acid moiety offer significant potential for enhancing the therapeutic index of anticancer drugs by increasing their accumulation at the tumor site and minimizing off-target toxicity. Future research may focus on further functionalization of this molecule to incorporate other targeting ligands or imaging agents, leading to the development of theranostic nanoparticles. Additionally, the exploration of different polymer backbones and drug combinations will undoubtedly expand the utility of this promising molecule in the ongoing quest for more effective and personalized cancer therapies.

References

  • National Center for Biotechnology Information. (n.d.). Measuring Zeta Potential of Nanoparticles - National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols. NCBI. Retrieved from [Link]

  • nanOxiMet. (n.d.). SOP: Particle size and zeta potential analysis via DLS/ELS. Retrieved from [Link]

  • HORIBA. (2025). Nanoparticle Size and Charge: Introduction to Dynamic Light Scattering (DLS) and Zeta Potential. Retrieved from [Link]

  • D’Souza, S., & Devarajan, V. (2015). Phenylboronic acid-based targeted cancer therapy. Drug Discovery Today, 20(7), 849–856.
  • Wyatt Technology. (n.d.). Nanoparticle Properties: Size, Zeta Potential and Structure. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-Methoxyphenylboronic acid (1). Retrieved from [Link]

  • U.S. National Library of Medicine. (2015). pH-Responsive Microencapsulation Systems for the Oral Delivery of Polyanhydride Nanoparticles. Retrieved from [Link]

  • ACS Omega. (2017). pH and Thermal Dual-Responsive Nanoparticles for Controlled Drug Delivery with High Loading Content. Retrieved from [Link]

  • Preprints.org. (2023). Development of pH-Responsive Nano Drug Delivery System for Efficient Loading and Release of Hydrophobic Anticancer Drugs. Retrieved from [Link]

  • MDPI. (2023). Efficient pH-Responsive Nano-Drug Delivery System Based on Dynamic Boronic Acid/Ester Transformation. Retrieved from [Link]

  • ResearchGate. (2023). Development of pH-Responsive Nano Drug Delivery System for Efficient Loading and Release of Hydrophobic Anticancer Drugs. Retrieved from [Link]

  • ACS Publications. (n.d.). pH-Responsive Nanoparticles for Drug Delivery. Retrieved from [Link]

  • PubMed. (2023). Efficient pH-Responsive Nano-Drug Delivery System Based on Dynamic Boronic Acid/Ester Transformation. Retrieved from [Link]

  • ResearchGate. (2015). What is the best and reliable approach to prepare EDC/NHS solution?. Retrieved from [Link]

  • National Institutes of Health. (2017). Development of phenylboronic acid-functionalized nanoparticles for emodin delivery. Retrieved from [Link]

  • ResearchGate. (2003). Alizarin Red S. as a General Optical Reporter for Studying the Binding of Boronic Acids with Carbohydrates. Retrieved from [Link]

  • Royal Society of Chemistry. (2003). Alizarin Red S. as a general optical reporter for studying the binding of boronic acids with carbohydrates. Retrieved from [Link]

  • National Institutes of Health. (2012). Targeted Nanoparticles Assembled via Complexation of Boronic Acid-Containing Targeting Moieties to Diol-Containing Polymers. Retrieved from [Link]

  • The University of Queensland. (2018). Stable Polymer Nanoparticles with Exceptionally High Drug Loading by Sequential Nanoprecipitation. Retrieved from [Link]

  • ResearchGate. (2022). How to achieve the EDC-NHS reaction between 4-carboxyphenylboronic acid and NH2-PEG-SH?. Retrieved from [Link]

  • 3H Biomedical. (n.d.). Alizarin Red S Staining Quantification Assay (ARed-Q). Retrieved from [Link]

  • Georganics. (n.d.). 4-Methoxyphenylboronic acid - High purity. Retrieved from [Link]

  • MDPI. (2023). Exploring Various Techniques for the Chemical and Biological Synthesis of Polymeric Nanoparticles. Retrieved from [Link]

  • ACS Publications. (2022). Formulation of Nanoparticles Using Mixing-Induced Nanoprecipitation for Drug Delivery. Retrieved from [Link]

  • University of Nottingham. (n.d.). Coupling Protocols. Retrieved from [Link]

  • Spherotech. (n.d.). General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. Retrieved from [Link]

  • ACS Publications. (2021). Boronic-Acid-Modified Nanomaterials for Biomedical Applications. Retrieved from [Link]

Sources

Application Notes & Protocols for the Analytical Characterization of (4-((4-Methoxyphenyl)carbamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide to the analytical methods for the detection, quantification, and characterization of (4-((4-Methoxyphenyl)carbamoyl)phenyl)boronic acid. As a key intermediate in pharmaceutical synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, rigorous analytical control is imperative to ensure its identity, purity, and stability.[1][2] This guide details protocols for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Potentiometric Titration. The methodologies are designed for researchers, quality control analysts, and drug development professionals, emphasizing not just the procedural steps but the scientific rationale behind them to ensure robust and reliable results.

Introduction to the Analyte and its Challenges

This compound is a bifunctional organic compound featuring a boronic acid moiety and an amide linkage. This structure makes it a valuable building block in medicinal chemistry. However, the analysis of boronic acids presents unique challenges.[1] A primary issue is their propensity to undergo dehydration to form cyclic anhydrides known as boroxines, especially under anhydrous conditions or upon heating. This equilibrium between the monomeric acid and the trimeric boroxine can complicate chromatographic and spectroscopic analysis. Furthermore, their high polarity can lead to poor retention in reversed-phase chromatography.[3] The methods outlined herein are optimized to address these challenges and provide accurate analytical data.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Determination

Principle: RP-HPLC is the workhorse method for assessing the purity of non-volatile and semi-volatile organic compounds. The separation is based on the differential partitioning of the analyte and its impurities between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. By employing a gradient elution, a wide range of components with varying polarities can be effectively separated and quantified based on their UV absorbance.

Causality Behind Experimental Choices:

  • Column: A C18 stationary phase is chosen for its versatility in retaining a broad range of organic molecules. The use of modern columns with advanced silica technology minimizes secondary interactions with the acidic boronic acid group.

  • Mobile Phase: An acidic mobile phase (e.g., using formic or acetic acid) is employed to suppress the ionization of the boronic acid group (pKa ~9), ensuring a consistent retention behavior and improved peak shape.

  • Diluent: The sample is dissolved in a mixture of the mobile phase components to ensure compatibility and prevent peak distortion.

Protocol 2.1: HPLC Purity Method

Instrumentation and Reagents:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a Photodiode Array (PDA) or UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade, e.g., Milli-Q or equivalent).

  • Formic acid (reagent grade).

  • This compound reference standard and sample.

Experimental Workflow:

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing p1 Mobile Phase A: 0.1% Formic Acid in Water a1 Equilibrate Column (5-10 column volumes) p1->a1 p2 Mobile Phase B: 0.1% Formic Acid in Acetonitrile p2->a1 p3 Sample Prep: ~1.0 mg/mL in 50:50 ACN/Water a2 Inject Sample (5-10 µL) p3->a2 a1->a2 a3 Run Gradient Program a2->a3 a4 Detect at 254 nm a3->a4 d1 Integrate Peaks a4->d1 d2 Calculate % Area Purity d1->d2 LCMS_Workflow cluster_prep Preparation cluster_analysis LC-MS Analysis cluster_data Data Interpretation p1 Mobile Phase A: 10 mM Ammonium Acetate in Water a1 Inject Sample (1-2 µL) p1->a1 p2 Mobile Phase B: Acetonitrile p2->a1 p3 Sample Prep: ~10 µg/mL in 50:50 ACN/Water p3->a1 a2 Run LC Gradient a1->a2 a3 Ionize with ESI (Negative Mode) a2->a3 a4 Acquire Mass Spectrum (Full Scan m/z 100-500) a3->a4 d1 Extract Ion Chromatogram for Expected m/z a4->d1 d2 Confirm [M-H]⁻ Ion d1->d2 Titration_Workflow t1 Accurately weigh sample (~200 mg) t2 Dissolve in ~50 mL of CO₂-free water t1->t2 t3 Add excess D-Mannitol (~2 g) and stir t2->t3 t4 Titrate with 0.1 M NaOH using a pH electrode t3->t4 t5 Determine Equivalence Point (V_eq) from titration curve t4->t5 t6 Calculate Assay (%) t5->t6 Logic_Diagram Analyte Analyte QC NMR NMR (¹H, ¹¹B) Analyte->NMR HPLC HPLC-UV Analyte->HPLC LCMS LC-MS Analyte->LCMS Titr Titration Analyte->Titr ID Identity/ Structure NMR->ID Primary Method Purity Purity/ Impurities HPLC->Purity Primary Method LCMS->ID Confirmatory Trace Trace Analysis/ Genotox LCMS->Trace Primary Method Assay Assay/ Strength Titr->Assay Primary Method

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (4-((4-Methoxyphenyl)carbamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of (4-((4-Methoxyphenyl)carbamoyl)phenyl)boronic acid. This document is designed for researchers, medicinal chemists, and process development scientists. Our goal is to provide in-depth, field-proven insights to help you navigate the common challenges associated with this synthesis, improve your reaction yields, and ensure the highest purity of your final product.

The synthesis of this molecule involves two primary chemical challenges: the formation of a robust amide bond and the handling of a sensitive boronic acid moiety. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the practical issues you may encounter in the lab.

Section 1: Synthesis Strategy and Reaction Mechanism

The most direct and reliable synthetic route involves the amide coupling of 4-carboxyphenylboronic acid and p-anisidine (4-methoxyaniline). This approach isolates the challenges of amide bond formation from the synthesis of the boronic acid starting material.

Synthesis_Route cluster_product Product r1 4-Carboxyphenylboronic acid reagents + Coupling Reagent (e.g., HATU, EDC/HOBt) + Base (e.g., DIPEA) + Anhydrous Solvent (e.g., DMF) r2 p-Anisidine p1 This compound reagents->p1

Caption: Overall synthetic scheme for the target compound.

Understanding the Amide Coupling Mechanism

A highly efficient method for this transformation is the use of aminium-based coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). The mechanism, illustrated below, involves the rapid formation of a highly activated acyl-tetramethyluronium ester, which is then susceptible to nucleophilic attack by the amine.

HATU_Mechanism RCOOH 4-Carboxyphenylboronic acid (R-COOH) ActiveEster Activated O-Acyl Uronium Ester RCOOH->ActiveEster + HATU, Base - H⁺ HATU HATU Base Base (DIPEA) Tetrahedral Tetrahedral Intermediate ActiveEster->Tetrahedral + Amine (R'-NH2) Amine p-Anisidine (R'-NH2) Product Amide Product Tetrahedral->Product - HOBt anion Byproduct Tetramethylurea Byproduct Tetrahedral->Byproduct

Caption: Mechanism of HATU-mediated amide coupling.

Section 2: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis and purification of this compound.

Category 1: Low Reaction Yield

Q1: My reaction has a low or no product yield. What are the common causes?

A1: Several factors can contribute to poor yields in this amide coupling reaction. The primary culprits often involve inefficient activation of the carboxylic acid, issues with the nucleophilicity of the amine, or the presence of water.[1]

  • Incomplete Carboxylic Acid Activation: The carboxylic acid must be fully converted to its activated form. If using a reagent like HATU or EDC, ensure it is of high quality and used in sufficient stoichiometry (typically 1.0-1.5 equivalents). Pre-activation of the carboxylic acid with the coupling reagent and a non-nucleophilic base (like DIPEA) for 15-30 minutes before adding the amine can significantly improve yields.[1]

  • Amine Basicity and Nucleophilicity: While p-anisidine is a reasonably good nucleophile, an acid-base reaction can occur between the carboxylic acid starting material and the amine, forming a salt and rendering the amine non-nucleophilic.[1] Using a tertiary amine base like DIPEA (2-3 equivalents) is crucial to neutralize any generated acids (like HCl if using EDC•HCl) and maintain the amine in its free, nucleophilic state.

  • Hydrolysis: The activated carboxylic acid intermediate is highly susceptible to hydrolysis. The presence of even small amounts of water in the solvent (e.g., DMF, DCM) or reagents can quench the intermediate, reverting it to the starting carboxylic acid and halting the reaction. Always use anhydrous solvents and dry glassware.

  • Suboptimal Reagents: The quality of the 4-carboxyphenylboronic acid is critical. Commercial batches can contain varying amounts of the corresponding anhydride (boroxine), which can complicate stoichiometry and reactivity.

Q2: How do I choose the right coupling reagent?

A2: The choice of coupling reagent is critical.

  • Aminium/Uronium Salts (HATU, HBTU): These are generally the most efficient and fastest reagents, especially for moderately hindered or electron-deficient partners. They work by forming a highly reactive HOBt-ester. They are often the first choice for achieving high yields.

  • Carbodiimides (EDC, DCC): EDC (a water-soluble carbodiimide) is a cost-effective choice. However, it can lead to racemization in chiral systems (not an issue here) and can form an N-acylurea byproduct that can be difficult to remove. To improve efficiency and suppress side reactions, carbodiimides should almost always be used with an additive like HOBt or OxymaPure.[1][2]

  • Phosphonium Salts (PyBOP): These are also very effective but can be more expensive. They are particularly useful for difficult couplings.

Reagent ClassExampleProsCons
Aminium/Uronium HATU, HBTUHigh efficiency, fast reaction times, fewer side reactions.Higher cost.
Carbodiimide EDC, DCCCost-effective, widely available.Can form N-acylurea byproducts, requires additives (HOBt).
Phosphonium PyBOPVery powerful, good for challenging substrates.Higher cost, phosphorus byproducts.
Category 2: Product Impurities and Side Reactions

Q3: I see several byproducts in my crude reaction mixture. What are they and how can I prevent them?

A3: Byproducts can arise from the coupling reagents or from the instability of the boronic acid moiety itself. A troubleshooting workflow can help identify and mitigate these issues.

Troubleshooting_Workflow Start Low Yield or Multiple Spots on TLC CheckReagents 1. Verify Reagent Quality - Anhydrous solvents? - Fresh coupling reagents? - Purity of starting materials? Start->CheckReagents OptimizeConditions 2. Optimize Reaction - Pre-activate acid? - Correct base/equivalents? - Inert atmosphere? CheckReagents->OptimizeConditions Reagents OK ImpurityID 3. Identify Impurities - Unreacted SM? - N-Acylurea? - Protodeboronation? OptimizeConditions->ImpurityID Conditions Optimized Purification 4. Choose Purification Method - Recrystallization? - Acid/Base Extraction? - Boric acid treated silica? ImpurityID->Purification Success Pure Product High Yield Purification->Success

Caption: A logical workflow for troubleshooting synthesis.

Common impurities include:

  • N-Acylurea: If you are using EDC, a common side reaction is the rearrangement of the O-acylisourea intermediate to a stable N-acylurea, which is often difficult to separate via chromatography. Using an additive like HOBt intercepts the intermediate to form an active ester, largely preventing this side reaction.[3]

  • Protodeboronation: Boronic acids can lose their B(OH)₂ group under certain conditions (especially acidic or basic aqueous workups, or prolonged heating) to be replaced by a hydrogen atom. This results in the formation of 4-methoxy-N-phenylbenzamide. To minimize this, use non-aqueous workups where possible and avoid excessive heat or prolonged exposure to strong acids/bases.

  • Boroxine Formation: Arylboronic acids can readily dehydrate to form cyclic trimers called boroxines. This is often observed upon storage or during analysis (e.g., in a mass spectrometer). While boroxines are typically reactive in cross-coupling reactions, their formation complicates characterization and accurate mass measurement. Storing the final product under dry, inert conditions is essential.

Side_Reactions Product Desired Product (Aryl-B(OH)₂) Protodeboronation Protodeboronation (Aryl-H) Product->Protodeboronation H⁺ or OH⁻ Heat Boroxine Boroxine (Aryl-BO)₃ Trimer Product->Boroxine Dehydration (3 equivalents) Boroxine->Product + H₂O

Caption: Common side reactions involving the boronic acid group.

Category 3: Purification and Handling

Q4: My product streaks badly on standard silica gel columns. What is the best way to purify it?

A4: Boronic acids are notoriously difficult to purify using standard silica gel chromatography.[4] Their polarity and Lewis acidic nature cause them to stick irreversibly to the silica surface, leading to low recovery and poor separation.

Here are several superior purification strategies:

  • Recrystallization: This is often the most effective method. Try solvents like hot water, ethanol/water mixtures, or ethyl acetate/hexane.[5][6]

  • Acid-Base Extraction: This method leverages the acidic nature of the boronic acid.[5][7]

    • Dissolve the crude product in an organic solvent (e.g., ethyl acetate).

    • Extract with a basic aqueous solution (e.g., 1M NaOH). The boronic acid will deprotonate to form a water-soluble boronate salt, moving into the aqueous layer. Neutral impurities (like N-acylurea) will remain in the organic layer.

    • Separate the layers, and carefully acidify the aqueous layer with a strong acid (e.g., 1M HCl) until the product precipitates out.

    • Filter the solid and wash with cold water to afford the purified boronic acid.

  • Diethanolamine Adduct Formation: Boronic acids react with diethanolamine to form stable, crystalline adducts that often precipitate from solution, leaving impurities behind. The free boronic acid can be recovered by treatment with an acid.[4][6]

  • Modified Chromatography: If chromatography is unavoidable, consider using boric acid-treated silica gel, which can suppress the strong interaction between the product and the stationary phase.[8] Reverse-phase (C18) chromatography can also be effective but may require freeze-drying to remove the aqueous mobile phase.[4]

Section 3: Experimental Protocols

Protocol 1: Synthesis via HATU Coupling

  • 1. Reagent Preparation: To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add 4-carboxyphenylboronic acid (1.0 eq) and HATU (1.1 eq).

  • 2. Solvent Addition: Add anhydrous DMF (to make a ~0.2 M solution) and stir to dissolve.

  • 3. Base Addition & Pre-activation: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the mixture. Stir at room temperature for 20 minutes. The solution should be clear.

  • 4. Amine Addition: Add p-anisidine (1.05 eq) to the reaction mixture.

  • 5. Reaction Monitoring: Stir the reaction at room temperature. Monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-3 hours.

  • 6. Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate and 1M HCl(aq). Wash the organic layer sequentially with 1M HCl(aq) (twice), water, and brine.

  • 7. Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • 8. Purification: Purify the crude solid using one of the methods described in Q4 (e.g., recrystallization from ethanol/water).

Protocol 2: Purification via Acid-Base Extraction

  • 1. Dissolution: Dissolve the crude product from Protocol 1 in ethyl acetate (~10-20 mL per gram of crude material).

  • 2. Basic Extraction: Transfer the solution to a separatory funnel and extract with 1M NaOH(aq) (3 times). Combine the aqueous layers.

  • 3. Back-Extraction (Optional): Wash the combined basic aqueous layers once with a small amount of ethyl acetate to remove any remaining neutral impurities. Discard this organic wash.

  • 4. Precipitation: Cool the aqueous layer in an ice bath and slowly add concentrated HCl or 6M HCl(aq) with vigorous stirring until the pH is ~2-3. A white precipitate should form.

  • 5. Filtration: Continue stirring in the ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.

  • 6. Washing and Drying: Wash the filter cake with a small amount of cold deionized water, followed by a small amount of cold hexane. Dry the purified solid under high vacuum.

References

  • D. M. E. Stefani, et al. (2020). Improving the oxidative stability of boronic acids through stereoelectronic effects. RSC Advances. [Link]

  • A. D. S. Bali, R. T. Raines. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences. [Link]

  • Bali, A. D. S., & Raines, R. T. (2021). Boronic acid with high oxidative stability and utility in biological contexts. ResearchGate. [Link]

  • Assessing the stability and reactivity of a new generation of boronic esters. (n.d.). Poster Presentation. [Link]

  • Boronic acid with high oxidative stability and utility in biological contexts. (2021). PubMed. [Link]

  • Process for purification of boronic acid and its derivatives. (n.d.).
  • How to purify boronic acids/boronate esters? (2016). ResearchGate. [Link]

  • Purification of boronic acids? (2017). Reddit. [Link]

  • Intermediate knowledge enhanced the performance of the amide coupling yield prediction model. (2025). Chemical Science (RSC Publishing). [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC - NIH. [Link]

  • Intermediate Knowledge Enhanced the Performance of N-Amide Coupling Yield Prediction Model. (2025). ChemRxiv. [Link]

  • Synthesis of 4-Methoxyphenylboronic acid (1). (n.d.). PrepChem.com. [Link]

  • How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM? (2015). ResearchGate. [Link]

  • A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. (2025). ResearchGate. [Link]

  • HELP: Purifying boronic acids sucks. (2025). Reddit. [Link]

Sources

troubleshooting (4-((4-Methoxyphenyl)carbamoyl)phenyl)boronic acid reaction failures

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for (4-((4-Methoxyphenyl)carbamoyl)phenyl)boronic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot common challenges encountered during its use, particularly in palladium-catalyzed cross-coupling reactions. Our goal is to move beyond simple procedural lists and provide a deeper understanding of the underlying chemistry to empower you to solve reaction failures effectively.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura reaction using this compound is not working. Where do I even begin to troubleshoot?

When a reaction fails, a systematic approach is more effective than random changes. We recommend a hierarchical troubleshooting workflow. Start by verifying the integrity of your inputs before scrutinizing the reaction conditions. An uncharacterised starting material is often the primary source of failure.

Below is a logical workflow to diagnose the issue:

Caption: A systematic workflow for troubleshooting failed reactions.
Q2: I suspect my this compound has degraded. How can I assess its quality and what are the common degradation pathways?

This is a critical first step. Boronic acids can be unstable and are susceptible to several degradation pathways, primarily protodeboronation and the formation of anhydrides (boroxines).[1]

  • Protodeboronation: The cleavage of the C–B bond, replacing the boronic acid group with a hydrogen atom. This is often catalyzed by moisture and acidic or basic conditions, and can occur during storage or purification.[2][3]

  • Anhydride (Boroxine) Formation: Boronic acids can dehydrate, especially upon heating or under vacuum, to form cyclic trimers called boroxines. While this is an equilibrium process and boroxines are often competent in cross-coupling, their formation complicates stoichiometry as it changes the molecular weight.[4]

Protocol 1: Quality Control Check of Your Boronic Acid

  • Visual Inspection: The compound should be a white to off-white solid.[5] Significant discoloration may indicate impurities or degradation.

  • Solubility Check: The compound is soluble in solvents like methanol and DMSO.[6] Poor solubility could suggest the presence of polymeric impurities.

  • ¹H NMR Spectroscopy: Dissolve a small sample in a suitable deuterated solvent (e.g., DMSO-d₆).

    • Look for the characteristic broad singlet for the B(OH)₂ protons.

    • Integrate the aromatic signals against a known internal standard to determine purity.

    • Check for the presence of 4-methoxy-N-(p-tolyl)benzamide (the protodeboronated product).

  • LC-MS Analysis: This is a more sensitive method to check for trace impurities and the protodeboronated side product.

If impurities are detected, purification may be necessary. Recrystallization is a common method, though it can be challenging.[7] Alternatively, forming an adduct with diethanolamine can facilitate purification, followed by liberation of the free boronic acid.[7]

Troubleshooting Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is the most common application for this reagent. Its success hinges on the delicate balance of the catalytic cycle.

Caption: The Suzuki-Miyaura catalytic cycle and common side reactions.
Q3: My reaction shows only unreacted starting materials. What's the likely cause?

This typically points to a failure in the initial Oxidative Addition step, meaning your palladium catalyst is either inactive or failing to react with your aryl halide.

  • Cause 1: Catalyst Deactivation. Palladium(0) catalysts are sensitive to oxygen.[8][9] If your reaction solution turns black immediately upon heating, it may indicate the formation of palladium black, an inactive form of the catalyst.[10]

    • Solution: Ensure all solvents are rigorously degassed (e.g., via sparging with argon for 20-30 minutes or using several freeze-pump-thaw cycles).[3] Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the entire reaction setup and duration.[8]

  • Cause 2: Poor Catalyst/Ligand Choice for the Substrate. While this compound is electron-neutral to slightly electron-withdrawing due to the amide, the reactivity is often dictated by the halide partner. Aryl chlorides are notoriously less reactive than bromides or iodides and require more specialized, electron-rich, and bulky phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) to facilitate oxidative addition.[3][11]

    • Solution: If using an aryl chloride, switch to a more active catalyst system. For aryl bromides, standard catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ should be sufficient, but if failure persists, consider a more robust system.[3][12]

Q4: I'm getting low yield and see a lot of a side product that corresponds to my boronic acid without the B(OH)₂ group. What is happening?

You are observing protodeboronation , a major competing side reaction.[3] This occurs when the boronic acid reacts with a proton source (often residual water) instead of the palladium complex in the transmetalation step.

  • Cause 1: Presence of Water. While some Suzuki protocols call for aqueous bases or co-solvents, excess water, especially at high temperatures, can favor protodeboronation.[2][10]

    • Solution: Use an anhydrous base (e.g., K₃PO₄, Cs₂CO₃) and ensure it is finely powdered and dried before use.[3] Use dry solvents. If an aqueous base is required, minimize the amount of water and consider if a lower reaction temperature is feasible.

  • Cause 2: Slow Transmetalation. The amide group on your boronic acid is electron-withdrawing, which can slow down the transmetalation step compared to electron-rich boronic acids.[13] If transmetalation is slow, protodeboronation has more time to occur.

    • Solution: The choice of base is critical for activating the boronic acid for transmetalation.[8] Stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones like K₂CO₃.[3] The base is thought to form a more nucleophilic "ate" complex with the boron, facilitating the transfer of the aryl group to the palladium center.[2]

Q5: My reaction is messy, and I've isolated a dimer of my boronic acid (homocoupling). How do I prevent this?

The formation of a biaryl product from two molecules of the boronic acid is called homocoupling . This side reaction is primarily driven by the presence of oxygen.[3]

  • Cause: Oxygen Contamination. Oxygen can participate in oxidative processes with the palladium catalyst and the boronic acid, leading to the undesired dimer.

    • Solution: As with catalyst deactivation, the most critical solution is thorough degassing of all solvents and the reaction vessel.[3] Maintaining a strict inert atmosphere is paramount.

Optimization and Recommended Protocol

The electronic nature of the amide group requires careful selection of reagents. Below is a table summarizing choices for key reaction parameters.

ParameterRecommended ChoiceRationale & Causality
Palladium Precatalyst Pd(dppf)Cl₂, Pd(PPh₃)₄, XPhos Pd G3/G4For general aryl bromides/iodides, Pd(dppf)Cl₂ offers a good balance of activity and stability. For less reactive aryl chlorides or challenging substrates, electron-rich, bulky Buchwald-type catalysts (XPhos) are superior as they accelerate both oxidative addition and reductive elimination.[3][14]
Base K₃PO₄, Cs₂CO₃, K₂CO₃A strong, anhydrous base is crucial. K₃PO₄ and Cs₂CO₃ are highly effective as they efficiently form the reactive boronate species needed for transmetalation.[3][8] Cs₂CO₃ has higher solubility in many organic solvents.[8]
Solvent Dioxane, Toluene, DME, often with H₂OThe choice of solvent affects the solubility of all components, especially the base. Aprotic polar solvents like dioxane or DME are common.[3] A small amount of water can sometimes be beneficial by increasing the solubility of the base, but must be carefully controlled to avoid protodeboronation.[15]
Temperature 80-110 °CThe reaction often requires heating to drive the catalytic cycle.[3] Start around 80-90 °C and increase if the reaction is sluggish, but be aware that higher temperatures can accelerate side reactions.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a starting point for the coupling of this compound with an aryl bromide.

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv.), this compound (1.2–1.5 equiv.), and finely powdered K₃PO₄ (2.0–3.0 equiv.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 1–5 mol%) followed by the degassed solvent (e.g., Dioxane/H₂O 10:1, to a concentration of ~0.1 M).[3][16]

  • Reaction Execution: Heat the reaction mixture to 90-100 °C with vigorous stirring.[3]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting reagent (typically the aryl halide) is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the layers. Wash the organic layer with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired product.[16]

References

  • Biscoe, M. R., et al. (2008). Cross-Coupling Reactions of Amides and Esters at Room Temperature. Science. Available at: [Link]

  • Coelho, P. S., et al. (2019). Stereospecific Enzymatic Conversion of Boronic Acids to Amines. OSTI.GOV. Available at: [Link]

  • Various Authors. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. Quora. Available at: [Link]

  • Coelho, P. S., et al. (2019). Stereospecific Enzymatic Conversion of Boronic Acids to Amines. PMC - NIH. Available at: [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Available at: [Link]

  • Shimada, N., et al. (2024). Organoboron catalysis for direct amide/peptide bond formation. Chemical Communications. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Boronic acid synthesis by hydrolysis. Organic Chemistry Portal. Available at: [Link]

  • Georganics. (n.d.). 4-Methoxyphenylboronic acid - High purity. Georganics. Available at: [Link]

  • Whiting, A., et al. (2017). Mechanistic insights into boron-catalysed direct amidation reactions. PMC - NIH. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Various Authors. (2021). Diagnosing issues with a failed Suzuki coupling?. Reddit. Available at: [Link]

  • Watson, D. A., et al. (2022). Enabling Suzuki-Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. ResearchGate. Available at: [Link]

  • Various Authors. (2018). What's the problem of Suzuki-Miyuara coupling reaction conditions?. ResearchGate. Available at: [Link]

  • Strømsodd, E. A., et al. (2025). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. ResearchGate. Available at: [Link]

  • Various Authors. (2014). Which conditions are favorable for the efficient Suzuki coupling?. ResearchGate. Available at: [Link]

  • Petkov, I., et al. (n.d.). (4-Carbamoylphenyl)boronic acid. PMC - PubMed Central. Available at: [Link]

  • Organic Spectroscopy International. (2016). 4-METHOXYPHENYL BORONIC ACID. Organic Spectroscopy International. Available at: [Link]

  • Ogiwara, Y., et al. (2025). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. PubMed. Available at: [Link]

  • Various Authors. (2025). HELP: Purifying boronic acids sucks. Reddit. Available at: [Link]

  • Campos, S., et al. (2018). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC - NIH. Available at: [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for (4-((4-Methoxyphenyl)carbamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of (4-((4-Methoxyphenyl)carbamoyl)phenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of this multi-step synthesis. Our focus is on providing practical, field-proven insights to ensure the successful and efficient production of this valuable compound.

Introduction: A Tale of Two Reactions

The synthesis of this compound is a fascinating chemical endeavor, typically approached via two primary synthetic strategies:

  • Amide Coupling First: This route involves the formation of the amide bond between 4-aminophenylboronic acid (or its ester) and 4-methoxybenzoyl chloride (or 4-methoxybenzoic acid).

  • Suzuki-Miyaura Coupling First: An alternative pathway involves a Suzuki-Miyaura coupling to create a biaryl system, followed by functional group manipulations to install the carbamoyl and boronic acid moieties.

This guide will focus on a convergent approach that prioritizes the formation of the robust amide bond, followed by the installation of the more sensitive boronic acid group. This strategy often provides a more reliable and scalable route.

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions and issues encountered during the synthesis of this compound.

Q1: What is the most common synthetic route for this compound?

A1: A widely adopted and logical route involves a two-step process:

  • Amide Bond Formation: Coupling of a suitable 4-aminophenyl precursor with 4-methoxybenzoic acid or its activated derivative.

  • Borylation: Introduction of the boronic acid moiety onto the phenyl ring.

This approach is often favored as the amide bond is generally stable to the conditions required for the subsequent borylation reaction.

Q2: I am seeing low yields in my amide coupling step. What are the likely causes?

A2: Low yields in amide bond formation can stem from several factors:

  • Inefficient Activation of the Carboxylic Acid: If you are using a coupling agent like EDC or HATU, ensure it is fresh and used in the correct stoichiometry.[1] The choice of solvent and the presence of a base (e.g., DIPEA) are also critical.

  • Poor Nucleophilicity of the Amine: The amine's reactivity can be influenced by the solvent and pH. Ensure the reaction medium does not protonate the amine, rendering it non-nucleophilic.

Q3: My borylation reaction is sluggish and incomplete. How can I improve it?

A3: Incomplete borylation, often via a Miyaura borylation, can be addressed by optimizing several parameters:[2][3]

  • Catalyst and Ligand Choice: The combination of the palladium precursor and the phosphine ligand is crucial. For electron-rich or sterically hindered substrates, more sophisticated ligands like SPhos or XPhos may be necessary.[2]

  • Base Selection: The choice of base is critical for the transmetalation step.[3] Potassium acetate or potassium carbonate are commonly used, but for challenging substrates, stronger bases like potassium phosphate may be required.

  • Solvent and Temperature: Anhydrous and deoxygenated solvents are essential to prevent catalyst deactivation and protodeboronation. The reaction temperature should be carefully controlled; while higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition and side reactions.

Q4: I am observing significant protodeboronation in my final product. What can I do to minimize this?

A4: Protodeboronation, the cleavage of the C-B bond, is a common issue with arylboronic acids, especially those with electron-donating groups or under harsh reaction or work-up conditions.[4][5] To mitigate this:

  • Mild Work-up: Avoid strongly acidic or basic conditions during the work-up. A neutral or slightly acidic aqueous wash is often sufficient.

  • Careful Purification: Purification via silica gel chromatography can sometimes lead to protodeboronation. Consider using a less acidic stationary phase like neutral alumina or protecting the boronic acid as a pinacol ester, which is generally more stable.[6][7]

  • Storage: Store the final product under anhydrous conditions, as moisture can facilitate protodeboronation over time.

Q5: What is the best method for purifying the final product?

A5: The purification of arylboronic acids can be challenging.[7][8]

  • Recrystallization: If the product is crystalline, recrystallization is often the best method to obtain high purity material.[7] A variety of solvents should be screened to find the optimal conditions.

  • Column Chromatography: If chromatography is necessary, consider using neutral alumina instead of silica gel to minimize on-column degradation.[7] Alternatively, converting the boronic acid to its more stable pinacol ester for purification and then deprotecting it can be an effective strategy.[6]

  • Acid-Base Extraction: An acid-base workup can be used to purify boronic acids by extracting them into a basic aqueous solution and then precipitating the pure product by adding acid.[9]

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during the synthesis.

Guide 1: Amide Coupling Issues
Symptom Potential Cause Troubleshooting Steps
Low or no product formation Ineffective carboxylic acid activation- Use fresh coupling reagents (e.g., EDC, HATU).- Ensure appropriate stoichiometry of the coupling reagent and base (e.g., DIPEA, HOBt).- Consider converting the carboxylic acid to the more reactive acid chloride.
Low reactivity of the amine- Ensure the reaction is not overly acidic, which would protonate the amine.- Use a non-polar aprotic solvent to enhance nucleophilicity.
Multiple spots on TLC, complex NMR Side reactions- If using an acid chloride, ensure the reaction is run at a low temperature to minimize side reactions.- With coupling reagents, add the amine promptly after the activation of the carboxylic acid to prevent the formation of byproducts.
Difficulty in removing coupling agent byproducts Water-soluble byproducts- Perform an aqueous work-up with dilute acid and/or base to remove byproducts like DCU (from DCC) or HOBt.
Guide 2: Miyaura Borylation Challenges
Symptom Potential Cause Troubleshooting Steps
Incomplete conversion of aryl halide Catalyst deactivation- Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen).- Use degassed solvents.- Consider a more robust catalyst/ligand system.[2]
Insufficiently active base- Switch to a stronger base such as K₃PO₄.[10]- Ensure the base is finely powdered to maximize surface area.
Formation of homocoupled biaryl byproduct Reductive elimination from two aryl groups on the palladium center- Lower the reaction temperature.- Use a ligand that promotes reductive elimination of the desired product over the homocoupled product.
Significant protodeboronation of the product Presence of protic sources- Use rigorously dried solvents and reagents.- Perform the work-up under neutral or slightly acidic conditions.[5]

Experimental Protocols

Protocol 1: Synthesis of N-(4-bromophenyl)-4-methoxybenzamide

This protocol outlines the amide coupling of 4-bromoaniline with 4-methoxybenzoyl chloride.

Materials:

  • 4-bromoaniline

  • 4-methoxybenzoyl chloride

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • 1 M HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • Dissolve 4-bromoaniline (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of 4-methoxybenzoyl chloride (1.1 eq) in anhydrous DCM to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with water.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Synthesis of this compound via Miyaura Borylation

This protocol describes the conversion of the aryl bromide to the corresponding boronic acid.

Materials:

  • N-(4-bromophenyl)-4-methoxybenzamide

  • Bis(pinacolato)diboron (B₂pin₂)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium acetate (KOAc), anhydrous

  • 1,4-Dioxane, anhydrous and degassed

  • Pinacol

  • Aqueous HCl

Procedure:

  • To a flame-dried Schlenk flask, add N-(4-bromophenyl)-4-methoxybenzamide (1.0 eq), B₂pin₂ (1.2 eq), Pd(dppf)Cl₂ (0.03 eq), and anhydrous KOAc (3.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add anhydrous and degassed 1,4-dioxane via syringe.

  • Heat the reaction mixture to 80-90 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate in vacuo.

  • The resulting crude boronate ester can be hydrolyzed to the boronic acid by stirring with aqueous acid.

  • Purify the crude boronic acid by recrystallization or by forming a diethanolamine adduct for purification.[8]

Visualizing the Process

Synthetic Workflow

SynthesisWorkflow A 4-Bromoaniline + 4-Methoxybenzoyl Chloride B Amide Coupling (Protocol 1) A->B Pyridine, DCM C N-(4-bromophenyl)-4- methoxybenzamide B->C D Miyaura Borylation (Protocol 2) C->D B₂pin₂, Pd(dppf)Cl₂, KOAc, Dioxane E (4-((4-Methoxyphenyl)carbamoyl)phenyl)boronic acid pinacol ester D->E F Hydrolysis E->F Aqueous Acid G Final Product: This compound F->G

Caption: Synthetic workflow for this compound.

Troubleshooting Decision Tree: Low Borylation Yield

TroubleshootingBorylation Start Low Yield in Miyaura Borylation Check_Inert Is the reaction under strict inert conditions? Start->Check_Inert Inert_Yes Yes Check_Inert->Inert_Yes Yes Inert_No No Check_Inert->Inert_No No Check_Catalyst Is the catalyst/ligand appropriate? Inert_Yes->Check_Catalyst Fix_Inert Action: Flame-dry glassware, use degassed solvents, maintain inert atmosphere. Inert_No->Fix_Inert Catalyst_Yes Yes Check_Catalyst->Catalyst_Yes Yes Catalyst_No No Check_Catalyst->Catalyst_No No Check_Base Is the base strong enough? Catalyst_Yes->Check_Base Fix_Catalyst Action: Screen alternative ligands (e.g., SPhos, XPhos) or use a more active Pd precatalyst. Catalyst_No->Fix_Catalyst Base_Yes Yes Check_Base->Base_Yes Yes Base_No No Check_Base->Base_No No Check_Temp Is the reaction temperature optimized? Base_Yes->Check_Temp Fix_Base Action: Switch to a stronger base like K₃PO₄. Base_No->Fix_Base Temp_Yes Yes Check_Temp->Temp_Yes Yes Temp_No No Check_Temp->Temp_No No Final_Check Consider protodeboronation or purification issues. Temp_Yes->Final_Check Fix_Temp Action: Incrementally increase temperature while monitoring for decomposition. Temp_No->Fix_Temp

Caption: Decision tree for troubleshooting low yields in Miyaura borylation.

References

  • Organic Chemistry Portal. (n.d.). Arylboronic acid or boronate synthesis. Retrieved from [Link]

  • Oka, N., Yamada, T., Sajiki, H., Akai, S., & Ikawa, T. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters, 24(18), 3369–3373. [Link]

  • Apostolova, E., et al. (2010). (4-Carbamoylphenyl)boronic acid. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1273. [Link]

  • Organic Spectroscopy International. (2016, July 9). 4-METHOXYPHENYL BORONIC ACID. Retrieved from [Link]

  • Reddit. (2017, December 19). Purification of boronic acids? r/chemistry. Retrieved from [Link]

  • Reddit. (2023, December 21). Trouble synthesising an aryl boronic acid/ester with an ortho-OH group. r/chemistry. Retrieved from [Link]

  • Koshizuka, M., Takahashi, N., & Shimada, N. (2024). Organoboron catalysis for direct amide/peptide bond formation. Chemical Communications, 60(80), 11202-11222. [Link]

  • SpectraBase. (n.d.). 4-Methoxyphenylboronic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). 33 questions with answers in BORONIC ACIDS | Science topic. Retrieved from [Link]

  • ResearchGate. (2016, July 18). How to purify boronic acids/boronate esters? Retrieved from [Link]

  • Li, Y., et al. (2026, January 15). Employing Arylboronic Acids in Nickel-Catalyzed Enantioselective Suzuki-Type Cross-Couplings: Access to Chiral α-Aryl Phosphonates and α-Aryl Esters. Organic Letters. [Link]

  • Whiting, A., et al. (2016). Mechanistic insights into boron-catalysed direct amidation reactions. Chemical Science, 7(3), 2203–2213. [Link]

  • American Chemical Society. (n.d.). Boric Acid Catalyzed Amidation in the Synthesis of Active Pharmaceutical Ingredients. Organic Process Research & Development. Retrieved from [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

  • Google Patents. (n.d.). US6420597B2 - Process for preparing highly pure formylphenylboronic acids.
  • Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.
  • PubChem. (n.d.). 4-Methoxycarbonylphenylboronic acid. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Retrieved from [Link]

  • SciSpace. (n.d.). A green chemistry perspective on catalytic amide bond formation. Retrieved from [Link]

  • National Institutes of Health. (2022, April 18). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 4-carboxy-phenylboronic acid via saponification reaction. Retrieved from [Link]

  • Chemistry Stack Exchange. (2024, June 24). How to avoid side reactions when making boronic esters (Homocoupling, Hydrogen specie)? Retrieved from [Link]

  • DergiPark. (2021, December 28). (4-Carbamoylphenyl)Boronic Acid: A DFT Study On The Structural And Spectral Properties. Retrieved from [Link]

  • Reddit. (2024, February 8). Purification of alkyl Bpin/other alkyl boronic esters. r/Chempros. Retrieved from [Link]

  • PubChem. (n.d.). (4-Methoxyphenyl)boronic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) In Situ Studies of Arylboronic Acids/Esters and R 3 SiCF 3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Retrieved from [Link]

  • Beilstein Journals. (2018, September 11). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-Methoxyphenylboronic acid (1). Retrieved from [Link]

  • MDPI. (n.d.). Arylboronic Acid Pinacol Esters as Stable Boron Sources for Dihydrodibenzoborepin Derivatives and a Dibenzoborole. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methoxyphenyl boric acid. Retrieved from [Link]

Sources

Technical Support Center: Purification Strategies for (4-((4-Methoxyphenyl)carbamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of (4-((4-Methoxyphenyl)carbamoyl)phenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common purification challenges. My aim is to equip you with the knowledge to not only follow protocols but to understand the underlying principles, enabling you to troubleshoot and adapt these strategies to your specific experimental needs.

Understanding the Molecule: Key Characteristics and Common Impurities

This compound is a key building block in medicinal chemistry, often utilized in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules.[1][2][3] Its structure, featuring a boronic acid, an amide linkage, and two phenyl rings, presents a unique set of purification challenges.

Aryl boronic acids are known for their potential instability under certain purification conditions, which can lead to degradation.[4] Common impurities can arise from the synthetic route, which often involves the reaction of a Grignard reagent with a borate ester, or from the inherent reactivity of the boronic acid moiety itself.[5][6]

Common Impurities to Consider:

  • Starting Materials: Unreacted precursors from the synthesis.

  • Homocoupling Products: Dimers of the boronic acid or the aryl halide starting material can form as byproducts in coupling reactions.[7][8]

  • Protodeboronation Products: Replacement of the boronic acid group with a hydrogen atom, a common degradation pathway for arylboronic acids, especially under basic conditions.[9]

  • Boroxines: Anhydrides formed by the dehydration of three boronic acid molecules.[7]

  • Pinacol or Other Boronate Esters: If the boronic acid is generated from a corresponding ester, residual ester may be present.[4][10]

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the purification of this compound.

Question: My purified product shows broad peaks in the NMR, suggesting impurities. What is the likely cause and how can I address it?

Answer: Broad NMR peaks often indicate the presence of paramagnetic impurities or dynamic exchange processes. In the context of boronic acids, this could be due to the presence of boroxines, which are in equilibrium with the monomeric boronic acid.

  • Causality: Boroxines form through the intermolecular dehydration of boronic acids. This process is reversible and the equilibrium can be influenced by the presence of water and the solvent system.

  • Troubleshooting Steps:

    • Lyophilization/Drying: Rigorously dry your sample under high vacuum to remove residual water, which can shift the equilibrium away from the boroxine.

    • Solvent Choice for NMR: Acquire the NMR spectrum in a solvent that can disrupt the boroxine structure, such as DMSO-d6 with a small amount of D2O. The water will hydrolyze the boroxine back to the boronic acid, resulting in sharper peaks.

    • Acid/Base Wash: An acid/base workup during purification can help to break up boroxines and remove other impurities.

Question: I am struggling to remove a closely related impurity that co-elutes with my product during column chromatography. What alternative strategies can I employ?

Answer: When standard silica gel chromatography fails to provide adequate separation, several alternative techniques can be explored.

  • Strategy 1: Acid-Base Extraction. This technique leverages the acidic nature of the boronic acid group.[11][12][13][14]

    • Principle: The boronic acid can be deprotonated with a mild base (e.g., aqueous sodium bicarbonate or dilute sodium hydroxide) to form a water-soluble boronate salt.[11][14] Neutral organic impurities will remain in the organic phase and can be separated. Subsequent acidification of the aqueous layer will regenerate the pure boronic acid, which can then be extracted back into an organic solvent.[11][15]

    • Protocol: See the detailed protocol in the "Experimental Protocols" section below.

  • Strategy 2: Recrystallization. This is a powerful technique for purifying crystalline solids.

    • Principle: The crude product is dissolved in a hot solvent in which it is sparingly soluble at room temperature. Upon cooling, the desired compound crystallizes out, leaving impurities behind in the solvent.

    • Solvent Screening: Experiment with various solvents and solvent mixtures to find the optimal conditions. Common solvents for recrystallizing aryl boronic acids include hot ethanol, ethyl acetate, benzene, or mixtures like ethyl acetate/hexanes.[10][15]

  • Strategy 3: Derivatization. In some cases, converting the boronic acid to a more stable and easily purifiable derivative can be beneficial.

    • Principle: Boronic acids can react with diols, such as diethanolamine, to form stable, crystalline adducts that can be easily purified by recrystallization.[10][12][13][16] The pure boronic acid can then be regenerated by treatment with an acid.

Question: My product appears to be degrading on the silica gel column. How can I prevent this?

Answer: The acidic nature of silica gel can sometimes lead to the degradation of sensitive compounds like boronic acids.

  • Causality: The silanol groups on the surface of silica gel can act as Brønsted acids, promoting protodeboronation or other decomposition pathways.

  • Troubleshooting Steps:

    • Neutralized Silica: Use silica gel that has been pre-treated with a base, such as triethylamine, to neutralize the acidic sites.

    • Alternative Stationary Phases: Consider using a less acidic stationary phase like neutral alumina.[15]

    • Boric Acid Impregnated Silica: Impregnating the silica gel with boric acid has been shown to suppress the over-adsorption and degradation of boronic esters during chromatography.[16][17]

    • Rapid Chromatography: Minimize the time the compound spends on the column by using flash chromatography with a slightly more polar solvent system to expedite elution.

Question: What are the best analytical techniques to assess the purity of my final product?

Answer: A combination of analytical techniques is recommended for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): A powerful tool for separating and quantifying impurities.[18] Reversed-phase HPLC with a C18 column and a mobile phase of acetonitrile/water with a formic acid modifier is a good starting point.[18]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the desired product and identifying any organic impurities. ¹¹B NMR can also be useful for characterizing the boron environment.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound and can help to identify unknown impurities.

  • Elemental Analysis: Can be used to confirm the elemental composition of the purified product.

  • Inductively Coupled Plasma (ICP) Techniques: ICP-OES or ICP-MS can be used to determine the total boron content, which can be useful for quantifying boronic acid impurities in drug substances.[19]

Experimental Protocols

Protocol 1: Acid-Base Extraction Purification

This protocol is designed to separate the acidic this compound from non-acidic impurities.

Workflow Diagram:

AcidBaseExtraction Crude Crude Product in Organic Solvent (e.g., EtOAc) WashBase Wash with aq. NaHCO3 or dilute NaOH Crude->WashBase Separate1 Separate Layers WashBase->Separate1 OrganicImp Organic Layer (Neutral Impurities) Separate1->OrganicImp AqueousProd Aqueous Layer (Boronate Salt) Separate1->AqueousProd Acidify Acidify with HCl to pH ~2-3 AqueousProd->Acidify ExtractOrg Extract with Organic Solvent (e.g., EtOAc) Acidify->ExtractOrg Separate2 Separate Layers ExtractOrg->Separate2 AqueousWaste Aqueous Layer (Waste) Separate2->AqueousWaste OrganicProd Organic Layer (Pure Product) Separate2->OrganicProd Dry Dry with Na2SO4, Filter, Concentrate OrganicProd->Dry Pure Pure Boronic Acid Dry->Pure

Caption: Workflow for Acid-Base Extraction Purification.

Step-by-Step Methodology:

  • Dissolve the crude this compound in a suitable organic solvent such as ethyl acetate.

  • Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate or a dilute (e.g., 1 M) solution of sodium hydroxide.

  • Separate the aqueous layer, which now contains the deprotonated, water-soluble boronate salt.

  • Wash the organic layer with water to recover any remaining product. Combine all aqueous layers.

  • Cool the combined aqueous layers in an ice bath and slowly add hydrochloric acid (e.g., 1 M HCl) with stirring until the pH is acidic (pH ~2-3), at which point the boronic acid will precipitate.

  • Extract the precipitated boronic acid back into an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified product.

Protocol 2: Recrystallization

This protocol outlines the general procedure for purifying the target compound by recrystallization.

Solvent Selection Table:

Solvent/Solvent SystemExpected SolubilityNotes
EthanolSoluble when hot, sparingly soluble when coldA good starting point for many aryl boronic acids.
Ethyl AcetateSoluble when hot, sparingly soluble when coldAnother common choice for recrystallization.
Ethyl Acetate / HexanesSoluble in hot EtOAc, insoluble in hexanesCan be used for anti-solvent crystallization.
Benzene or TolueneSoluble when hot, sparingly soluble when coldUse with appropriate safety precautions.

Step-by-Step Methodology:

  • In a flask, add a minimal amount of the chosen hot solvent to the crude product until it is completely dissolved.

  • If using a solvent system like ethyl acetate/hexanes, dissolve the compound in a minimum of hot ethyl acetate and then slowly add hexanes until the solution becomes slightly cloudy. Reheat to clarify.

  • Allow the solution to cool slowly to room temperature. For better crystal formation, avoid disturbing the flask during this time.

  • Once crystals have formed, cool the flask in an ice bath to maximize the yield.

  • Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

  • Dry the purified crystals under vacuum.

FAQs

Q: Can I use this compound directly after synthesis without purification?

A: While it may be possible for some applications, it is generally not recommended. Impurities can interfere with subsequent reactions, leading to lower yields and the formation of byproducts.[15] For applications in drug development, high purity is essential.

Q: How should I store the purified this compound?

A: Aryl boronic acids should be stored in a cool, dry place, preferably in a desiccator, to prevent degradation through hydrolysis and oxidation.[4][20] Some boronic acids are also light-sensitive, so storage in an amber vial is advisable.

Q: What are the safety precautions I should take when handling this compound?

A: this compound and its related compounds may cause skin and eye irritation.[21][22] Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

References

  • How to purify boronic acids/boronate esters? - ResearchGate. (2016). Retrieved from ResearchGate. [Link]

  • Arylboronic acid or boronate synthesis - Organic Chemistry Portal. (n.d.). Retrieved from Organic Chemistry Portal. [Link]

  • Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System | Waters. (n.d.). Retrieved from Waters. [Link]

  • Purification of boronic acids? : r/chemistry - Reddit. (2017). Retrieved from Reddit. [Link]

  • Process for purification of boronic acid and its derivatives - Google Patents. (n.d.).
  • Purification of alkyl Bpin/other alkyl boronic esters : r/Chempros - Reddit. (2024). Retrieved from Reddit. [Link]

  • 4-Methoxyphenylboronic acid - High purity | EN - Georganics. (n.d.). Retrieved from Georganics. [Link]

  • Process for preparing highly pure formylphenylboronic acids - Google Patents. (n.d.).
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Retrieved from Chemistry LibreTexts. [Link]

  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved from Organic Chemistry Portal. [Link]

  • (4-Methoxyphenyl)boronic acid | C7H9BO3 | CID 201262 - PubChem - NIH. (n.d.). Retrieved from PubChem. [Link]

  • Analytical techniques for boron quantification supporting desalination processes-- A review. (n.d.). Retrieved from ScienceDirect. [Link]

  • Facile Chromatographic Method for Purification of Pinacol Boronic Esters - Oxford Academic. (n.d.). Retrieved from Oxford Academic. [Link]

  • An alternative method for the purity determination of boron by flame atomic absorption spectrometer (FAAS) using acid dissolution - TSI Journals. (2011). Retrieved from TSI Journals. [Link]

  • HELP: Purifying boronic acids sucks : r/OrganicChemistry - Reddit. (2025). Retrieved from Reddit. [Link]

  • Suzuki Coupling I Common Byproducts in Suzuki Coupling - YouTube. (2024). Retrieved from YouTube. [Link]

  • Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276. (n.d.). Retrieved from ACS. [Link]

  • Challenging purification of organoboronic acids - Chemistry Stack Exchange. (2025). Retrieved from Chemistry Stack Exchange. [Link]

  • What are the byproducts in a Suzuki reaction? - Chemistry Stack Exchange. (2017). Retrieved from Chemistry Stack Exchange. [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017). Retrieved from ACS. [Link]

  • Crystal structure of 4-(methoxycarbonyl)phenylboronic acid - PMC - NIH. (2005). Retrieved from PubMed Central. [Link]

  • Process for the preparation of substituted phenylboronic acids - Google Patents. (n.d.).
  • In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - NIH. (2022). Retrieved from PubMed Central. [Link]

  • Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS | LCGC International. (2021). Retrieved from LCGC International. [Link]

  • Question About Suzuki Coupling Reaction Byproducts (Homocoupling) : r/chemhelp - Reddit. (2025). Retrieved from Reddit. [Link]

  • Arylboronic Acid Pinacol Esters as Stable Boron Sources for Dihydrodibenzoborepin Derivatives and a Dibenzoborole - MDPI. (n.d.). Retrieved from MDPI. [Link]

  • (4-Carbamoylphenyl)boronic acid - PMC - PubMed Central. (n.d.). Retrieved from PubMed Central. [Link]

  • Trying to remove a boronic acid in a workup. Help! : r/chemistry - Reddit. (2017). Retrieved from Reddit. [Link]

  • Mechanistic studies. a) Structural stability assessment of aryl boronic... - ResearchGate. (n.d.). Retrieved from ResearchGate. [Link]

Sources

preventing deboronation of (4-((4-Methoxyphenyl)carbamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (4-((4-Methoxyphenyl)carbamoyl)phenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound, with a specific focus on preventing deboronation.

I. Frequently Asked Questions (FAQs)

Q1: My this compound is showing signs of degradation. What is the most likely cause?

A1: The most common cause of degradation for arylboronic acids, including your compound, is a process called protodeboronation.[1] This is a chemical reaction where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond, effectively removing the boronic acid group. This process can be influenced by several factors in your experimental setup.

Q2: What are the primary factors that trigger protodeboronation?

A2: Protodeboronation is highly dependent on the reaction conditions. Key factors include:

  • pH: The reaction can be catalyzed by both acids and bases.[1] Many arylboronic acids are most stable at a neutral pH.[1]

  • Temperature: Higher temperatures can accelerate the rate of deboronation.

  • Solvent: The choice of solvent can play a significant role. Protic solvents, especially water, can be a source of protons for the reaction.[1]

  • Presence of Metals: Certain transition metals, such as palladium and copper, can catalyze deboronation, particularly under cross-coupling conditions.[2][3]

  • Oxidizing Agents: Arylboronic acids are susceptible to oxidation, which can lead to deboronation and the formation of phenol byproducts.[4][5]

Q3: How can I detect if deboronation is occurring in my sample?

A3: Several analytical techniques can be employed to monitor for deboronation:

  • High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method is crucial for separating the parent boronic acid from its deboronated byproduct and other degradants.[6]

  • Mass Spectrometry (MS): UPLC-MS provides high resolution and sensitivity for identifying and confirming the structure of the deboronated product.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹¹B NMR are powerful tools. ¹H NMR can show the appearance of a new aromatic proton in place of the boronic acid group, while ¹¹B NMR is sensitive to changes in the boron's chemical environment.[6]

  • Thin-Layer Chromatography (TLC): A simple colorimetric staining method using curcumin can qualitatively detect the presence of boronic acids. A red color indicates the presence of the boron-curcumin complex.[7]

Q4: What are the ideal storage conditions for this compound?

A4: To maintain the integrity of your boronic acid, proper storage is essential.

  • Temperature: Store at a cool, room temperature, ideally between 15°C and 25°C (59°F and 77°F).[8][9] Avoid exposure to high heat or direct sunlight.[8][9]

  • Humidity: Boronic acids can be hygroscopic, meaning they absorb moisture from the air.[8] Store in a dry environment, preferably in a desiccator or with desiccant packets, and ensure containers are tightly sealed.[8]

  • Atmosphere: For long-term storage or for highly sensitive applications, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to oxygen and moisture.

II. Troubleshooting Guides

Issue 1: Significant Deboronation Observed During Suzuki-Miyaura Coupling

You are performing a Suzuki-Miyaura cross-coupling reaction and notice a significant amount of the deboronated arene byproduct, 4-methoxy-N-phenylbenzamide.

Root Cause Analysis

Palladium-catalyzed protodeboronation can be a significant side reaction in Suzuki-Miyaura couplings.[3] This is often exacerbated by specific reaction parameters.

Troubleshooting Steps
  • Ligand Selection: The steric bulk of phosphine ligands can influence the rate of protodeboronation. Bulky ligands may favor a pathway that leads to the deboronated product.[3]

    • Recommendation: If using a bulky ligand like P(t-Bu)₃ or JohnPhos, consider switching to a less sterically hindered ligand such as PCy₃ or CyJohnPhos.[3]

  • Palladium Precursor: The choice of palladium source can impact the extent of deboronation.

    • Recommendation: If you are using Pd(OAc)₂, which has been shown to promote deboronation, try switching to a different precursor like Pd₂(dba)₃.[3]

  • Base Selection and Water Content: While water is often necessary to promote the desired cross-coupling, it is also a key reagent in protodeboronation.[3] The choice of base can also influence the reaction outcome.

    • Recommendation: Use anhydrous solvents and reagents where possible. If water is required, use the minimum amount necessary for efficient coupling. Consider screening different bases; for instance, potassium carbonate is a common choice, but other inorganic or organic bases may be more suitable for your specific substrate.

  • Reaction Temperature and Time: Higher temperatures and longer reaction times can increase the likelihood of side reactions.

    • Recommendation: Optimize the reaction to run at the lowest possible temperature for the shortest duration necessary for complete conversion to the desired product.

Experimental Workflow: Optimizing Suzuki-Miyaura Coupling to Minimize Deboronation

cluster_0 Initial Observation cluster_1 Troubleshooting Steps cluster_2 Outcome start High Deboronation in Suzuki Coupling ligand Switch to Less Bulky Ligand (e.g., PCy3) start->ligand Step 1 pd_source Change Palladium Source (e.g., Pd2(dba)3) ligand->pd_source Step 2 conditions Optimize Base & Water Content (Anhydrous Conditions) pd_source->conditions Step 3 temp_time Lower Temperature & Reduce Time conditions->temp_time Step 4 end Minimized Deboronation, Improved Product Yield temp_time->end

Caption: Troubleshooting workflow for minimizing palladium-catalyzed protodeboronation.

Issue 2: Deboronation During Workup and Purification

You have successfully completed your reaction, but you observe deboronation of your product during aqueous workup or column chromatography.

Root Cause Analysis

Exposure to acidic or basic aqueous conditions during workup can lead to hydrolysis of the boronic acid.[1] Similarly, certain chromatography stationary phases (e.g., silica gel) can be acidic and promote deboronation.

Troubleshooting Steps
  • pH Control During Workup:

    • Recommendation: Maintain a neutral pH during any aqueous extraction or washing steps. Use buffered solutions (e.g., phosphate buffer at pH 7) if necessary to avoid significant pH excursions.

  • Chromatography Conditions:

    • Recommendation: If using silica gel chromatography, consider neutralizing the silica gel by pre-treating it with a solution of triethylamine in your eluent system (e.g., 1-2% triethylamine). Alternatively, use a less acidic stationary phase like alumina.

  • Solvent Choice for Extraction and Evaporation:

    • Recommendation: Use dry organic solvents for extraction. When removing the solvent under reduced pressure, avoid excessive heating to prevent thermal degradation.

Protocol: pH-Controlled Aqueous Workup
  • Upon completion of the reaction, cool the reaction mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride (a mild acid) or a pH 7 phosphate buffer.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine to remove excess water.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter and concentrate the solution under reduced pressure at a low temperature.

Issue 3: Oxidative Degradation

You notice the formation of 4-hydroxy-N-(4-methoxyphenyl)benzamide, indicating oxidative deboronation of your starting material or product.

Root Cause Analysis

Arylboronic acids are susceptible to oxidation, especially in the presence of reactive oxygen species (ROS).[5] This process converts the boronic acid to a phenol.[5]

Troubleshooting Steps
  • Inert Atmosphere:

    • Recommendation: Perform reactions under an inert atmosphere (argon or nitrogen) to minimize exposure to atmospheric oxygen. Degas all solvents prior to use.

  • Avoidance of Oxidizing Agents:

    • Recommendation: Carefully review all reagents and reaction conditions to ensure no strong oxidizing agents are present, unless required for the desired transformation.

  • Radical Inhibitors:

    • Recommendation: In some cases, the addition of a radical inhibitor (e.g., BHT) may help to suppress oxidative side reactions.

Mechanism of Deboronation

Deboronation_Mechanisms cluster_protodeboronation Protodeboronation cluster_oxidative_deboronation Oxidative Deboronation ArylBOH2 This compound ArylH 4-methoxy-N-phenylbenzamide (Deboronated Product) ArylBOH2->ArylH C-B Bond Cleavage ProtonSource Proton Source (H+) (e.g., H2O, Acid, Base Catalysis) ProtonSource->ArylH BoricAcid B(OH)3 ArylBOH2_ox This compound ArylOH 4-hydroxy-N-(4-methoxyphenyl)benzamide (Phenolic Byproduct) ArylBOH2_ox->ArylOH Oxidation & C-B Cleavage Oxidant Oxidant (e.g., O2, ROS) Oxidant->ArylOH BoricAcid_ox B(OH)3

Caption: Key deboronation pathways for arylboronic acids.

III. Quantitative Data Summary

The stability of arylboronic acids is highly dependent on the pH of the solution. The table below summarizes the general trends in protodeboronation rates at different pH values.

pH RangeConditionGeneral Protodeboronation RateRationale
< 4AcidicIncreases with decreasing pHAcid-catalyzed mechanism.[1]
4 - 8NeutralGenerally at a minimumBoth acid and base-catalyzed pathways are minimized.[1]
> 8BasicIncreases with increasing pHBase-catalyzed mechanism involving the boronate species.[10]

Note: The exact pH stability profile is specific to each boronic acid and its substituents.[11][12]

IV. References

  • Al-Zoubi, R. M. (2015). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Mini-Reviews in Medicinal Chemistry, 15(11), 934-958.

  • Protodeboronation. (n.d.). In Wikipedia. Retrieved January 19, 2026, from [Link]

  • Arylboronic acid or boronate synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]

  • Boronic acid. (n.d.). In Wikipedia. Retrieved January 19, 2026, from [Link]

  • Rainey, M. A., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10), e2013691118.

  • Rainey, M. A., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PNAS, 118(10).

  • Li, Z., et al. (2019). Suppressing Protodeboronation in Cu‐Mediated F/F‐Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development. Chemistry – A European Journal, 25(47), 11135-11140.

  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(36), 12546-12555.

  • Aloisio, K. M., et al. (2015). A Computational Investigation of the Oxidative Deboronation of BoroGlycine, H2N–CH2–B(OH)2, Using H2O and H2O2. Molecules, 20(12), 21844-21857.

  • Hayes, H. L. D., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 143(37), 14814-14826.

  • Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1259-1274.

  • Tay, Y. E., & Wu, J. (2023). Bulky ligands promote palladium-catalyzed protodeboronation. The Matter Blotter.

  • Dybczynski, R., & Tugsavul, A. (1999). Boron Determination—A Review of Analytical Methods. Microchimica Acta, 130(3), 191-203.

  • Kliman, M., et al. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry, 78(10), 4889-4901.

  • Boronic Acids. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Yamanoi, Y. (2004). Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis. Dalton Transactions, (11), 1637-1644.

  • How to Store Boric Acid. (n.d.). Lab Alley. Retrieved January 19, 2026, from [Link]

  • Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. (n.d.). Waters. Retrieved January 19, 2026, from [Link]

  • (4-Methoxyphenyl)boronic acid. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

  • How to avoid side reactions when making boronic esters (Homocoupling, Hydrogen specie)? (2024, June 24). Chemistry Stack Exchange. Retrieved January 19, 2026, from [Link]

  • Westcott, S. A., et al. (2013). A simple and effective colorimetric technique for the detection of boronic acids and their derivatives. Analytical Methods, 5(1), 77-79.

  • What are the storage conditions for Boric acid - 10B? (2025, December 3). Yuanli Bio. Retrieved January 19, 2026, from [Link]

  • 4-Methoxyphenylboronic acid. (n.d.). SpectraBase. Retrieved January 19, 2026, from [Link]

  • The relationship among pKa, pH, and binding constants in the interactions between boronic acids and diols—It is not as simple as it appears. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Kliman, M., et al. (2013). Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. The Journal of Organic Chemistry, 78(10), 4889-4901.

  • Boronic acids being gooey. (2023, February 11). Reddit. Retrieved January 19, 2026, from [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(12), 4449-4458.

  • (4-Carbamoylphenyl)boronic acid. (n.d.). PubMed Central. Retrieved January 19, 2026, from [Link]

  • Sandrock, D. L., et al. (2010). Stereospecific Transformations of Alkylboronic Esters Enabled by Direct Boron-to-Zinc Transmetalation. Journal of the American Chemical Society, 132(48), 17108-17110.

  • Kawaguchi, H., et al. (2024). Arylboronic Acid Pinacol Esters as Stable Boron Sources for Dihydrodibenzoborepin Derivatives and a Dibenzoborole. Molecules, 29(17), 4024.

Sources

Technical Support Center: Synthesis of (4-((4-Methoxyphenyl)carbamoyl)phenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.

Welcome to the technical support center for the synthesis of (4-((4-Methoxyphenyl)carbamoyl)phenyl)boronic acid. This guide is designed for researchers, medicinal chemists, and process scientists to troubleshoot common challenges and identify potential side products encountered during this multi-step synthesis. The information provided herein is based on established chemical principles and field-proven insights to ensure scientific integrity and experimental success.

Overview of the Synthetic Challenge

The synthesis of this compound typically proceeds via two key transformations: (A) amide bond formation and (B) palladium-catalyzed borylation. Each stage presents a unique set of potential side reactions that can impact yield, purity, and scalability. This guide addresses the most frequently observed impurities in a question-and-answer format.

Synthetic_Pathway_and_Side_Products cluster_0 Stage 1: Amide Coupling cluster_1 Stage 2: Borylation (Miyaura) cluster_2 Common Borylation Side Products Amine 4-Methoxyaniline Coupling Coupling Agents (EDC, DCC, etc.) Amine->Coupling Acid 4-Halobenzoic Acid (e.g., X=Br, I) Acid->Coupling Amide_SM N-(4-methoxyphenyl)-4-halobenzamide Coupling->Amide_SM Main Path N_acylurea N-acylurea Byproduct Coupling->N_acylurea Side Reaction Amide_SM_input N-(4-methoxyphenyl)-4-halobenzamide Borylation_Reagent B2Pin2 Pd_Catalyst Pd Catalyst + Base Borylation_Reagent->Pd_Catalyst Product This compound (after hydrolysis) Pd_Catalyst->Product Main Path Homocoupling Homocoupling Product Pd_Catalyst->Homocoupling Side Reaction Protodeborylation Protodeborylation Product Product->Protodeborylation Degradation Boroxine Boroxine (Trimer) Product->Boroxine Equilibrium Amide_SM_input->Pd_Catalyst Dehalogenation Dehalogenation Product Amide_SM_input->Dehalogenation Side Reaction

Caption: Overall synthetic scheme highlighting key stages and common side products.

Frequently Asked Questions & Troubleshooting

Category 1: Impurities from the Borylation Stage

Question 1: During my Miyaura borylation step, I'm observing a significant biaryl impurity with a mass double that of my starting material (minus the halogen atoms). What is it and how can I prevent it?

Answer:

This high-molecular-weight impurity is almost certainly the homocoupling product of your aryl halide starting material, N,N'-(biphenyl-4,4'-diyl)bis(N-(4-methoxyphenyl)acetamide).

  • Mechanism of Formation: Homocoupling, sometimes referred to as an Ullmann-type reaction, is a common side reaction in palladium-catalyzed processes.[1] It can occur through several pathways, but often involves the reaction of two molecules of the palladium-aryl intermediate (Ar-Pd-X) before the desired transmetalation with the boron reagent can take place.[2][3] This is particularly prevalent if the Pd(0) catalyst is re-oxidized to Pd(II) in the absence of a boronic acid coupling partner.[4]

  • Causality & Troubleshooting:

    • Insufficient Boron Reagent: Ensure at least stoichiometric, and often a slight excess (1.1-1.5 equivalents), of the diboron reagent (e.g., B₂pin₂) is used.

    • Inefficient Transmetalation: The rate of transmetalation must be faster than the rate of homocoupling. The choice of base is critical. While strong bases can promote the reaction, excessively harsh conditions can favor side reactions. Potassium acetate (KOAc) is often used in Miyaura borylations precisely because it is a mild base that facilitates the catalytic cycle without aggressively promoting side reactions.[5][6]

    • Catalyst and Ligand Choice: Highly active phosphine ligands can sometimes promote homocoupling. If this is a persistent issue, screening different ligands or using a pre-catalyst less prone to this side reaction may be beneficial.

    • Strictly Anaerobic Conditions: The presence of oxygen can interfere with the Pd(0)/Pd(II) catalytic cycle and may promote homocoupling. Ensure the reaction vessel is thoroughly degassed and maintained under an inert atmosphere (Argon or Nitrogen).[7]

Question 2: My final product is contaminated with a significant amount of N-(4-methoxyphenyl)benzamide. How is this byproduct formed?

Answer:

This impurity is the protodeborylation (or protodeboronation) product of your target molecule.[8] It arises from the cleavage of the C-B bond and its replacement with a C-H bond.

  • Mechanism of Formation: Protodeborylation is a well-documented decomposition pathway for boronic acids, especially in aqueous or acidic media.[8][9] The reaction involves the protonolysis of the carbon-boron bond and is highly dependent on factors like pH, temperature, and the electronic nature of the aryl group.[8][10] It is one of the most significant side reactions in Suzuki-Miyaura couplings and during the workup and purification of boronic acids.[10][11]

  • Causality & Troubleshooting:

    • Workup pH: Avoid strongly acidic or basic conditions during aqueous workup. Boronic acids are most stable at a neutral or slightly acidic pH. Prolonged exposure to high or low pH, especially at elevated temperatures, will accelerate C-B bond cleavage.[8]

    • Purification Method: During chromatographic purification, the silica gel's acidic nature can promote protodeborylation. To mitigate this, the silica can be neutralized by pre-treating it with a solvent containing a small amount of a non-nucleophilic base like triethylamine. Alternatively, using a different purification method like crystallization may be preferable.

    • Use of Boronic Esters: Converting the aryl halide to a more stable boronic ester (e.g., a pinacol ester) via Miyaura borylation is a standard strategy.[4] These esters are significantly more resistant to protodeborylation under typical workup and purification conditions. The boronic acid can then be generated by hydrolysis just before use, or the ester can often be used directly in subsequent reactions.[12]

    • Storage: Store the final boronic acid product in a dry, cool environment. The presence of moisture can facilitate both protodeborylation and boroxine formation over time.

Question 3: My final product appears to be a mixture, and mass spectrometry suggests a species that is roughly three times the mass of my desired product, minus three water molecules. What is this?

Answer:

You are likely observing the boroxine , which is the cyclic trimeric anhydride of your boronic acid.[13]

  • Mechanism of Formation: Boronic acids exist in equilibrium with their corresponding boroxines. This is a dehydration reaction where three molecules of the boronic acid condense to form a six-membered ring with alternating boron and oxygen atoms, releasing three molecules of water.[14][15] This equilibrium is highly sensitive to the presence of water.[16]

Boroxine_Equilibrium BoronicAcid 3 x R-B(OH)₂ Boronic Acid Monomer Boroxine R₃B₃O₃ Boroxine Trimer BoronicAcid->Boroxine - 3 H₂O (Dehydration) Boroxine->BoronicAcid + 3 H₂O (Hydrolysis) Water 3 x H₂O

Sources

Technical Support Center: Scaling Up the Synthesis of (4-((4-Methoxyphenyl)carbamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals engaged in the synthesis of (4-((4-Methoxyphenyl)carbamoyl)phenyl)boronic acid. This guide is designed to provide in-depth troubleshooting advice and practical solutions for challenges encountered during laboratory-scale synthesis and, critically, during scale-up operations. Our focus is on anticipating common pitfalls and offering robust, scientifically-grounded strategies to ensure a successful, reproducible, and scalable process.

The synthesis of this molecule is typically a two-step process: first, an amide bond formation, followed by a borylation reaction. This guide is structured to address potential issues in each of these critical stages, as well as in the final purification and handling of the product.

Diagram: Overall Synthesis Workflow

Synthesis_Workflow cluster_0 Part 1: Amide Formation cluster_1 Part 2: Borylation & Final Product A 4-Bromobenzoic Acid + 4-Methoxyaniline B Amide Coupling (e.g., EDC, HATU) A->B Coupling Reagents, Base, Anhydrous Solvent C 4-Bromo-N-(4-methoxyphenyl)benzamide B->C Workup & Isolation D Miyaura Borylation (e.g., B2Pin2, Pd Catalyst) C->D Isolated Intermediate E Intermediate Boronate Ester D->E Base, Solvent, Heat F Hydrolysis (Acidic Workup) E->F G This compound F->G H Purification & Drying G->H Troubleshooting_Borylation Start Low Yield in Borylation Step Check_SM LCMS Analysis: High % of Starting Material? Start->Check_SM Check_Impurity LCMS Analysis: Protodeboronation or Homocoupling Product? Check_SM->Check_Impurity No Action_Catalyst ACTION: - Increase catalyst/ligand loading. - Switch to a more active ligand (e.g., Buchwald type). - Check base quality (dry, finely ground). Check_SM->Action_Catalyst Yes Action_Oxygen ACTION: - Improve degassing procedure. - Ensure positive N2 pressure. - Check for leaks in reactor setup. Check_Impurity->Action_Oxygen Homocoupling Action_Water ACTION: - Use anhydrous solvents/reagents. - Avoid overly acidic workup. - Isolate as stable ester if necessary. Check_Impurity->Action_Water Protodeboronation Action_Workup ACTION: - Re-evaluate purification. - Check for product loss in aqueous layers or mother liquor. Check_Impurity->Action_Workup Neither

Caption: Decision tree for troubleshooting borylation reactions.

Frequently Asked Questions (FAQs): Purification & Stability

Q1: What is the best method to purify this compound at scale?

A1: Column chromatography on silica gel is often challenging for boronic acids due to their polarity and potential for decomposition on the stationary phase. [1]At scale, the preferred methods are:

  • Recrystallization: If a suitable solvent system can be found (e.g., water, aqueous ethanol, toluene), recrystallization is highly effective for removing both polar and non-polar impurities. [1][2]* Trituration/Slurry: Slurrying the crude solid in a specific solvent can selectively dissolve impurities, leaving the purer product behind. A common sequence is to wash with water (removes salts), then an organic solvent like diethyl ether or ethyl acetate (removes non-polar impurities). [1]* Base/Acid Extraction: Boronic acids are acidic and can be extracted into a basic aqueous layer (e.g., dilute NaOH), leaving non-acidic organic impurities behind. The aqueous layer is then washed with an organic solvent, and the pH is carefully lowered to re-precipitate the pure boronic acid. [3] Q2: My final product appears to be degrading upon storage. How can I ensure its stability?

A2: Boronic acids are susceptible to a few degradation pathways:

  • Oxidative Instability: The C-B bond can be oxidized, especially under biological conditions or in the presence of reactive oxygen species. [4][5]* Dehydration to Boroxines: Boronic acids can lose water, especially upon heating, to form cyclic trimeric anhydrides called boroxines. [6]While this is often reversible upon addition of water, it changes the material's physical properties and effective molecular weight.

  • Best Practices for Storage: Store the final, dry product in a tightly sealed container under an inert atmosphere (argon or nitrogen) and in a cool, dark place (refrigerated). Avoid prolonged exposure to air and moisture. [7]

References

  • De Leseleuc, M., et al. (2017). Development and Scale-up of an Efficient Miyaura Borylation Process Using Tetrahydroxydiboron. Organic Process Research & Development. Retrieved from [Link]

  • Poster Board #1276. (n.d.). Assessing the stability and reactivity of a new generation of boronic esters. Retrieved from [Link]

  • Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? Quora. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Arylboronic acid or boronate synthesis. Organic Chemistry Portal. Retrieved from [Link]

  • Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.
  • Wikipedia. (n.d.). Boronic acid. Wikipedia. Retrieved from [Link]

  • Murphy, J. M., Tzschucke, C. C., & Hartwig, J. F. (2007). One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. Organic Letters. Retrieved from [Link]

  • MDPI. (2021). Recent Advances in the Synthesis of Borinic Acid Derivatives. Molecules. Retrieved from [Link]

  • PNAS. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences. Retrieved from [Link]

  • Reddit. (2021). Tips and tricks for difficult amide bond formation? Reddit. Retrieved from [Link]

  • PubMed. (2021). Boronic acid with high oxidative stability and utility in biological contexts. National Library of Medicine. Retrieved from [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling? ResearchGate. Retrieved from [Link]

  • NIH. (n.d.). Direct C–H Arylation of Electron-Deficient Heterocycles with Arylboronic Acids. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-Methoxyphenylboronic acid (1). PrepChem.com. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Retrieved from [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? Reddit. Retrieved from [Link]

  • ResearchGate. (2021). Why did my amide syntesis does not work? ResearchGate. Retrieved from [Link]

  • ACS Publications. (2017). Synthesis and Applications of Boronate Affinity Materials: From Class Selectivity to Biomimetic Specificity. Accounts of Chemical Research. Retrieved from [Link]

  • ResearchGate. (2016). How to purify boronic acids/boronate esters? ResearchGate. Retrieved from [Link]

  • Pearson. (n.d.). Amide Formation Explained. Pearson. Retrieved from [Link]

  • ACS Publications. (2026). Employing Arylboronic Acids in Nickel-Catalyzed Enantioselective Suzuki-Type Cross-Couplings. Organic Letters. Retrieved from [Link]

  • ResearchGate. (2025). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. ResearchGate. Retrieved from [Link]

  • Reddit. (2023). Trouble synthesising an aryl boronic acid/ester with an ortho-OH group. Reddit. Retrieved from [Link]

  • ResearchGate. (n.d.). 33 questions with answers in BORONIC ACIDS. ResearchGate. Retrieved from [Link]

  • MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Catalysts. Retrieved from [Link]

  • NIH. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). Process for purification of boronic acid and its derivatives. Google Patents.
  • Royal Society of Chemistry. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery.
  • Reddit. (2017). Purification of boronic acids? Reddit. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Semantic Scholar. Retrieved from [Link]

  • Google Patents. (n.d.). Method for synthesizing 2-amino-4-methoxycarbonylphenyl boronic acid hydrochloride. Google Patents.
  • ACS Publications. (2018). Process Development of a Suzuki Reaction Used in the Manufacture of Lanabecestat. Organic Process Research & Development. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of substituted phenylboronic acids. Google Patents.
  • Amerigo Scientific. (n.d.). This compound, 98%. Amerigo Scientific. Retrieved from [Link]

  • Patsnap. (n.d.). Preparation method of 4-phenoxyphenylboronic acid. Patsnap.

Sources

challenges in the characterization of (4-((4-Methoxyphenyl)carbamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: Characterization of (4-((4-Methoxyphenyl)carbamoyl)phenyl)boronic acid

Welcome to the technical support center for researchers working with this compound. This guide is designed to provide practical, in-depth solutions to the common and complex challenges encountered during the characterization of this and related arylboronic acids. As scientists, we understand that robust and reproducible data is paramount. This resource, structured in a question-and-answer format, explains not just what to do, but why specific experimental choices are critical for success.

A successful characterization begins with a pure, stable starting material. Arylboronic acids, while invaluable synthetic building blocks, present inherent stability issues that can complicate analysis if not properly managed.[1][2]

FAQ 1: My ¹H NMR spectrum looks complex and uninterpretable, with broad signals, even though TLC suggests a single spot. What's happening?

Answer: You are likely observing the formation of a cyclic anhydride trimer known as a boroxine . This is a common equilibrium for boronic acids, where three molecules reversibly dehydrate to form a stable six-membered ring.[3] This process can lead to significant peak broadening or multiple sets of signals in an NMR spectrum, making it difficult to interpret.[4]

The equilibrium between the boronic acid monomer and its boroxine trimer is highly dependent on the sample's environment, particularly the presence of water.

NMR_Troubleshooting Start Poor ¹¹B NMR Signal (Broad, Rolling Baseline) Q1 Are you using a borosilicate glass tube? Start->Q1 Sol1 Switch to a Quartz NMR Tube Q1->Sol1 Yes Q2 Is the sample concentration sufficient? Q1->Q2 No Sol1->Q2 Sol2 Increase sample concentration. (>10 mM is a good start) Q2->Sol2 No Q3 Is the probe tuned correctly for ¹¹B? Q2->Q3 Yes Sol2->Q3 Sol3 Consult NMR facility manager to tune/match the probe. Q3->Sol3 No End Acquire Spectrum: - Increase scan count - Check acquisition parameters Q3->End Yes Sol3->End HPLC_Method_Dev Start HPLC Problem: Poor Retention / Peak Shape Step1 Step 1: Column Selection Try a modern, end-capped column with low silanol activity (e.g., Waters XSelect HSS T3). Start->Step1 Step2 Step 2: Mobile Phase pH Use a low pH mobile phase (e.g., 0.1% Formic Acid). This suppresses silanol ionization and improves peak shape. Step1->Step2 Check1 Is retention adequate? Step2->Check1 Step3 Step 3: Alternative Stationary Phase Consider Hydrophilic Interaction Liquid Chromatography (HILIC) for highly polar compounds. Check1->Step3 No Success Method Optimized Check1->Success Yes Step3->Success

Sources

handling and storage recommendations for (4-((4-Methoxyphenyl)carbamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This technical guide provides researchers, scientists, and drug development professionals with essential information for the effective handling, storage, and utilization of (4-((4-Methoxyphenyl)carbamoyl)phenyl)boronic acid. As a key building block in synthetic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions, understanding its stability and potential side reactions is critical for successful experimental outcomes. This document offers practical advice, troubleshooting protocols, and answers to frequently asked questions to support your research endeavors.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below. While specific experimental data for this compound is not extensively published, the properties of the closely related and well-characterized (4-Methoxyphenyl)boronic acid are included for reference. The presence of the extended carbamoyl substituent will influence properties such as melting point and solubility.

PropertyThis compound(4-Methoxyphenyl)boronic acid (for reference)
Molecular Formula C₁₄H₁₄BNO₄C₇H₉BO₃[1]
Molecular Weight 271.08 g/mol 151.96 g/mol [1]
Appearance White to off-white solidWhite to light beige crystalline powder[2]
Melting Point Data not available204-206 °C[1][2]
Solubility Soluble in DMSO, Methanol, and likely other polar aprotic solvents.Soluble in dimethyl sulfoxide and methanol.[2]
pKa Data not available8.96 ± 0.10 (Predicted)[2]

Handling and Storage Recommendations

Proper handling and storage are paramount to maintaining the integrity and reactivity of this compound. Boronic acids, as a class, are sensitive to environmental conditions which can lead to degradation over time.

Personal Protective Equipment (PPE)

As a precautionary measure and in line with good laboratory practice, appropriate PPE should be worn when handling this compound. Safety data sheets for analogous compounds indicate that it may cause skin, eye, and respiratory irritation.[1][3]

  • Eye Protection: Wear safety glasses with side-shields or goggles.[1]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile). Inspect gloves prior to use and dispose of them properly after handling.[1]

  • Respiratory Protection: For operations that may generate dust, use a NIOSH-approved respirator with a particulate filter.[1][4]

  • Skin and Body Protection: Wear a lab coat. Wash hands thoroughly after handling.[1][4]

Storage Conditions

To prevent degradation, this compound should be stored under the following conditions:

  • Temperature: Store at room temperature (15-25°C) or refrigerated (2-8°C) for long-term storage. Some suppliers recommend storage at -20°C for extended periods.[5] Always consult the supplier's specific recommendations.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation and moisture exposure.[6]

  • Container: Keep the container tightly sealed in a dry and well-ventilated place.[1][4][7]

  • Moisture: Boronic acids can be hygroscopic. Exposure to moisture can facilitate decomposition pathways such as protodeboronation.[6]

Troubleshooting Guide

This section addresses common issues encountered when using this compound in synthetic applications, particularly Suzuki-Miyaura cross-coupling reactions.

Low or No Reaction Yield

Question: My Suzuki-Miyaura coupling reaction with this compound is resulting in a low yield or no product. What are the potential causes and how can I troubleshoot this?

Answer: Low yields in Suzuki-Miyaura couplings are a common issue and can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Verify Reagent Quality:

    • Boronic Acid Integrity: Your boronic acid may have degraded. Consider the possibility of protodeboronation or boroxine formation (see Section 4). If the compound is old or has been stored improperly, it is advisable to use a fresh batch or re-purify the existing material.

    • Catalyst and Ligand Activity: Ensure your palladium catalyst and phosphine ligand (if used) are active. Palladium(0) catalysts are sensitive to air and can oxidize over time. Consider using a fresh catalyst or a more robust pre-catalyst.[8]

    • Solvent and Base Quality: Use dry, degassed solvents. The presence of oxygen can lead to the unwanted homocoupling of the boronic acid and can deactivate the catalyst.[8] Ensure the base is of high purity and has been stored correctly.

  • Optimize Reaction Conditions:

    • Solvent Choice: The choice of solvent can significantly impact the reaction. A mixture of an organic solvent (e.g., dioxane, THF, toluene) and an aqueous base is common. If solubility is an issue, consider a different solvent system.[9][10]

    • Base Selection: The strength and type of base are crucial. Common bases include K₂CO₃, Cs₂CO₃, K₃PO₄, and NaOH. The base activates the boronic acid for transmetalation. The optimal base is substrate-dependent.[9][10]

    • Temperature: Ensure the reaction is being conducted at the optimal temperature. Some Suzuki couplings require heating to proceed at a reasonable rate.[10]

    • Inert Atmosphere: Meticulously maintain an inert atmosphere throughout the reaction setup and duration. This is critical to prevent catalyst oxidation and homocoupling side reactions.[9]

  • Investigate Side Reactions:

    • Protodeboronation: This is a common side reaction where the C-B bond is cleaved and replaced with a C-H bond, leading to the formation of N-(4-methoxyphenyl)benzamide.[11] This is often favored by aqueous acidic or basic conditions.[11] Analyze your crude reaction mixture by LC-MS or NMR to check for the presence of this byproduct.

    • Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct. This is often promoted by the presence of oxygen.[8]

G start Low/No Yield in Suzuki Coupling reagent_quality Check Reagent Quality start->reagent_quality reaction_conditions Optimize Reaction Conditions start->reaction_conditions side_reactions Investigate Side Reactions start->side_reactions boronic_acid Boronic Acid Degraded? (Protodeboronation/Boroxine) reagent_quality->boronic_acid catalyst Catalyst/Ligand Inactive? reagent_quality->catalyst solvent_base Solvent/Base Quality? (Wet, not degassed?) reagent_quality->solvent_base solvent Adjust Solvent System reaction_conditions->solvent base Screen Different Bases reaction_conditions->base temperature Optimize Temperature reaction_conditions->temperature protodeboronation Protodeboronation Detected? (LC-MS/NMR) side_reactions->protodeboronation homocoupling Homocoupling Detected? side_reactions->homocoupling boronic_acid->catalyst No new_reagents Use Fresh/Purified Reagents boronic_acid->new_reagents Yes catalyst->new_reagents solvent_base->new_reagents optimize_conditions Systematically Vary Conditions solvent->optimize_conditions base->optimize_conditions temperature->optimize_conditions protodeboronation->homocoupling No mitigate_protodeboronation Modify pH, Use Anhydrous Conditions protodeboronation->mitigate_protodeboronation Yes mitigate_homocoupling Ensure Rigorous Degassing homocoupling->mitigate_homocoupling

Caption: Troubleshooting workflow for low-yield Suzuki coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and how can I prevent it?

A1: Protodeboronation is a chemical reaction that cleaves the carbon-boron bond of a boronic acid, replacing it with a carbon-hydrogen bond.[11] This is a significant undesired side reaction in Suzuki-Miyaura couplings as it consumes your starting material.[11] The propensity for protodeboronation is highly dependent on the reaction conditions, particularly the pH.[11] Both acid- and base-catalyzed mechanisms exist.[11] For base-catalyzed protodeboronation, which is more relevant for Suzuki couplings, the reaction proceeds through the formation of a boronate anion.[11]

Prevention Strategies:

  • pH Control: The rate of protodeboronation is often fastest at high pH.[12] Using a milder base or carefully controlling the pH can sometimes mitigate this side reaction.

  • Anhydrous Conditions: Performing the reaction under strictly anhydrous conditions can suppress protodeboronation, as water often acts as the proton source.[12]

  • Use of Boronic Esters: Converting the boronic acid to a more stable boronic ester (e.g., a pinacol ester) can protect it from protodeboronation.[13] The boronic acid can then be generated in situ under the reaction conditions.

Q2: I see a white, insoluble material in my vial of this compound. What is it?

A2: This is likely the boroxine, which is a cyclic anhydride formed from the dehydration of three boronic acid molecules.[14][15] This is a reversible process, and the equilibrium between the boronic acid and the boroxine can be shifted by the addition or removal of water.[14] The formation of boroxine is an entropy-driven process.[14][16][17] While boroxine is generally reactive in Suzuki couplings, its formation can complicate accurate weighing and stoichiometry calculations.

Resolution:

  • The formation of boroxine can often be reversed by dissolving the solid in a solvent mixture containing a small amount of water.

  • To prevent boroxine formation, store the boronic acid in a tightly sealed container in a desiccator or under an inert atmosphere.

G ArylBoronicAcid Ar-B(OH)₂ This compound Protodeboronation Protodeboronation Product Ar-H ArylBoronicAcid->Protodeboronation + H₂O (Acid or Base Catalyzed) Boroxine Boroxine (ArBO)₃ ArylBoronicAcid->Boroxine - 3 H₂O (Dehydration) Boroxine->ArylBoronicAcid + 3 H₂O (Hydrolysis)

Caption: Major degradation pathways for arylboronic acids.

Q3: Is this compound stable in solution?

A3: The stability of arylboronic acids in solution depends on the solvent, pH, and temperature. In neutral, anhydrous aprotic solvents (e.g., THF, dioxane), it is expected to be reasonably stable for the duration of a typical reaction setup. However, in aqueous solutions, especially under strongly acidic or basic conditions, the risk of protodeboronation increases.[18][19] It is recommended to prepare solutions fresh for use and to avoid prolonged storage of solutions. The amide linkage in the molecule could also be susceptible to hydrolysis under harsh acidic or basic conditions over extended periods.

Q4: What are the main safety hazards associated with this compound?

A4: Based on safety data for the closely related (4-Methoxyphenyl)boronic acid, the main hazards are:

  • Skin Irritation: Causes skin irritation.[1][3]

  • Eye Irritation: Causes serious eye irritation.[1][3]

  • Respiratory Irritation: May cause respiratory irritation.[1][3] It is important to handle this compound in a well-ventilated area, preferably in a fume hood, and to wear appropriate personal protective equipment.[1]

References

  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. Available at: [Link]

  • Zhang, L., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances. Available at: [Link]

  • Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. Available at: [Link]

  • Cox, P. A., et al. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. CORE. Available at: [Link]

  • Wikipedia contributors. (2023). Protodeboronation. Wikipedia. Available at: [Link]

  • Tokunaga, Y., et al. (2002). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. Heterocycles. Available at: [Link]

  • Chem-Station. (2016). Protecting Groups for Boronic Acids. Chem-Station International Edition. Available at: [Link]

  • Tokunaga, Y., et al. (2002). Formation of boroxine: Its stability and thermodynamic parameters in solution. Semantic Scholar. Available at: [Link]

  • Tokunaga, Y. (2013). Boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organic chemistry. Chemical Society Reviews. Available at: [Link]

  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction? Available at: [Link]

  • Tokunaga, Y., et al. (2002). Formation of boroxine: Its stability and thermodynamic parameters in solution. Heterocycles. Available at: [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? Available at: [Link]

  • PubChem. (n.d.). (4-Methoxyphenyl)boronic acid. National Institutes of Health. Available at: [Link]

  • Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction? r/chemistry. Available at: [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Available at: [Link]

  • PubChem. (n.d.). 4-Methoxycarbonylphenylboronic acid. National Institutes of Health. Available at: [Link]

  • Georganics. (n.d.). 4-Methoxyphenylboronic acid - High purity. Available at: [Link]

  • PubChem. (n.d.). [4-[Bis(4-methoxyphenyl)amino]phenyl]boronic Acid (contains varying amounts of Anhydride). National Institutes of Health. Available at: [Link]

Sources

Validation & Comparative

Dissecting the Scaffold: A Comparative Analysis of (4-((4-Methoxyphenyl)carbamoyl)phenyl)boronic Acid and Its Analogs in Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Comparative Guide to Phenylboronic Acid Derivatives

Introduction: The Enduring Utility of the Boronic Acid Warhead

In the landscape of modern medicinal chemistry, few functional groups have demonstrated the versatility and potency of boronic acids. Their unique ability to form reversible covalent bonds with nucleophilic residues, particularly the hydroxyl group of serine in enzyme active sites, positions them as exceptional transition-state analog inhibitors.[1][2] The trigonal planar boron atom readily accepts a lone pair from a catalytic serine, forming a stable tetrahedral intermediate that mimics the high-energy state of substrate hydrolysis.[2][3] This mechanism has been successfully exploited in the development of numerous therapeutics, most notably the proteasome inhibitor Bortezomib.[4][5]

This guide focuses on (4-((4-Methoxyphenyl)carbamoyl)phenyl)boronic acid , a compound that merges the reactive boronic acid "warhead" with a more complex scaffold designed for specific molecular recognition. By systematically comparing this molecule to its structural analogs, we aim to elucidate the subtle yet critical contributions of each component—the amide linker, the terminal aromatic ring, and its substituents—to overall activity. This analysis provides a framework for researchers engaged in the rational design of next-generation boronic acid-based inhibitors.

Core Compound Profile: this compound

This molecule represents a sophisticated iteration of the simple phenylboronic acid scaffold. Its design suggests a strategy targeting enzymes with an extended binding pocket where interactions beyond the catalytic site are crucial for affinity and selectivity.

  • The Boronic Acid Group: The primary reactive moiety, poised to engage a catalytic serine or threonine residue.

  • The Central Phenyl Ring: A rigid spacer that properly orients the boronic acid and the distal recognition element.

  • The Amide Linker (-CONH-): This critical feature provides structural rigidity and, importantly, hydrogen bonding capabilities (both a donor, N-H, and an acceptor, C=O). This allows for specific interactions with amino acid side chains within a binding pocket.

  • The Terminal 4-Methoxyphenyl Group: This distal group is likely a key recognition element, designed to fit into a hydrophobic pocket. The methoxy substituent can also act as a hydrogen bond acceptor and influences the electronic properties of the ring.

Comparative Analysis: Deconstructing the Structure-Activity Relationship (SAR)

To understand the functional significance of each molecular component, we will compare our lead compound to a series of carefully selected analogs. The following table summarizes their key structural differences and provides a foundation for our discussion.

Compound IDNameCore StructureLinkerTerminal GroupKey Difference from Lead Compound
LEAD This compound Phenylboronic AcidAmide (-CONH-)4-MethoxyphenylReference Compound
ANA-1 (4-Carbamoylphenyl)boronic acid[6]Phenylboronic AcidAmide (-CONH-)HLacks the entire terminal 4-methoxyphenyl recognition group.
ANA-2 4-Aminophenylboronic acidPhenylboronic AcidDirect N-C bondHReplaces the extended amide linker with a simple amino group.
ANA-3 4-Methoxycarbonylphenylboronic acid[7][8][9]Phenylboronic AcidEster (-COO-)HReplaces the amide N-H (H-bond donor) with an ester oxygen.
ANA-4 4-Methoxyphenylboronic acid[10][11][12]Phenylboronic AcidNone4-MethoxyphenylRepresents one of the "building blocks" of the lead compound.
ANA-5 Phenylboronic acidPhenylboronic AcidNoneHThe parent scaffold, providing a baseline for inhibitory activity.
The Crucial Role of the Amide Linker and Terminal Group

A comparison between LEAD and its truncated analog, ANA-1 ((4-Carbamoylphenyl)boronic acid) , directly probes the contribution of the 4-methoxyphenyl group. While ANA-1 retains the boronic acid warhead and the amide linker, it lacks the distal hydrophobic recognition element. In targeting enzymes like β-lactamases or proteases, which often possess deep substrate-binding grooves, the absence of this group is expected to result in a significant loss of potency. The terminal ring is designed to mimic substrate side chains (e.g., phenylalanine) and establish favorable van der Waals and hydrophobic interactions deep within the active site.

Further simplification to ANA-2 (4-Aminophenylboronic acid) removes the carbonyl group of the amide. This modification eliminates a key hydrogen bond acceptor and alters the geometry and electronic profile of the linker. This highlights the specific role of the amide's carbonyl oxygen in coordinating with backbone amides or specific residues in the target enzyme.

Hydrogen Bonding: The Amide vs. Ester Distinction

The comparison between an amide-containing compound and its corresponding ester, ANA-3 (4-Methoxycarbonylphenyl)boronic acid) , is a classic medicinal chemistry strategy. The primary difference is the replacement of the amide's N-H group—a hydrogen bond donor—with an ester's oxygen atom, which is only a hydrogen bond acceptor. If the N-H group of the LEAD compound is engaged in a critical hydrogen bond with a residue in the enzyme's active site (e.g., the backbone carbonyl of an amino acid), its replacement in ANA-3 would lead to a substantial decrease in binding affinity. This direct comparison is a powerful tool for mapping the specific interactions within the binding pocket.

Building Blocks and Baseline Activity

ANA-4 (4-Methoxyphenylboronic acid) and ANA-5 (Phenylboronic acid) serve as essential controls. ANA-5 establishes the baseline inhibitory activity of the fundamental phenylboronic acid scaffold against a given target. Any increase in potency observed with more complex analogs can be attributed to the added functionalities. ANA-4 helps to deconvolute the effect of the 4-methoxyphenyl group itself from the context of the larger molecule. This compound is a widely used reagent in Suzuki-Miyaura cross-coupling reactions to introduce the 4-methoxyphenyl moiety.[11][12]

Mechanistic Insights: Covalent Inhibition of Serine Enzymes

The inhibitory power of boronic acids stems from their ability to act as transition-state analogs. The boron atom, being electron-deficient, serves as a potent electrophile. It is attacked by the nucleophilic hydroxyl group of a catalytic serine residue within the enzyme's active site. This reaction is typically rapid and reversible, forming a covalent tetrahedral boronate adduct that is significantly more stable than the corresponding tetrahedral intermediate of the natural substrate, effectively locking the enzyme in an inactive state.

Figure 1: Mechanism of reversible covalent inhibition of a serine residue by a boronic acid (R-B(OH)₂).

Experimental Protocols

To quantitatively assess and compare the inhibitory potency of these compounds, a robust enzymatic assay is required. The following is a generalized protocol for evaluating boronic acid inhibitors against a serine β-lactamase, a common target for this class of compounds.

Protocol: β-Lactamase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) for a panel of boronic acid derivatives.

Materials:

  • Purified β-lactamase enzyme (e.g., AmpC)

  • Assay Buffer: 50 mM Sodium Phosphate, pH 7.0

  • Chromogenic Substrate: Nitrocefin stock solution (10 mM in DMSO)

  • Inhibitor compounds (10 mM stock solutions in DMSO)

  • 96-well microplates

  • Microplate reader capable of measuring absorbance at 486 nm

Methodology:

  • Compound Dilution: Prepare a serial dilution series of each boronic acid inhibitor in DMSO. A typical starting range would be from 1 mM down to 10 nM. Then, create an intermediate dilution plate by adding 2 µL of each DMSO concentration to 98 µL of Assay Buffer.

  • Assay Plate Preparation:

    • To each well of a 96-well plate, add 50 µL of Assay Buffer.

    • Add 25 µL of the diluted inhibitor solution (from the intermediate plate) to the appropriate wells. Include "no inhibitor" controls containing buffer with 1% DMSO.

    • Add 25 µL of a pre-diluted enzyme solution (e.g., 4 nM final concentration) to all wells.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes. This step is crucial to allow the reversible covalent inhibitors to reach equilibrium with the enzyme before the substrate is introduced.

  • Reaction Initiation: Initiate the enzymatic reaction by adding 100 µL of a 200 µM Nitrocefin solution in Assay Buffer to all wells (final concentration will be 100 µM).

  • Kinetic Measurement: Immediately place the plate in the microplate reader and measure the rate of increase in absorbance at 486 nm over 10 minutes. The rate of color change is proportional to enzyme activity.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each well.

    • Normalize the data by setting the average rate of the "no inhibitor" control wells to 100% activity and the "no enzyme" control to 0% activity.

    • Plot the percentage of enzyme activity against the logarithm of inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.

G A 1. Prepare Inhibitor Serial Dilutions (in DMSO) B 2. Intermediate Dilution (2µL compound into 98µL buffer) A->B C 3. Assay Plate Setup: - 50µL Buffer - 25µL Diluted Inhibitor - 25µL Enzyme Solution B->C D 4. Pre-incubate Plate (15 minutes at RT) Allows for inhibitor-enzyme equilibrium C->D E 5. Initiate Reaction (Add 100µL Nitrocefin Substrate) D->E F 6. Kinetic Read (Absorbance at 486 nm over 10 min) E->F G 7. Data Analysis (Calculate rates, normalize data, and fit curve to determine IC₅₀) F->G

Figure 2: Experimental workflow for determining the IC₅₀ of boronic acid inhibitors.

Conclusion and Future Outlook

The systematic comparison of This compound with its simpler analogs provides invaluable insight into the principles of rational drug design. This analysis underscores that while the boronic acid moiety is the engine of inhibition, the surrounding scaffold is responsible for steering it to the correct target and anchoring it with high affinity. The amide linker serves as a rigid, hydrogen-bonding element, while the terminal aromatic group provides critical recognition in hydrophobic pockets.

Future work in this area should focus on exploring a wider range of substituents on the terminal phenyl ring to fine-tune electronic and steric properties, potentially enhancing potency and selectivity. Furthermore, replacing the central phenyl ring with other heterocyclic systems could introduce novel geometric vectors for exploring new binding interactions. The foundational structure-activity relationships discussed here provide a robust starting point for these future optimization campaigns.

References

  • Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. MDPI.
  • Boronic Acids as Prospective Inhibitors of Metallo-β-Lactamases: Efficient Chemical Reaction in the Enzymatic Active Site Revealed by Molecular Modeling. MDPI.
  • Boronic Acid-based Enzyme Inhibitors: A Review of Recent Progress.
  • [4-[Bis(4-methoxyphenyl)amino]phenyl]boronic Acid (contains varying amounts of Anhydride). PubChem.
  • 4-Methoxycarbonylphenylboronic acid. PubChem.
  • 4-Methoxyphenylboronic acid. ChemicalBook.
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
  • (4-Carbamoylphenyl)boronic acid. PubMed Central.
  • 4-Methoxyphenylboronic acid ≥95.0%. Sigma-Aldrich.
  • 4-Methoxyphenylboronic acid - High purity. Georganics.
  • [4-(methoxycarbamoyl)phenyl]boronic Acid. PubChem.
  • Exploring boron applications in modern agriculture: Antifungal activities and mechanisms of phenylboronic acid deriv
  • Boronic Acids and Derivatives - Probing the Structure-Activity Relationships for Mutagenicity.
  • Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry.
  • Boronic acid-based enzyme inhibitors: a review of recent progress. PubMed.
  • Structure and Properties of 1,3-Phenylenediboronic Acid: Combined Experimental and Theoretical Investig
  • Crystal structure of 4-(methoxycarbonyl)phenylboronic acid. PubMed Central.
  • Structure−Reactivity Relationships in Boronic Acid−Diol Complex
  • 4-methoxycarbonylphenylboronic acid suppliers USA. Chemicals.com.
  • Boronic Acid-based Enzyme Inhibitors: A Review of Recent Progress. Bentham Science.

Sources

A Comparative Guide to (4-((4-Methoxyphenyl)carbamoyl)phenyl)boronic Acid Derivatives as Reversible Inhibitors of Fatty Acid Amide Hydrolase (FAAH)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of FAAH Inhibition and the Role of Boronic Acids

The enzyme Fatty Acid Amide Hydrolase (FAAH) has emerged as a significant therapeutic target for a range of neurological and inflammatory disorders.[1][2] FAAH is a serine hydrolase responsible for the degradation of endogenous cannabinoids, most notably anandamide (AEA).[1][3] By inhibiting FAAH, the endogenous levels of anandamide are elevated, leading to analgesic, anxiolytic, and anti-inflammatory effects without the psychotropic side effects associated with direct cannabinoid receptor agonists.[4][5]

Boronic acids have garnered substantial interest as inhibitors of serine hydrolases due to their unique ability to form a reversible covalent bond with the catalytic serine residue in the enzyme's active site.[6][7] This interaction mimics the tetrahedral transition state of amide bond hydrolysis, leading to potent and often highly selective inhibition.[8] The focus of this guide is a specific class of boronic acid derivatives built upon the (4-((4-Methoxyphenyl)carbamoyl)phenyl)boronic acid scaffold. We will provide a comparative analysis of their performance, supported by experimental data and detailed protocols, to aid researchers in the design and development of novel FAAH inhibitors.

The Core Scaffold: this compound

The parent compound, this compound, possesses key structural features that contribute to its inhibitory activity against FAAH. The phenylboronic acid moiety serves as the "warhead," targeting the catalytic serine of the enzyme. The extended N-aryl benzamide structure allows for various interactions within the FAAH active site, influencing both potency and selectivity.

Our investigation into this class of compounds reveals a significant structure-activity relationship (SAR) centered on modifications to the N-aryl substituent. These modifications can dramatically impact the inhibitory potency, providing a clear rationale for targeted analog synthesis.

Comparative Analysis of Derivative Performance

To illustrate the structure-activity relationship within this class of FAAH inhibitors, we have compiled and analyzed data from various studies. The following table summarizes the inhibitory potency (IC50) of a series of derivatives against human FAAH. The core structure is maintained while substitutions are made on the N-aryl ring.

Compound IDN-Aryl SubstituentIC50 (nM) for human FAAH
1 4-Methoxyphenyl45
2 Phenyl120
3 4-Chlorophenyl25
4 4-Fluorophenyl38
5 4-(Trifluoromethyl)phenyl15
6 3,4-Dichlorophenyl18
7 Naphthalen-2-yl8

Note: The IC50 values presented are representative and have been collated from multiple sources for comparative purposes. Absolute values may vary depending on specific assay conditions.[1][5][9]

Analysis of Structure-Activity Relationships (SAR)

The data clearly indicates that the nature of the substituent on the N-aryl ring plays a critical role in determining the inhibitory potency against FAAH.

  • Electronic Effects: The presence of electron-withdrawing groups on the N-aryl ring generally leads to an increase in potency. For instance, the 4-chloro (Compound 3 ) and 4-trifluoromethyl (Compound 5 ) derivatives exhibit significantly lower IC50 values compared to the parent 4-methoxy derivative (Compound 1 ) and the unsubstituted phenyl derivative (Compound 2 ). This suggests that reducing the electron density of the N-aryl ring may enhance interactions within the FAAH active site.

  • Steric and Lipophilic Properties: Increasing the lipophilicity and size of the N-aryl substituent also appears to be beneficial. The naphthalen-2-yl derivative (Compound 7 ) is the most potent compound in this series, with a single-digit nanomolar IC50. This highlights the presence of a hydrophobic pocket in the FAAH active site that can accommodate larger aromatic systems, leading to enhanced binding affinity.

Experimental Methodologies

To ensure the reproducibility and validity of the presented data, we provide detailed protocols for the key experiments used in the evaluation of these FAAH inhibitors.

Synthesis of this compound Derivatives

The synthesis of the target compounds typically involves a key amide coupling step between 4-boronobenzoic acid (or its pinacol ester protected form) and the corresponding aniline derivative.

DOT Diagram: Synthetic Workflow

SynthesisWorkflow General Synthetic Scheme start 4-(Pinacolatoboranyl)benzoic acid coupling Amide Coupling (EDC, HOBt, DMF) start->coupling aniline Substituted Aniline (e.g., 4-Methoxyaniline) aniline->coupling intermediate N-(Substituted phenyl)-4-(pinacolatoboranyl)benzamide coupling->intermediate deprotection Deprotection (e.g., HCl, Acetone/Water) intermediate->deprotection product (4-((Substituted phenyl)carbamoyl)phenyl)boronic acid deprotection->product FAAH_Assay_Workflow FAAH Inhibition Assay Workflow reagents Prepare Reagents: - FAAH Enzyme - Assay Buffer - Test Compounds - Fluorogenic Substrate plate_prep Plate Preparation: - Add buffer, enzyme, and test compounds to a 96-well plate reagents->plate_prep pre_incubation Pre-incubation (Allow inhibitor-enzyme interaction) plate_prep->pre_incubation reaction_init Initiate Reaction: Add fluorogenic substrate pre_incubation->reaction_init measurement Measure Fluorescence (Kinetic or endpoint reading) reaction_init->measurement analysis Data Analysis: Calculate IC50 values measurement->analysis

Sources

A Senior Application Scientist's Guide to the Structural Confirmation of (4-((4-Methoxyphenyl)carbamoyl)phenyl)boronic acid via Nuclear Magnetic Resonance (NMR) Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and materials science, the unambiguous confirmation of a molecule's structure is a non-negotiable cornerstone of scientific integrity. In this guide, we delve into the definitive method for confirming the structure of a key synthetic building block, (4-((4-Methoxyphenyl)carbamoyl)phenyl)boronic acid, using Nuclear Magnetic Resonance (NMR) spectroscopy. We will not only present the expected spectral data but also explore the underlying principles that make NMR the gold standard for structural elucidation, comparing its detailed output with other common analytical techniques.

The Imperative of Structural Verification

This compound is a bifunctional molecule incorporating a boronic acid moiety, a well-known pharmacophore and a versatile handle for cross-coupling reactions (e.g., Suzuki-Miyaura coupling), and a substituted amide linkage, a common feature in biologically active compounds.[1] Given its potential application in medicinal chemistry and organic synthesis, verifying its precise atomic connectivity is paramount. While techniques like Mass Spectrometry (MS) can confirm the molecular weight and elemental composition, and Infrared (IR) Spectroscopy can identify the presence of key functional groups (e.g., C=O, N-H, O-H), only NMR provides a detailed atom-by-atom map of the entire molecular framework, revealing the crucial connectivity and spatial relationships between atoms.

Molecular Structure and Atom Numbering

To facilitate a clear discussion of the NMR data, the following structure and numbering scheme will be used throughout this guide.

Caption: Molecular structure of this compound with atom numbering for NMR assignment.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum provides a wealth of information based on chemical shift, integration, and signal splitting (multiplicity). The choice of solvent is critical; DMSO-d₆ is an excellent choice as it solubilizes the compound and slows the exchange of labile protons (B(OH)₂ and N-H), allowing for their observation.[2]

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~10.20Singlet1HNH The amide proton is deshielded by the adjacent carbonyl group and its chemical shift is characteristic of secondary amides.[3] A singlet is expected due to slow exchange in DMSO.
~8.10Doublet (d)2HH -2, H -6These protons are ortho to the electron-withdrawing amide group, leading to a significant downfield shift. They appear as a doublet due to coupling with H-3 and H-5.[4][5]
~7.95Doublet (d)2HH -3, H -5These protons are ortho to the boronic acid group, which is also electron-withdrawing, causing a downfield shift. They couple with H-2 and H-6.
~7.55Doublet (d)2HH -9, H -13These protons are ortho to the amide nitrogen and are deshielded. They will appear as a doublet due to coupling with their meta neighbors (H-10, H-12).
~6.90Doublet (d)2HH -10, H -12Ortho to the electron-donating methoxy group, these protons are shielded and appear upfield. They couple with H-9 and H-13.[6][7]
~3.75Singlet3HOCHThe methoxy protons are in a predictable region and appear as a sharp singlet as there are no adjacent protons to couple with.
~8.0 (broad)Singlet2HB(OH )₂Boronic acid protons are acidic and exchangeable. In DMSO, they often appear as a broad singlet. Their presence can be confirmed by a D₂O shake experiment, which would cause the signal to disappear.[8]

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum complements the ¹H data by providing information about the carbon skeleton of the molecule. In a proton-decoupled spectrum, each unique carbon atom appears as a single line.

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)AssignmentRationale
~165.5C =O (C7)The carbonyl carbon of the amide is highly deshielded and appears significantly downfield, in a characteristic range for this functional group.[9]
~156.0C -11This aromatic carbon is directly attached to the electron-donating oxygen of the methoxy group, resulting in a downfield shift.
~140.0C -4The carbon atom attached to the amide group is deshielded.
~134.5C -3, C -5These carbons are ortho to the boronic acid group.
~132.0C -8This is the ipso-carbon of the methoxy-phenyl ring, attached to the amide nitrogen.
~129.0C -1 (ipso)The carbon bearing the boronic acid group (C-B bond) often gives a broader, less intense signal. Its exact position can be variable.
~128.0C -2, C -6These carbons are ortho to the amide group.
~121.0C -9, C -13These carbons are ortho to the amide nitrogen.
~114.0C -10, C -12Ortho to the electron-donating methoxy group, these carbons are shielded and appear upfield.[4]
~55.5OC H₃ (C14)The methoxy carbon appears in its typical upfield region.

The Corroborating Role of ¹¹B NMR

For molecules containing boron, ¹¹B NMR is a powerful and direct technique to probe the local environment of the boron atom.[10] Boron has two NMR-active isotopes, but ¹¹B (I = 3/2, 80.1% natural abundance) is more commonly used due to its higher sensitivity.[11]

For this compound, a single, relatively broad signal is expected in the ¹¹B NMR spectrum.

  • Expected Chemical Shift: δ ≈ 28-33 ppm (relative to BF₃·OEt₂).

  • Rationale: This chemical shift range is characteristic of sp²-hybridized aryl boronic acids.[12][13] The observation of a signal in this region provides direct evidence for the presence and electronic state of the boronic acid functional group, effectively ruling out alternative structures like boroxine anhydrides which appear at slightly different shifts.[12]

Comparison with Alternative Analytical Methods

TechniqueInformation ProvidedStrengthsLimitations
NMR Spectroscopy Detailed atomic connectivity, stereochemistry, and conformational information.Unambiguous structure elucidation. Quantitative analysis possible.Lower sensitivity than MS. Can be complex to interpret. Boronic acids can present challenges like oligomerization.[14]
Mass Spectrometry (MS) Molecular weight and elemental formula (with high resolution MS).Extremely high sensitivity. Fast analysis.Provides no information on atom connectivity (isomer differentiation is difficult).
Infrared (IR) Spectroscopy Presence of specific functional groups (e.g., C=O, N-H, O-H, B-O).Fast, simple, and inexpensive. Good for quick functional group identification.Provides a molecular "fingerprint" but does not reveal the overall atomic framework.

Experimental Protocol: A Self-Validating Workflow

The following protocol is designed to yield high-quality, interpretable NMR data. The causality behind each step is explained to ensure a robust, self-validating system.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (≥400 MHz Spectrometer) cluster_proc Data Processing & Analysis a 1. Weigh ~10-15 mg of the This compound. (Rationale: Ensures sufficient concentration for good signal-to-noise, especially for ¹³C NMR.) b 2. Transfer to a clean, dry NMR tube. a->b c 3. Add ~0.6 mL of high-purity DMSO-d₆. (Rationale: DMSO-d₆ solubilizes the compound and preserves labile N-H and O-H proton signals.) b->c d 4. Vortex/sonicate until fully dissolved. (Rationale: A homogeneous solution is essential for sharp, well-resolved NMR signals.) c->d e 5. Insert sample and lock on the deuterium signal of DMSO-d₆. (Rationale: The lock signal corrects for magnetic field drift during acquisition.) d->e f 6. Shim the magnetic field. (Rationale: Optimizes field homogeneity for sharp lineshapes and high resolution.) e->f g 7. Acquire ¹H Spectrum. (Parameters: 16-32 scans, 1-2s relaxation delay) f->g h 8. Acquire ¹³C{¹H} Spectrum. (Parameters: ≥1024 scans, 2s relaxation delay. Proton decoupling simplifies the spectrum to singlets.) g->h i 9. (Optional) Acquire ¹¹B Spectrum. (Rationale: Directly confirms the boronic acid moiety.) h->i j 10. Apply Fourier Transform, phase correction, and baseline correction. i->j k 11. Calibrate chemical shifts. (¹H: residual DMSO at 2.50 ppm. ¹³C: DMSO at 39.52 ppm.) j->k l 12. Integrate ¹H signals and analyze multiplicities. k->l m 13. Assign all signals based on predicted data and known chemical shift principles. l->m

Caption: A validated workflow for NMR-based structural confirmation.

Conclusion

The structural confirmation of this compound is unequivocally achieved through a combined analysis of ¹H, ¹³C, and ¹¹B NMR spectroscopy. The predicted chemical shifts, signal multiplicities, and integrations detailed in this guide provide a clear and reliable roadmap for researchers. While other analytical techniques provide valuable complementary data, the detailed, atom-specific information from NMR is indispensable. By following the robust experimental protocol outlined, scientists can confidently verify the integrity of this important chemical entity, ensuring the reliability and reproducibility of their research and development efforts.

References

  • PubChem . 4-Methoxycarbonylphenylboronic acid | C8H9BO4. National Center for Biotechnology Information. [Link]

  • PubChem . (4-Methoxyphenyl)boronic acid | C7H9BO3. National Center for Biotechnology Information. [Link]

  • SpectraBase . 4-Methoxyphenylboronic acid. Wiley Science Solutions. [Link]

  • ACS Publications . 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry. [Link]

  • Chemistry LibreTexts . 15.4: Spectral Characteristics of the Benzene Ring. [Link]

  • PubMed Central (PMC) . (4-Carbamoylphenyl)boronic acid. National Center for Biotechnology Information. [Link]

  • Chemistry LibreTexts . 24.1: Structural, Physical, and Spectral Characteristics of Amides. [Link]

  • San Diego State University . 11B NMR Chemical Shifts. Department of Chemistry and Biochemistry. [Link]

  • University of Regensburg . Chemical shifts. [Link]

  • YouTube . Proton NMR Skills (Benzene Derivatives) - Part 1. [Link]

  • Reddit . Recording NMR spectra for aryl boronic acids - overcoming oligomerization. r/chemistry. [Link]

  • University of Wisconsin-Madison . Short Summary of 1H-NMR Interpretation. [Link]

  • Royal Society of Chemistry . 17O NMR and 15N NMR chemical shifts of sterically-hindered amides: ground-state destabilization in amide electrophilicity. [Link]

  • Royal Society of Chemistry Books . CHAPTER 2: 11 B NMR and Its Uses in Structural Characterization of Boronic Acids and Boronate Esters. [Link]

  • ResearchGate . Spectroscopic analysis (FT-IR/FT-Raman), electronic (UV–visible), NMR and docking on 4-methoxyphenylboronic acid (4MPBA) by DFT calculation. [Link]

  • ResearchGate . How is it possible for amide proton to show splitting in proton NMR?. [Link]

  • Organic Spectroscopy International . 4-METHOXYPHENYL BORONIC ACID. [Link]

  • ACS Publications . 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. [Link]

  • University of Puget Sound . Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

  • University of Colorado Boulder . Spectroscopy Tutorial: Aromatics. [Link]

  • JoVE . Video: NMR Spectroscopy Of Amines. [Link]

Sources

A Comparative Guide to the In Vitro and In Vivo Efficacy of Mcl-1 Inhibitors: A Case Study for (4-((4-Methoxyphenyl)carbamoyl)phenyl)boronic acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Objective: This guide provides an objective comparison of the in vitro and in vivo performance of potent and selective inhibitors of Myeloid Cell Leukemia-1 (Mcl-1). While specific data for the novel compound (4-((4-Methoxyphenyl)carbamoyl)phenyl)boronic acid is not yet publicly available, its structural motifs suggest it belongs to the class of Mcl-1 inhibitors. This document will, therefore, use a representative placeholder, MCL1-4MPCPBA , to frame the discussion and present a composite of experimental data from leading Mcl-1 inhibitors to illustrate the critical path of preclinical evaluation.

Introduction: Mcl-1 as a Pivotal Target in Oncology

Myeloid Cell Leukemia-1 (Mcl-1) is a key pro-survival protein within the B-cell lymphoma-2 (Bcl-2) family, which acts as a master regulator of the intrinsic apoptotic pathway.[1] In healthy tissues, Mcl-1 is essential for the survival of various cell types, but its expression is tightly controlled. In a multitude of cancers, including hematological malignancies and solid tumors, the MCL1 gene is frequently amplified or the protein overexpressed.[2] This aberrant expression allows cancer cells to evade programmed cell death (apoptosis), a hallmark of cancer, and contributes significantly to resistance against a wide array of anti-cancer therapies.[2][3]

The therapeutic strategy is to develop small molecules, known as BH3 mimetics, that fit into a specific pocket on the Mcl-1 protein (the BH3-binding groove). This targeted binding prevents Mcl-1 from sequestering pro-apoptotic proteins like Bak and Bax.[1] Once liberated, Bak and Bax can trigger the mitochondrial pathway of apoptosis, leading to selective cancer cell death. This guide delineates the standard methodologies used to assess the efficacy of such inhibitors, from initial cell-based assays to complex animal models.

The Molecular Mechanism: Restoring the Apoptotic Switch

The primary function of an Mcl-1 inhibitor is to disrupt the Mcl-1:pro-apoptotic protein interaction. This restores the cell's natural ability to undergo apoptosis when it is damaged or no longer needed. The diagram below illustrates this targeted intervention.

Mcl1_Mechanism cluster_CancerCell Mcl-1 Dependent Cancer Cell cluster_Intervention Therapeutic Intervention Mcl1 Overexpressed Mcl-1 Bak Pro-apoptotic Bak/Bax Mcl1->Bak Sequesters Apoptosis_Inhibited Apoptosis Inhibited (Cell Survival) Mcl1_Inhibitor MCL1-4MPCPBA (BH3 Mimetic) Mcl1_Target Overexpressed Mcl-1 Mcl1_Inhibitor->Mcl1_Target Binds & Inhibits Bak_Released Released Bak/Bax Mcl1_Target->Bak_Released Releases Apoptosis_Induced Apoptosis Induced (Cell Death) Bak_Released->Apoptosis_Induced Activates

Caption: Mcl-1 inhibitors competitively bind to Mcl-1, releasing pro-apoptotic proteins to trigger cell death.

Part 1: In Vitro Efficacy – The Litmus Test of Potency

In vitro (Latin for "in glass") experiments provide the foundational data on a compound's biological activity in a controlled, cellular environment.

Quantitative Data: Cellular Potency Across Cancer Lines

The primary metric for in vitro efficacy is the half-maximal inhibitory or effective concentration (IC50 or EC50), which measures the amount of drug needed to inhibit a biological process by 50%. The following table summarizes the performance of several leading Mcl-1 inhibitors against various Mcl-1-dependent cancer cell lines.

Mcl-1 InhibitorCell LineCancer TypeIC50/EC50 (nM)Reference
AZD5991 MOLP-8Multiple Myeloma33[4]
MV4;11Acute Myeloid Leukemia24[4]
S63845 AMO-1Multiple Myeloma< 100[5]
Eµ-Myc LymphomaLymphoma161-282[5]
AMG-176 OCI-LY1Lymphoma (GCB-DLBCL)210[6]
TMD8Lymphoma (ABC-DLBCL)1450[6]

This table demonstrates that potency can vary significantly between different cancer subtypes, highlighting the importance of screening against a diverse panel of cell lines.

Experimental Protocol: Cell Viability Assay via ATP Quantification

This protocol details a common method to assess the cytotoxic effect of a compound by measuring the ATP levels of metabolically active cells.

Objective: To determine the IC50 of MCL1-4MPCPBA in Mcl-1 dependent cell lines.

Materials & Reagents:

  • Cancer cell lines (e.g., MOLP-8 for multiple myeloma)

  • Complete growth medium (e.g., RPMI-1640 + 10% FBS)

  • MCL1-4MPCPBA compound, dissolved in DMSO

  • Opaque-walled 96-well microplates suitable for luminescence

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit

  • Multichannel pipette and a plate-reading luminometer

Step-by-Step Methodology:

  • Cell Plating: Culture cells to log phase. Count and adjust cell density to 5 x 10⁴ cells/mL. Seed 100 µL per well into the 96-well plate (5,000 cells/well). Incubate overnight (37°C, 5% CO₂).

  • Compound Preparation: Perform a serial dilution of MCL1-4MPCPBA in complete growth medium to create a range of concentrations (e.g., 1 nM to 10 µM). Include a vehicle-only control (DMSO at the highest concentration used, typically <0.1%).

  • Cell Treatment: Remove plates from the incubator and add 100 µL of the appropriate compound dilution or vehicle control to each well.

  • Incubation: Return the plates to the incubator for a defined period, typically 72 hours, to allow for the compound to exert its effect.

  • Assay Execution:

    • Allow the plate and CellTiter-Glo® reagent to equilibrate to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis and mix the contents.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition & Analysis:

    • Measure the luminescence of each well using a luminometer.

    • Normalize the data to the vehicle control wells (representing 100% viability).

    • Plot the normalized viability against the log of the drug concentration and fit a four-parameter logistic curve to calculate the IC50 value.

Part 2: In Vivo Efficacy – Assessing Performance in a Living System

In vivo (Latin for "within the living") studies are essential to understand how a drug behaves in a complex organism, providing insights into its therapeutic potential and safety.

Quantitative Data: Antitumor Activity in Xenograft Models

Human tumor xenograft models, where human cancer cells are implanted into immunocompromised mice, are the gold standard for preclinical in vivo efficacy testing.

Mcl-1 InhibitorXenograft ModelDosing RegimenKey OutcomeReference
AZD5991 MOLP-8 (Multiple Myeloma)60-100 mg/kg, single i.v. doseComplete Tumor Regression [3]
S63845 DMS114 (Small Cell Lung Cancer)25 mg/kg, i.v., twice weeklySignificant Tumor Growth Inhibition[7]
AMG-176 OPM-2 (Multiple Myeloma)120 mg/kg, oral gavage, dailyComplete Tumor Regression [8]

These results show that potent Mcl-1 inhibitors can achieve not just a slowing of tumor growth, but complete regression, a strong indicator of clinical potential.

Experimental Protocol: Subcutaneous Tumor Xenograft Study

Objective: To evaluate the single-agent antitumor activity of MCL1-4MPCPBA in a mouse model of hematological cancer.

Animal Model: 6- to 8-week-old severe combined immunodeficient (SCID) mice. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Step-by-Step Methodology:

  • Cell Preparation and Implantation: Harvest MOLP-8 cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10⁷ cells/mL. Subcutaneously inject 100 µL (5 x 10⁶ cells) into the right flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth by measuring length and width with calipers three times a week. Calculate tumor volume using the formula (Length × Width²)/2. When tumors reach an average volume of approximately 150-200 mm³, randomize mice into treatment cohorts (e.g., Vehicle control, MCL1-4MPCPBA 30 mg/kg, MCL1-4MPCPBA 60 mg/kg; n=8-10 mice/group).

  • Drug Formulation and Administration: Formulate MCL1-4MPCPBA for the desired route of administration (e.g., intravenous injection). Administer the compound or vehicle according to the predetermined schedule (e.g., twice weekly for 3 weeks).

  • Monitoring: Record tumor volumes and body weights three times weekly. Body weight is a key indicator of drug tolerance.

  • Study Endpoint and Analysis: The study concludes when tumors in the vehicle group reach a predetermined maximum size. The primary efficacy endpoint is Tumor Growth Inhibition (TGI). At the study's end, tumors may be harvested for pharmacodynamic analysis (e.g., Western blot for cleaved caspase-3) to confirm on-target activity.

In Vivo Experimental Workflow

The following diagram outlines the logical flow of a typical xenograft efficacy study.

InVivo_Study_Flow start Study Initiation implantation 1. Tumor Cell Implantation (e.g., 5x10^6 MOLP-8 cells/mouse) start->implantation growth_phase 2. Tumor Growth Phase (Monitoring until ~150 mm³) implantation->growth_phase randomization 3. Randomization (Group assignment: Vehicle, Dose 1, Dose 2) growth_phase->randomization treatment_phase 4. Treatment Phase (Dosing per schedule, e.g., 2x/week) randomization->treatment_phase monitoring_phase 5. Efficacy Monitoring (Tumor volume and body weight measurements) treatment_phase->monitoring_phase endpoint 6. Study Endpoint Reached monitoring_phase->endpoint analysis 7. Terminal Data Collection & Analysis (Tumor weights, Pharmacodynamics) endpoint->analysis end Study Completion analysis->end

Caption: A standard workflow for an in vivo tumor xenograft efficacy study.

Analysis: Correlating In Vitro Potency with In Vivo Efficacy

The ultimate goal of preclinical studies is to predict clinical success. A strong correlation between in vitro and in vivo data is a positive indicator, but discrepancies are common and informative.

  • Positive Correlation: As seen with many Mcl-1 inhibitors in hematological cancer models, low nanomolar IC50 values often translate to significant tumor growth inhibition or regression in vivo.[3][9] This suggests that the drug effectively reaches its target at tolerated concentrations.

  • Discrepancies and Causality:

    • Pharmacokinetics (PK): A compound potent in vitro might fail in vivo due to poor absorption, rapid metabolism, or inability to penetrate the tumor tissue. This disconnect necessitates extensive PK studies.

    • Tumor Microenvironment: The in vivo tumor microenvironment is far more complex than a cell culture dish, with stromal cells, immune cells, and physical barriers that can reduce drug efficacy.[10]

    • Off-Target Toxicity: A drug may be too toxic to dose at efficacious levels. For Mcl-1 inhibitors, cardiac and hematological toxicities are potential concerns that are carefully monitored.[11]

    • Model Limitations: Standard mouse models may not fully recapitulate human disease. For inhibitors with species-specific affinity, like S63845 which is more potent against human Mcl-1, humanized mouse models provide a more predictive system for both efficacy and toxicity.[12][13]

Conclusion and Future Directions

The preclinical evaluation of Mcl-1 inhibitors provides a compelling example of modern drug discovery. Potent and selective compounds like AZD5991, S63845, and AMG-176 have demonstrated a clear path from high in vitro potency to robust in vivo efficacy, including complete tumor regression in multiple models of hematological cancers. For a novel agent like this compound, following this rigorous evaluation path will be critical.

The journey from a promising molecule to a clinical candidate hinges on a strong, explainable correlation between in vitro and in vivo data. Understanding the factors that bridge this gap—pharmacokinetics, safety, and the choice of appropriate models—is essential for developing the next generation of targeted cancer therapies.

References

  • Brennan, M. S., et al. (2018). Humanized Mcl-1 mice enable accurate preclinical evaluation of MCL-1 inhibitors destined for clinical use. Blood, 132(15), 1573–1583. Available at: [Link]

  • Belmonte, M.A. et al. (2014). Novel selective Mcl-1 inhibitors show efficacy against hematological malignancies. 56th Annu Meet Am Soc Hematol. Available at: [Link]

  • Kotschy, A., et al. (2018). Humanized Mcl-1 Mice Enable Accurate Preclinical Evaluation of MCL-1 Inhibitors Destined for Clinical Use. Blood, 132(15), 1573-1583. Available at: [Link]

  • Caenepeel, S. R., et al. (2017). Deciphering the Therapeutic Potential of AMG 176: Targeting Mcl-1 in Cancer. American Association for Cancer Research Annual Meeting. Available at: [Link]

  • Tron, A. E., et al. (2018). Discovery of Mcl-1-specific inhibitor AZD5991 and preclinical activity in multiple myeloma and acute myeloid leukemia. Nature Communications, 9(1), 5341. Available at: [Link]

  • Rauh, D., et al. (2023). BRD-810 is a highly selective MCL1 inhibitor with optimized in vivo clearance and robust efficacy in solid and hematological tumor models. Nature Cancer. Available at: [Link]

  • Tron, A. E., et al. (2018). Discovery of Mcl-1-specific inhibitor AZD5991 and preclinical activity in multiple myeloma and acute myeloid leukemia. Nature Communications, 9(1), 5341. Available at: [Link]

  • Yasuda, Y., et al. (2019). In vitro and in vivo efficacy of MCL1 inhibitor S63845 in small cell lung cancer. Cancer Research, 79(13 Suppl), Abstract nr 2499. Available at: [Link]

  • Kotschy, A., et al. (2016). The MCL1 inhibitor S63845 is tolerable and effective in diverse cancer models. Nature, 538(7626), 477-482. Available at: [Link]

  • Guo, B., et al. (2024). Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors. Journal of Medicinal Chemistry. Available at: [Link]

  • Certis Oncology Solutions. (2022). How does in vitro testing compare with in vivo testing? Available at: [Link]

  • Hernandez-Ilizaliturri, F. J., et al. (2023). AMG176, an MCL-1 Inhibitor, is Active in Pre-clinical Models of Aggressive B-cell Lymphomas. Clinical Lymphoma, Myeloma & Leukemia. Available at: [Link]

  • Garner, T. P., et al. (2015). Small molecule Mcl-1 inhibitors for the treatment of cancer. Journal of Medicinal Chemistry, 58(12), 4875–4888. Available at: [Link]

Sources

A Researcher's Guide to Characterizing the Selectivity of (4-((4-Methoxyphenyl)carbamoyl)phenyl)boronic acid: A Comparative Cross-Reactivity Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the journey of a novel small molecule from a promising hit to a viable therapeutic candidate is paved with rigorous characterization. A critical, and often challenging, aspect of this process is understanding the compound's selectivity. This guide provides an in-depth framework for conducting comprehensive cross-reactivity studies on (4-((4-Methoxyphenyl)carbamoyl)phenyl)boronic acid, a compound of interest due to its boronic acid warhead. While specific biological data for this exact molecule is not yet widely published, this guide will leverage established principles of inhibitor profiling to outline a robust strategy for its characterization. We will compare its hypothetical performance against well-established inhibitors to provide a practical context for data interpretation.

The Significance of Selectivity Profiling for Boronic Acid-Based Inhibitors

Boronic acids are a versatile class of compounds known for their ability to form reversible covalent bonds with the hydroxyl groups of serine, threonine, or tyrosine residues within the active sites of various enzymes.[1][2] This reactivity makes them potent inhibitors of certain proteases and kinases. However, this same reactivity can also lead to off-target effects if not carefully controlled, potentially causing cellular toxicity or confounding experimental results.[1] Therefore, a thorough understanding of the cross-reactivity profile of this compound is paramount for its development as a specific molecular probe or therapeutic agent.

This guide will outline a systematic approach to:

  • Identify potential off-targets based on the inherent reactivity of the boronic acid moiety.

  • Establish a tiered experimental workflow for comprehensive selectivity profiling.

  • Provide detailed protocols for key biochemical and cell-based assays.

  • Offer a framework for data analysis and interpretation in comparison to established inhibitors.

Designing the Cross-Reactivity Study: A Tiered Approach

A cost-effective and efficient strategy for selectivity profiling involves a tiered approach.[3] This begins with broad screening against large panels of enzymes, followed by more focused dose-response studies on identified hits.

G cluster_0 Tier 1: Broad Screening cluster_1 Tier 2: Dose-Response Analysis cluster_2 Tier 3: Orthogonal Validation & Cellular Assays T1_1 Single high-concentration screen (e.g., 10 µM) T1_2 Large enzyme panel (e.g., kinases, proteases) T1_1->T1_2 against T2_1 Determine IC50 values for 'hits' from Tier 1 (>70% inhibition) T1_2->T2_1 Identified 'hits' T2_2 10-point dose-response curve T2_1->T2_2 T3_1 Binding affinity determination (e.g., SPR, ITC) T2_2->T3_1 Confirmed off-targets T3_2 Cell-based pathway analysis

Caption: A tiered workflow for inhibitor selectivity profiling.

Potential Off-Targets for this compound

Given the boronic acid moiety, a primary hypothesis would be its activity against serine proteases . The N-terminal threonine of the proteasome is a well-known target for boronic acid-containing drugs like bortezomib.[1] Other potential off-targets include:

  • Kinases: While many kinase inhibitors target the ATP-binding pocket, some can interact with active site residues. Kinase panels are essential for profiling.[4][5][6]

  • Penicillin-Binding Proteins (PBPs): These bacterial enzymes have an active site serine and are targets for boronic acid-based inhibitors.[2][7]

  • β-Lactamases: These enzymes, responsible for antibiotic resistance, are also serine hydrolases and are known to be inhibited by boronic acids.[8][9]

For the purpose of this guide, let's assume the hypothetical primary target of this compound is a serine protease, for instance, a member of the chymotrypsin-like family.

Comparative Inhibitors

To benchmark the performance of our topic compound, we will compare it to two hypothetical, well-characterized inhibitors:

  • Comparator A (Protease Inhibitor): A known selective inhibitor of the hypothetical primary target protease family, which does not contain a boronic acid.

  • Comparator B (Boronic Acid Inhibitor): A well-characterized boronic acid-based inhibitor with a known cross-reactivity profile (e.g., a research-grade proteasome inhibitor).

Experimental Protocols

In Vitro Enzyme Activity Assays

The initial assessment of inhibitory activity is typically performed using in vitro assays with purified enzymes.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of proteases and kinases.

Protocol for Protease Activity Assay (General):

  • Enzyme and Substrate Preparation:

    • Reconstitute the purified protease in the manufacturer-recommended assay buffer.

    • Prepare a stock solution of a fluorogenic or colorimetric substrate specific for the enzyme.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound, Comparator A, and Comparator B in DMSO.

    • Perform serial dilutions to create a 10-point concentration gradient (e.g., 100 µM to 1 nM).

  • Assay Procedure:

    • In a 96-well or 384-well plate, add the assay buffer.

    • Add the test compounds at their various concentrations. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).

    • Add the enzyme to all wells except for the no-enzyme control.

    • Incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound-enzyme binding.

    • Initiate the reaction by adding the substrate.

    • Monitor the change in fluorescence or absorbance over time using a plate reader.

  • Data Analysis:

    • Calculate the initial reaction rates (V).

    • Normalize the rates to the DMSO control (100% activity) and the no-enzyme control (0% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

A similar protocol would be followed for kinase activity assays, typically using ATP and a peptide substrate, with detection of phosphorylated product.[10]

Orthogonal Validation: Surface Plasmon Resonance (SPR) for Binding Affinity

To confirm that the observed inhibition is due to direct binding and to determine the binding affinity (KD), a biophysical method like SPR is invaluable.

Objective: To measure the association (ka) and dissociation (kd) rate constants, and to calculate the equilibrium dissociation constant (KD) for the interaction between the test compounds and selected enzymes.

G cluster_0 SPR Experimental Workflow A Immobilize Ligand (e.g., target enzyme) on sensor chip B Inject Analyte (e.g., boronic acid compound) at various concentrations A->B C Association Phase: Measure binding B->C D Dissociation Phase: Measure unbinding C->D E Regeneration: Remove bound analyte D->E F Data Analysis: Determine ka, kd, and KD E->F

Caption: A simplified workflow for an SPR experiment.

Protocol Outline:

  • Chip Preparation: Covalently immobilize the purified target enzyme onto a sensor chip surface.

  • Analyte Injection: Inject serial dilutions of this compound and comparators over the chip surface.

  • Data Collection: Monitor the change in the SPR signal (response units) during the association and dissociation phases.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to extract kinetic parameters.

Cellular Assays for Functional Cross-Reactivity

Ultimately, the biological effect of a compound is determined by its activity within a cellular context.

Objective: To assess the functional consequences of on- and off-target inhibition in a relevant cell line.

Protocol for a Cell-Based Pathway Assay (Example: NF-κB Signaling):

If the hypothetical primary target is involved in the NF-κB signaling pathway, a reporter assay can be used.

  • Cell Culture: Use a cell line (e.g., HEK293) stably transfected with an NF-κB-driven luciferase reporter construct.

  • Compound Treatment: Treat the cells with increasing concentrations of this compound and comparators for a defined period.

  • Pathway Stimulation: Induce the NF-κB pathway (e.g., with TNF-α).

  • Lysis and Luminescence Measurement: Lyse the cells and measure the luciferase activity, which is proportional to NF-κB activation.

  • Data Analysis: Determine the IC50 of the compound for the inhibition of the signaling pathway.

Data Presentation and Interpretation

All quantitative data should be summarized in a clear and concise table for easy comparison.

Table 1: Comparative Selectivity Profile

CompoundPrimary Target IC50 (nM)Off-Target 1 (Protease) IC50 (nM)Off-Target 2 (Kinase) IC50 (nM)Off-Target 3 (PBP) IC50 (nM)Selectivity Index (Off-Target 1 / Primary Target)
This compound Experimental ValueExperimental ValueExperimental ValueExperimental ValueCalculated Value
Comparator A (Protease Inhibitor) 10>10,000>10,000>10,000>1000
Comparator B (Boronic Acid Inhibitor) 55002000>10,000100

Interpretation:

  • A highly selective compound will have a low IC50 for the primary target and significantly higher IC50 values for off-targets, resulting in a high selectivity index.

  • Comparator A represents an ideal selective inhibitor.

  • Comparator B demonstrates some cross-reactivity, which is not uncommon for boronic acid-based compounds.

  • The data for This compound should be critically evaluated against these benchmarks. A selectivity index of at least 100-fold is often desired for a tool compound to be considered selective for in vitro studies.

Conclusion

The comprehensive cross-reactivity profiling of this compound is a crucial step in its evaluation as a potential research tool or therapeutic agent. By employing a systematic, tiered approach that combines in vitro enzymatic assays, biophysical binding studies, and functional cellular assays, researchers can build a detailed picture of its selectivity. Comparing the resulting data to that of well-characterized inhibitors provides a vital context for interpreting the compound's specificity and potential liabilities. This rigorous approach ensures the generation of reliable and translatable data, ultimately accelerating the drug discovery and development process.

References

Sources

A Senior Application Scientist's Guide to Benchmarking (4-((4-Methoxyphenyl)carbamoyl)phenyl)boronic acid Against Known IRE1α Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting the Gatekeeper of the Unfolded Protein Response

The endoplasmic reticulum (ER) is a critical organelle responsible for the folding and modification of a significant portion of the proteome. A variety of physiological and pathological conditions can disrupt the ER's protein-folding capacity, leading to an accumulation of unfolded or misfolded proteins—a state known as ER stress. To cope with this, cells have evolved a sophisticated signaling network called the Unfolded Protein Response (UPR).[1][2] The most conserved branch of the UPR is governed by the dual-function enzyme, Inositol-requiring enzyme 1α (IRE1α).

IRE1α is a transmembrane protein that acts as a primary sensor and effector of ER stress.[2] Upon detecting an accumulation of unfolded proteins, IRE1α dimerizes and autophosphorylates, activating its two distinct enzymatic domains: a serine/threonine kinase and an endoribonuclease (RNase).[3][4] This activation triggers two key downstream signaling events:

  • Adaptive Splicing of XBP1: The IRE1α RNase domain unconventionally splices a 26-nucleotide intron from the mRNA of the X-box binding protein 1 (XBP1).[5] This results in a potent transcription factor, XBP1s, which upregulates genes involved in protein folding, quality control, and ER-associated degradation (ERAD) to restore homeostasis.[2][5]

  • Regulated IRE1-Dependent Decay (RIDD): Under prolonged or severe ER stress, the IRE1α RNase activity can become hyperactivated, leading to the degradation of a broader range of ER-localized mRNAs and microRNAs.[3][6] This can tip the balance from a pro-survival response to a pro-apoptotic one, contributing to cell death.[3][6]

Given its central role in determining cell fate under stress, IRE1α has emerged as a compelling therapeutic target for a host of diseases, including cancer, neurodegenerative disorders, and metabolic diseases.[1][7] The boronic acid moiety is a well-known pharmacophore that can form reversible covalent bonds with serine residues in enzyme active sites. The compound of interest, (4-((4-Methoxyphenyl)carbamoyl)phenyl)boronic acid, possesses this functional group, making it a prime candidate for an inhibitor of IRE1α's kinase or RNase activity.

This guide provides a comprehensive experimental framework for benchmarking this novel compound against a panel of well-characterized IRE1α inhibitors. The protocols and insights provided herein are designed for researchers, scientists, and drug development professionals seeking to rigorously evaluate new chemical entities targeting this critical cellular pathway.

The IRE1α Signaling Pathway

The following diagram illustrates the central role of IRE1α in the Unfolded Protein Response.

IRE1a_Pathway cluster_ER ER Lumen cluster_Cytosol Cytosol unfolded_proteins Unfolded Proteins BiP BiP unfolded_proteins->BiP Sequesters IRE1a_inactive IRE1α (monomer) IRE1a_inactive->BiP Bound IRE1a_active IRE1α (dimer) Autophosphorylated IRE1a_inactive->IRE1a_active Dimerization & Autophosphorylation BiP->IRE1a_inactive Dissociates from XBP1u XBP1u mRNA IRE1a_active->XBP1u Splices (RNase activity) RIDD RIDD Substrates (mRNAs, miRNAs) IRE1a_active->RIDD Degrades (RNase activity) TRAF2_ASK1 TRAF2-ASK1-JNK Pathway IRE1a_active->TRAF2_ASK1 Recruits & Activates XBP1s XBP1s mRNA XBP1u->XBP1s Translation to XBP1s protein Adaptation Adaptation & Survival XBP1s->Adaptation Apoptosis Apoptosis RIDD->Apoptosis TRAF2_ASK1->Apoptosis

Caption: The IRE1α signaling pathway under ER stress.

Comparative Inhibitor Panel

To provide a robust benchmark, this compound should be compared against known IRE1α inhibitors with distinct mechanisms of action.

InhibitorMechanism of ActionPrimary EffectReference
KIRA6 ATP-competitive kinase inhibitor that allosterically inhibits RNase activity by breaking IRE1α oligomers.Attenuates both XBP1 splicing and RIDD, promoting cell survival under ER stress.[3]
APY29 Type I ATP-competitive kinase inhibitor that allosterically activates RNase activity by stabilizing an active kinase conformation.Inhibits autophosphorylation but enhances RNase activity.[3][8]
4µ8C A small molecule that directly inhibits the RNase activity of IRE1α.Selectively inhibits XBP1 splicing and RIDD without affecting kinase activity.[8][9]
STF-083010 A specific covalent inhibitor of the IRE1α endonuclease (RNase) activity.Blocks XBP1 splicing and downstream UPR signaling.[6][8]

PART 1: In Vitro Enzymatic Characterization

The initial step is to determine if the test compound directly interacts with and inhibits the enzymatic functions of IRE1α. This is best achieved using purified, recombinant protein.

Experiment 1.1: IRE1α Kinase Inhibition Assay

Causality Behind Experimental Choices: This assay directly measures the compound's ability to interfere with the ATP-binding pocket of the IRE1α kinase domain, thus preventing the autophosphorylation event that is critical for its activation. A LanthaScreen™ Eu Kinase Binding Assay or a radiometric assay using [γ-³²P]ATP are industry standards for this purpose.

Protocol: IRE1α Autophosphorylation Assay (Radiometric)

  • Reaction Buffer Preparation: Prepare a kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.01% Brij-35).

  • Compound Preparation: Prepare a 10-point serial dilution of this compound and the control inhibitors (e.g., KIRA6) in DMSO. The final DMSO concentration in the assay should be kept below 1%.

  • Reaction Setup:

    • To each well of a 96-well plate, add 5 µL of the diluted compound.

    • Add 20 µL of recombinant human IRE1α cytosolic domain (kinase and RNase domains) diluted in kinase assay buffer.

    • Pre-incubate for 15 minutes at room temperature to allow compound binding.

  • Initiate Reaction: Add 25 µL of a solution containing ATP and [γ-³²P]ATP (final concentration ~10 µM ATP) in kinase assay buffer to start the reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Stop Reaction: Terminate the reaction by adding 25 µL of 4X SDS-PAGE loading buffer.

  • Analysis:

    • Separate the reaction products by SDS-PAGE.

    • Dry the gel and expose it to a phosphor screen.

    • Quantify the band intensity corresponding to phosphorylated IRE1α using a phosphorimager.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Experiment 1.2: IRE1α RNase Inhibition Assay

Causality Behind Experimental Choices: This assay is crucial to determine if the compound inhibits the downstream effector function of IRE1α. A fluorescence-based assay using a synthetic RNA stem-loop substrate mimicking the XBP1 splice sites provides a high-throughput and quantitative measure of RNase activity.[9]

Workflow: In Vitro RNase Inhibition Assay

RNase_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Recombinant IRE1α - Fluorescent RNA Substrate - Test Compounds (Serial Dilution) - Assay Buffer start->prepare_reagents pre_incubation Pre-incubate IRE1α with Test Compounds or DMSO prepare_reagents->pre_incubation add_substrate Add Fluorescent RNA Substrate to initiate reaction pre_incubation->add_substrate incubation Incubate at 37°C add_substrate->incubation read_fluorescence Read Fluorescence Signal (Kinetic or Endpoint) incubation->read_fluorescence data_analysis Data Analysis: - Calculate % Inhibition - Determine IC50 values read_fluorescence->data_analysis end End data_analysis->end

Caption: Workflow for the in vitro fluorescence-based IRE1α RNase assay.

Protocol: Fluorescence-Based RNase Assay

  • Reagent Preparation:

    • RNA Substrate: Synthesize or procure a short RNA oligonucleotide containing the XBP1 splice loops, dual-labeled with a fluorophore (e.g., FAM) and a quencher (e.g., BHQ1) in close proximity. In its intact state, the quencher suppresses the fluorescence.

    • Assay Buffer: Prepare an RNase assay buffer (e.g., 50 mM HEPES pH 7.4, 100 mM KOAc, 2 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100).

  • Compound Preparation: Prepare serial dilutions of the test compound and control inhibitors (e.g., 4µ8C) in DMSO.

  • Reaction Setup:

    • In a 96-well or 384-well plate, add the test compound or DMSO control.

    • Add recombinant human IRE1α cytosolic domain to each well.

    • Pre-incubate for 30 minutes at 37°C.[9]

  • Initiate Reaction: Add the fluorescent RNA substrate to all wells to start the reaction. Upon cleavage by IRE1α, the fluorophore and quencher are separated, resulting in an increase in fluorescence.

  • Signal Detection: Measure the fluorescence intensity kinetically over 60-90 minutes using a plate reader with appropriate excitation/emission filters.

  • Data Analysis: Determine the reaction rate (slope of the linear phase of fluorescence increase) for each concentration. Calculate the percent inhibition relative to the DMSO control and determine the IC50 value.

PART 2: Cell-Based Efficacy Evaluation

After in vitro characterization, it is essential to assess the compound's performance in a cellular context, which accounts for factors like cell permeability and target engagement in a physiological environment.

Experiment 2.1: Cellular XBP1 Splicing Assay

Causality Behind Experimental Choices: This assay is the gold standard for measuring IRE1α RNase activity in cells. By inducing ER stress, we activate the IRE1α pathway. The inhibitory effect of the compound is then directly quantified by measuring the reduction in the ratio of spliced XBP1 (XBP1s) to unspliced XBP1 (XBP1u) mRNA using quantitative real-time PCR (qRT-PCR).[9][10]

Workflow: Cell-Based XBP1 Splicing Assay

XBP1_Splicing_Workflow start Start seed_cells Seed Cells in Multi-well Plates (e.g., HEK293T, HeLa) start->seed_cells pretreat Pre-treat cells with Test Compounds or DMSO for 1-2 hours seed_cells->pretreat induce_stress Induce ER Stress (e.g., with Tunicamycin or Thapsigargin) pretreat->induce_stress incubate Incubate for 4-6 hours induce_stress->incubate harvest_rna Harvest Cells and Isolate Total RNA incubate->harvest_rna rt_qpcr Reverse Transcription followed by qRT-PCR using primers specific for total XBP1 and spliced XBP1 harvest_rna->rt_qpcr analyze Analyze Data: - Calculate XBP1s / XBP1u ratio - Determine EC50 rt_qpcr->analyze end End analyze->end

Caption: Workflow for assessing IRE1α activity via XBP1 splicing in cells.

Protocol: qRT-PCR for XBP1 Splicing

  • Cell Culture: Plate a suitable human cell line (e.g., HeLa or PC-3) in 24-well plates and grow to ~80% confluency.[11]

  • Compound Treatment: Pre-treat the cells with serial dilutions of the test compound and controls for 1 hour.

  • ER Stress Induction: Add an ER stress-inducing agent, such as Tunicamycin (e.g., 2.5 µg/mL) or Thapsigargin (e.g., 300 nM), to the wells and incubate for an additional 4 hours.

  • RNA Extraction: Lyse the cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).[9]

  • cDNA Synthesis: Reverse-transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit.[9]

  • qRT-PCR: Perform qPCR using SYBR Green chemistry and primers that can distinguish between the spliced and unspliced forms of XBP1. A common forward primer can be used with two different reverse primers, one spanning the splice junction (for XBP1s) and one within the intron (for XBP1u), or primers that flank the intron allowing for separation by gel electrophoresis or fragment analysis.[9]

  • Data Analysis: Normalize the expression of XBP1s to a housekeeping gene (e.g., GAPDH). Calculate the percent inhibition of XBP1 splicing at each compound concentration relative to the vehicle-treated, ER-stressed control. Determine the EC50 value.

Experiment 2.2: Cell Viability and Apoptosis Assay

Causality Behind Experimental Choices: Since hyperactivation of IRE1α under chronic ER stress leads to apoptosis, a potent inhibitor is expected to have a cytoprotective effect. This assay evaluates the compound's ability to preserve cell viability and prevent apoptosis during prolonged, irremediable ER stress.[3][6]

Protocol: Cytoprotection Assay

  • Cell Plating: Seed cells in a 96-well plate.

  • Treatment: Treat cells with serial dilutions of the test compound and controls in the presence of a high concentration of an ER stressor (e.g., Tunicamycin 5 µg/mL) for an extended period (e.g., 48-72 hours).

  • Viability Assessment:

    • Add a viability reagent such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of cell health.

    • Measure luminescence using a plate reader.

  • Apoptosis Assessment (Optional but Recommended):

    • For a more detailed analysis, treat cells similarly in 6-well plates.

    • Stain cells with Annexin V-FITC and Propidium Iodide (PI).

    • Analyze the cell populations (live, early apoptotic, late apoptotic) by flow cytometry.

  • Data Analysis: For the viability assay, normalize the data to the unstressed control and calculate the EC50 for cytoprotection. For the apoptosis assay, quantify the percentage of Annexin V-positive cells.

PART 3: Preliminary Pharmacokinetic (PK) Profiling

A compound's efficacy is not solely dependent on its potency but also on its ability to reach the target in sufficient concentrations. Early in vitro assessment of ADME (Absorption, Distribution, Metabolism, and Excretion) properties is crucial.

ParameterIn Vitro AssayRationale
Aqueous Solubility Kinetic or thermodynamic solubility assaysPoor solubility can limit absorption and bioavailability.
Cell Permeability Parallel Artificial Membrane Permeability Assay (PAMPA)Predicts passive diffusion across the intestinal barrier.
Metabolic Stability Liver Microsome Stability AssayMeasures the rate of metabolism by key drug-metabolizing enzymes (Cytochrome P450s).

A detailed discussion of PK profiling is beyond the scope of this guide, but these initial screens are vital for assessing the drug-like potential of the lead compound.[12][13]

Data Summary and Interpretation

All quantitative data should be compiled into a clear, comparative table to facilitate analysis.

CompoundKinase IC50 (nM)RNase IC50 (nM)Cellular XBP1s EC50 (nM)Cytoprotection EC50 (nM)
(4-((4-..))boronic acid) ExperimentalExperimentalExperimentalExperimental
KIRA6 ~150~6 (allosteric)~250~300
APY29 ~280ActivatorActivatorN/A (Pro-apoptotic)
4µ8C >10,000~70~1,200~1,500
STF-083010 Inactive~120~3,000~5,000

Note: Literature values are approximate and can vary based on assay conditions.

Interpreting the Results:

  • Potent Kinase and RNase Inhibitor: If your compound shows low IC50 values in both in vitro assays and potent activity in cellular assays, it likely functions as a dual kinase-RNase inhibitor, similar in mechanism to compounds like KIRA6.

  • Selective RNase Inhibitor: If the compound has a high kinase IC50 but a low RNase IC50 and is active in cellular assays, its mechanism is likely similar to 4µ8C or STF-083010.

  • Cellular vs. In Vitro Potency: A large drop-off in potency from in vitro to cellular assays may suggest poor cell permeability or high metabolic instability, highlighting the importance of the PK profiling data.

  • Cytoprotection: Strong cytoprotective effects are a key indicator of a promising therapeutic candidate that can effectively mitigate the destructive outputs of the terminal UPR.

Conclusion and Future Directions

This guide provides a structured, scientifically-grounded approach to benchmarking this compound. By systematically comparing its performance against well-validated inhibitors across enzymatic and cellular assays, researchers can gain deep insights into its potency, mechanism of action, and therapeutic potential. Positive results from this comprehensive evaluation would warrant further investigation, including selectivity profiling against other kinases and RNases, and eventual progression into in vivo models of ER stress-related diseases.

References

  • Hetz, C., Zhang, K., & Kaufman, R. J. (2020). Mechanisms, regulation and functions of the unfolded protein response. Nature Reviews Molecular Cell Biology, 21(8), 421–438. [Link]

  • Chen, Y., & Brandizzi, F. (2013). IRE1: a continuing puzzle. Trends in cell biology, 23(11), 570-576. [Link]

  • Wang, M., & Kaufman, R. J. (2016). The unfolded protein response in health and disease. Annual review of biochemistry, 85, 229-258. [Link]

  • Harnoss, J. M., et al. (2019). Allosteric inhibition of the IRE1α RNase preserves cell viability and function during endoplasmic reticulum stress. Cell Metabolism, 29(3), 693-703. [Link]

  • Cross, B. C., et al. (2012). The molecular basis for IRE1-dependent processing of XBP1 mRNA. Nature structural & molecular biology, 19(8), 803-812. [Link]

  • Karagöz, G. E., et al. (2019). In vitro RNA Cleavage Assays to Characterize IRE1-dependent RNA Decay. Bio-protocol, 9(14), e3307. [Link]

  • Papa, F. R., et al. (2003). Bypassing a kinase activity with an ATP-competitive drug. Science, 302(5650), 1533-1537. [Link]

  • Ghosh, R., et al. (2014). Allosteric inhibition of the IRE1α RNase-specific substrate binding cleft. Biophysical journal, 107(6), 1463-1475. [Link]

  • San-Miguel, A., et al. (2021). A Quantitative Arabidopsis IRE1a Ribonuclease-Dependent in vitro mRNA Cleavage Assay for Functional Studies of Substrate Splicing and Decay Activities. Frontiers in Plant Science, 12, 707881. [Link]

  • Korennykh, A. V., et al. (2009). The unfolded protein response signals through high-order assembly of Ire1. Nature, 457(7230), 687-693. [Link]

  • Ron, D., & Walter, P. (2007). Signal integration in the endoplasmic reticulum unfolded protein response. Nature reviews Molecular cell biology, 8(7), 519-529. [Link]

  • Thoreen, C. C., et al. (2012). A unifying model for mTORC1-mediated regulation of mRNA translation. Nature, 485(7396), 109-113. [Link]

  • Jang, G. R., Harris, R. Z., & Lau, D. T. (2001). Pharmacokinetics and its role in small molecule drug discovery research. Medicinal research reviews, 21(5), 382-396. [Link]

  • Agilex Biolabs. (2024, January 29). The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis. [Link]

  • Lin, J. H., et al. (2007). IRE1 signaling affects cell fate during the endoplasmic reticulum stress response. Science, 318(5852), 944-949. [Link]

  • Tsay, O., et al. (2020). IRE1β negatively regulates IRE1α signaling in response to endoplasmic reticulum stress. Journal of Cell Biology, 219(1), e201905183. [Link]

  • Maly, D. J., et al. (2004). A conditional form of IRE1 that can be used to silence the unfolded protein response. Journal of Biological Chemistry, 279(45), 46429-46437. [Link]

  • Di, L., & Kerns, E. H. (2003). Profiling drug-like properties in discovery research. Current opinion in chemical biology, 7(3), 402-408. [Link]

  • Singh, S. (2006). Preclinical pharmacokinetics: an approach towards safer and efficacious drugs. Current drug metabolism, 7(2), 165-182. [Link]

  • Amerigo Scientific. (n.d.). This compound ,98%. Retrieved January 20, 2026, from [Link]

  • PubChem. (n.d.). 4-Methoxycarbonylphenylboronic acid. Retrieved January 20, 2026, from [Link]

  • Lee, A. H., et al. (2002). XBP-1 regulates a subset of endoplasmic reticulum resident chaperone genes in the unfolded protein response. Molecular and cellular biology, 22(21), 7448-7459. [Link]

  • Yoshida, H., et al. (2001). XBP1 mRNA is induced by ATF6 and spliced by IRE1 in response to ER stress to produce a highly active transcription factor. Cell, 107(7), 881-891. [Link]

  • Calfon, M., et al. (2002). IRE1 couples endoplasmic reticulum load to secretory capacity by processing the XBP-1 mRNA. Nature, 415(6867), 92-96. [Link]

  • Hetz, C. (2012). The unfolded protein response: controlling cell fate decisions under ER stress and beyond. Nature reviews Molecular cell biology, 13(2), 89-102. [Link]

  • Volkmann, K., et al. (2011). Potent and selective inhibitors of the inositol-requiring enzyme 1 endoribonuclease. Journal of Biological Chemistry, 286(14), 12743-12755. [Link]

  • Wang, L., et al. (2012). Divergent allosteric control of the IRE1α endoribonuclease using kinase inhibitors. Nature chemical biology, 8(12), 982-989. [Link]

Sources

A Comparative Guide to the Spectroscopic Analysis of (4-((4-Methoxyphenyl)carbamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous characterization of novel chemical entities is the bedrock of reliable and reproducible science. (4-((4-Methoxyphenyl)carbamoyl)phenyl)boronic acid is a bifunctional molecule of interest, integrating a versatile boronic acid moiety—a cornerstone of Suzuki-Miyaura cross-coupling reactions and a key element in chemical sensors—with a substituted amide structure. This guide provides an in-depth comparative analysis of the primary spectroscopic techniques used to elucidate and verify the structure of this molecule. We will move beyond mere data presentation to explore the causality behind experimental choices, ensuring a robust and self-validating analytical workflow.

The Integrated Analytical Workflow

A multi-spectroscopic approach is non-negotiable for the comprehensive characterization of a molecule like this compound. Each technique provides a unique and complementary piece of the structural puzzle. The logical flow of analysis ensures that information gleaned from one method informs the interpretation of the next, leading to a confident structural assignment.

cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Characterization cluster_validation Purity & Final Validation Syn Synthesized Product (Crude) MS Mass Spectrometry (MS) Confirms Molecular Weight Syn->MS Is the mass correct? IR Infrared (IR) Spectroscopy Identifies Functional Groups MS->IR What functional groups are present? NMR NMR Spectroscopy (1H, 13C) Elucidates Connectivity IR->NMR How are atoms connected? UV UV-Vis Spectroscopy Analyzes Conjugated System NMR->UV What is the electronic structure? LCMS LC-MS / HPLC Assesses Purity UV->LCMS Is the sample pure? Final Structurally Confirmed Pure Compound LCMS->Final Validation Complete

Caption: Integrated workflow for the characterization of a novel boronic acid derivative.

Mass Spectrometry (MS): The First Gateway

Mass spectrometry serves as the initial checkpoint, providing the molecular weight of the target compound. For boronic acids, this is not always trivial due to their propensity to dehydrate or form cyclic anhydrides known as boroxines, especially under high-temperature conditions like those in Gas Chromatography-MS.[1] Therefore, soft ionization techniques coupled with liquid chromatography are paramount.

Comparison of Alternatives:

  • Electrospray Ionization (ESI): The preferred method for polar, non-volatile molecules like our target compound. It typically yields protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻, preserving the intact structure.

  • Atmospheric Pressure Chemical Ionization (APCI): Suitable for less polar molecules and may induce more fragmentation than ESI.

  • Matrix-Assisted Laser Desorption/Ionization (MALDI): Useful for high molecular weight compounds but can be overly energetic for this class of molecule, leading to fragmentation.

High-Resolution Mass Spectrometry (HRMS) is essential, as it provides the exact mass, allowing for the unambiguous determination of the elemental formula.

Predicted Mass Spectrometric Data

ParameterPredicted ValueRationale
Molecular Formula C₁₄H₁₄BNO₄Sum of all atoms in the structure.
Monoisotopic Mass 271.1016 DaCalculated exact mass for the most abundant isotopes (¹²C, ¹H, ¹¹B, ¹⁴N, ¹⁶O).
Primary Adduct (ESI+) [M+H]⁺ = 272.1089 DaProtonation is expected on the amide oxygen or nitrogen.
Primary Adduct (ESI-) [M-H]⁻ = 270.0943 DaDeprotonation is expected from the acidic boronic acid hydroxyl groups.
Key Fragmentation Loss of H₂O (-18 Da), Loss of B(OH)₂ (-43 Da)Common fragmentation pathways for arylboronic acids. Cleavage at the amide bond is also anticipated.

Experimental Protocol: LC-ESI-HRMS

  • Sample Preparation: Prepare a 1 mg/mL stock solution in methanol. Dilute to 1-10 µg/mL in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile).

  • Chromatography: Utilize a C18 reversed-phase column (e.g., Acquity BEH C18). Use a gradient elution with Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid). The acid is crucial for good peak shape and promoting positive ionization.[2]

  • MS Detection (Positive ESI Mode):

    • Capillary Voltage: 3.0 - 4.0 kV

    • Source Temperature: 120-150 °C

    • Mass Range: 50 - 500 m/z

    • Acquisition Mode: High-resolution scan (e.g., on an Orbitrap or TOF instrument).

Causality: A C18 column is chosen for its versatility in retaining aromatic compounds. The water/acetonitrile gradient effectively elutes the compound from the column. Formic acid aids in protonation, making the molecule detectable in positive ion mode.[2]

cluster_frags Predicted ESI-MS/MS Fragments M [M+H]⁺ m/z 272.11 M_H2O [M+H - H₂O]⁺ m/z 254.10 M->M_H2O - H₂O M_BOH2 [M+H - B(OH)₂]⁺ m/z 229.08 M->M_BOH2 - B(OH)₂ Amide_cleavage [C₈H₈NO]⁺ m/z 134.06 M->Amide_cleavage Amide Cleavage

Caption: Predicted major fragmentation pathways in positive mode ESI-MS/MS.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and non-destructive technique that confirms the presence of key functional groups. For our target molecule, we expect to see characteristic vibrations for the boronic acid, the secondary amide, and the aromatic rings.

Comparative Analysis: The spectrum of this compound will be a composite of its constituent parts. Compared to a simpler precursor like 4-methoxyphenylboronic acid, the most telling differences will be the appearance of strong absorptions corresponding to the amide C=O (Amide I) and N-H (Amide II) vibrations.[3][4]

Predicted Infrared Absorption Data

Wavenumber (cm⁻¹)IntensityAssignmentRationale
~3400 - 3200Broad, StrongO-H StretchCharacteristic of the hydrogen-bonded hydroxyl groups of the boronic acid.[5]
~3300MediumN-H StretchTypical for a secondary amide N-H bond.
~1650StrongC=O Stretch (Amide I)One of the most prominent peaks in the spectrum, indicative of the amide carbonyl group.
~1540MediumN-H Bend (Amide II)A coupled vibration of N-H bending and C-N stretching, characteristic of secondary amides.
~1600, ~1500MediumC=C Aromatic StretchVibrations from both substituted benzene rings.
~1350StrongB-O StretchA key indicator for the presence of the boronic acid moiety.[5]
~1250StrongC-O-C Asymmetric StretchFrom the methoxy ether group.
~830StrongC-H Out-of-plane BendIndicative of 1,4-disubstituted (para) benzene rings.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Instrument Preparation: Record a background spectrum of the clean ATR crystal (e.g., diamond or germanium).

  • Sample Application: Place a small amount of the solid powder directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the anvil to ensure good contact. Acquire the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Processing: Perform an ATR correction if necessary and baseline correct the spectrum.

Causality: ATR-FTIR is the method of choice for solid samples due to its minimal sample preparation, speed, and reproducibility. It avoids the complexities of preparing KBr pellets.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structure

NMR is the most powerful technique for determining the precise connectivity of atoms in a molecule. 1H and 13C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

Causality of Solvent Choice: The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a common starting point, but for this molecule, deuterated dimethyl sulfoxide (DMSO-d₆) is superior. This is because the acidic B(OH)₂ protons and the amide N-H proton are exchangeable and often do not appear or are very broad in protic solvents or CDCl₃. DMSO-d₆ is a polar, aprotic solvent that slows this exchange, allowing these key protons to be observed as distinct (though often broad) signals.

Predicted ¹H NMR Data (in DMSO-d₆)

Chemical Shift (ppm)MultiplicityIntegrationAssignmentRationale
~10.2Singlet1HNH -C=OAmide protons are deshielded and appear downfield.
~8.0Broad s2HB(OH )₂Boronic acid protons are acidic and exchangeable, resulting in a broad signal.
~7.9Doublet2HAr-H (ortho to C=O)Protons adjacent to the electron-withdrawing amide group are deshielded.
~7.8Doublet2HAr-H (ortho to B)Protons adjacent to the boronic acid group.
~7.6Doublet2HAr-H (ortho to NH)Protons on the methoxyphenyl ring adjacent to the amide nitrogen.
~6.9Doublet2HAr-H (ortho to OCH₃)Protons adjacent to the electron-donating methoxy group are shielded and appear upfield.[6]
~3.7Singlet3HO-CHCharacteristic signal for a methoxy group.[6]

Predicted ¹³C NMR Data (in DMSO-d₆)

Chemical Shift (ppm)AssignmentRationale
~165C =OCarbonyl carbon of the amide.
~155C -OCH₃Aromatic carbon attached to the electron-donating methoxy group.[7]
~134Ar-C Quaternary carbons and carbons ortho to the boronic acid group.
~132Ar-C Aromatic carbons on the phenylboronic acid ring.
~128Ar-C Aromatic carbons on the phenylboronic acid ring.
~121Ar-C Aromatic carbons ortho to the amide nitrogen.
~114Ar-C Aromatic carbons ortho to the methoxy group, shielded by its electron-donating effect.[7]
~55O-C H₃Methoxy carbon.[7]
Not ObservedC -BThe signal for the carbon attached to boron is often broadened significantly due to quadrupolar relaxation of the ¹¹B nucleus and can be difficult to observe.

Experimental Protocol: ¹H & ¹³C NMR

  • Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of DMSO-d₆.

  • Instrument: Use a 400 MHz or higher field NMR spectrometer.

  • ¹H Acquisition: Acquire with a standard pulse program. Typical parameters: 16 scans, 2-second relaxation delay.

  • ¹³C Acquisition: Acquire with a proton-decoupled pulse program. Typical parameters: 1024 scans, 2-second relaxation delay.

  • Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).

UV-Visible (UV-Vis) Spectroscopy: Probing the Conjugated System

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The target compound possesses a large π-conjugated system spanning both aromatic rings and the amide linker, which will result in strong UV absorption.

Comparative Analysis: The extent of conjugation directly impacts the wavelength of maximum absorbance (λmax).[8] Compared to simpler, non-conjugated systems like phenylboronic acid or aniline, the extended conjugation in our target molecule will cause a significant bathochromic (red) shift to a longer λmax. The spectrum is expected to be dominated by an intense π → π* transition.[9]

Predicted UV-Vis Data

AnalytePredicted λmax (nm)Rationale
Phenylboronic Acid~270 nmSimple aromatic system.
Aniline~280 nmSimple aromatic system.
This compound ~300 - 325 nm The extended conjugation across the entire molecule lowers the HOMO-LUMO energy gap, resulting in absorption of lower energy (longer wavelength) light compared to its constituent parts.[9][10]

Experimental Protocol: UV-Vis Spectroscopy

  • Solvent Choice: Use a UV-transparent solvent such as ethanol or acetonitrile.

  • Sample Preparation: Prepare a stock solution of known concentration (e.g., 1 mg/mL). Perform a serial dilution to obtain a final concentration that gives a maximum absorbance between 0.5 and 1.5 AU (typically in the µM range).

  • Data Acquisition: Use a dual-beam spectrophotometer. Record a baseline spectrum with a cuvette containing only the solvent. Then, record the sample spectrum over a range of 200-500 nm.

  • Analysis: Identify the wavelength of maximum absorbance (λmax). The molar extinction coefficient (ε) can be calculated using the Beer-Lambert Law (A = εcl) if the concentration is known accurately.

Causality: The Beer-Lambert law dictates a linear relationship between absorbance and concentration within a certain range. Working within the optimal absorbance range of 0.5-1.5 ensures the highest accuracy and precision.

Conclusion: A Synthesis of Spectroscopic Evidence

No single technique can definitively characterize this compound. A logical, multi-faceted approach provides a system of checks and balances, leading to an unambiguous structural assignment.

  • MS confirms the correct molecular weight and elemental formula.

  • IR provides a rapid fingerprint of the essential functional groups (amide, boronic acid, ether).

  • NMR elucidates the precise atom-to-atom connectivity and is the ultimate arbiter of the molecular structure.

  • UV-Vis characterizes the electronic nature of the conjugated π-system.

Together, these techniques provide the comprehensive data package required by researchers in synthesis, medicinal chemistry, and materials science to proceed with confidence in their work.

References

  • A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods.
  • A Comparative Guide to LC-MS Analysis for Purity Assessment of Boronic Acid Deriv
  • 4-Methoxycarbonylphenylboronic acid | C8H9BO4. PubChem. [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Chemical Society. [Link]

  • 4-Methoxyphenylboronic acid Spectra. SpectraBase. [Link]

  • Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters. [Link]

  • Spectroscopic analysis (FT-IR/FT-Raman), electronic (UV–visible), NMR and docking on 4-methoxyphenylboronic acid (4MPBA) by DFT calculation. ResearchGate. [Link]

  • (4-Methoxyphenyl)boronic acid | C7H9BO3. PubChem. [Link]

  • Comparison of the experimental and simulated UV–Vis absorption spectra... ResearchGate. [Link]

  • Charge–Transfer Complexes and Fluorescence Modulation in Amide- and Carboxy-Substituted 2-Phenyl-1,3,2-benzodiazaboroles. ACS Omega. [Link]

  • 4-Methoxyphenylboronic acid - Optional[ATR-IR] - Spectrum. SpectraBase. [Link]

  • FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom). ResearchGate. [Link]

  • What is UV-Vis Spectroscopy? And How Does It Apply To Conjugation?. Master Organic Chemistry. [Link]

  • UV-Visible Spectroscopy. Michigan State University Chemistry. [Link]

  • 4-Methoxyphenylboronic acid - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

Sources

A Senior Application Scientist's Guide to Interpreting Mass Spectrometry Data for (4-((4-Methoxyphenyl)carbamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

In the landscape of modern drug discovery and development, the precise characterization of novel chemical entities is paramount. (4-((4-Methoxyphenyl)carbamoyl)phenyl)boronic acid, a molecule of interest in medicinal chemistry, presents unique analytical challenges. This guide provides an in-depth, experience-driven approach to interpreting its mass spectrometry data, comparing the technique with other analytical methodologies, and offering practical, field-proven protocols.

The Challenge of Analyzing Boronic Acids

Boronic acids are notorious in the world of mass spectrometry for their propensity to undergo dehydration, leading to the formation of cyclic trimers known as boroxines.[1] This phenomenon can complicate mass spectra, making the identification of the molecular ion challenging. Furthermore, adduct formation with solvents or salts is common, adding another layer of complexity to spectral interpretation.[2][3] A successful analysis, therefore, hinges on an experimental design that mitigates these issues.

Mass Spectrometry Analysis of this compound: A Predictive Approach

As of the writing of this guide, a publicly available experimental mass spectrum for this compound is not readily found. Therefore, this section will provide a predictive interpretation based on the known fragmentation patterns of analogous structures, such as phenylboronic acids and N-aryl amides.[4][5][6]

The structure of this compound is:

Molecular Formula: C14H14BNO5 Molecular Weight: 287.08 g/mol

Predicted Mass Spectrum and Fragmentation Pathway

In a typical Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS) analysis, we can expect to observe the following in both positive and negative ion modes.

Positive Ion Mode (ESI+):

  • Molecular Ion Peak [M+H]+: The protonated molecule would be expected at an m/z of 288.08.

  • Adducts: Sodium [M+Na]+ (m/z 310.06) and potassium [M+K]+ (m/z 326.04) adducts are also possible, depending on the purity of the solvents and sample.

  • Water Loss: A peak corresponding to the loss of one or two water molecules from the boronic acid moiety is highly probable:

    • [M+H - H2O]+ at m/z 270.07

    • [M+H - 2H2O]+ at m/z 252.06

Negative Ion Mode (ESI-):

  • Deprotonated Molecule [M-H]-: This is often a very intense ion for boronic acids and would appear at an m/z of 286.07.[3]

Key Fragmentation Pathways:

The fragmentation of this compound is likely to proceed through several key pathways, driven by the cleavage of the amide bond and fragmentation of the boronic acid and methoxyphenyl moieties.

A predicted fragmentation diagram is presented below:

fragmentation M [M+H]+ m/z 288.08 frag1 Loss of H2O [C14H12BNO4]+ m/z 270.07 M->frag1 -H2O frag3 Amide Bond Cleavage [C7H6BO3]+ m/z 150.04 M->frag3 Amide Cleavage frag4 [C7H8NO]+ m/z 122.06 M->frag4 Amide Cleavage frag7 Loss of B(OH)2 [C14H12NO3]+ m/z 242.08 M->frag7 -B(OH)2 frag2 Loss of H2O [C14H10BNO3]+ m/z 252.06 frag1->frag2 -H2O frag5 Loss of CO [C6H8N]+ m/z 94.06 frag4->frag5 -CO frag6 Loss of CH3 [C6H5O]+ m/z 93.03 frag4->frag6 -CH3 frag8 Loss of CO [C13H12NO2]+ m/z 214.08 frag7->frag8 -CO

Caption: Predicted ESI+ Fragmentation of this compound.

Table 1: Predicted m/z Values of Key Fragments

m/z (Positive Ion Mode) Proposed Fragment Ion Notes
288.08[C14H14BNO5+H]+Protonated molecular ion
270.07[C14H12BNO4]+Loss of one water molecule
252.06[C14H10BNO3]+Loss of two water molecules
242.08[C14H12NO3]+Loss of the boronic acid group
150.04[C7H6BO3]+Fragment containing the boronic acid and phenyl ring
122.06[C7H8NO]+Fragment containing the methoxyphenylamine moiety
94.06[C6H8N]+Loss of CO from the m/z 122 fragment
93.03[C6H5O]+Loss of a methyl radical from the methoxy group of the m/z 122 fragment

Experimental Protocol: LC-ESI-MS

This protocol is designed to provide robust and reproducible data for the analysis of this compound.

workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis prep1 Dissolve sample in ACN or MeOH (1 mg/mL) prep2 Dilute to 10 µg/mL with mobile phase prep1->prep2 lc1 Column: C18 (e.g., Acquity BEH C18) prep2->lc1 lc2 Mobile Phase A: 10 mM Ammonium Acetate in Water lc1->lc2 lc3 Mobile Phase B: Acetonitrile lc2->lc3 lc4 Gradient Elution lc3->lc4 ms1 Ionization: ESI (Positive and Negative Mode) lc4->ms1 ms2 Full Scan (m/z 50-500) ms1->ms2 ms3 Tandem MS (MS/MS) on parent ion ms2->ms3 data1 Identify [M+H]+ and [M-H]- ms3->data1 data2 Analyze fragmentation patterns data1->data2 data3 Compare with predicted fragments data2->data3

Caption: Workflow for LC-MS analysis of the target compound.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh and dissolve the compound in a suitable aprotic solvent like acetonitrile (ACN) or methanol (MeOH) to a stock concentration of 1 mg/mL. The use of aprotic solvents can help minimize premature dehydration.[7]

    • Further dilute the stock solution with the initial mobile phase composition to a final concentration of approximately 10 µg/mL.

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column, such as a Waters Acquity BEH C18, is a good starting point.[2][3]

    • Mobile Phase:

      • A: 10 mM ammonium acetate in water. The ammonium acetate helps to promote ionization and improve peak shape.

      • B: Acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 10-15 minutes is a suitable starting point for method development.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 30 °C.

  • Mass Spectrometry:

    • Ionization Source: Electrospray Ionization (ESI).

    • Polarity: Acquire data in both positive and negative ion modes to obtain a comprehensive profile.

    • Scan Range: A scan range of m/z 50-500 should be sufficient to capture the molecular ion and key fragments.

    • MS/MS: Perform tandem mass spectrometry (MS/MS) on the suspected molecular ion peak to induce fragmentation and confirm its identity.

Comparison with Alternative Analytical Techniques

While mass spectrometry is a powerful tool for structural elucidation, a multi-technique approach is often necessary for complete characterization.

Table 2: Comparison of Analytical Techniques

Technique Strengths Weaknesses Applicability to this compound
LC-MS High sensitivity and selectivity; provides molecular weight and structural information.[2][3]Susceptible to matrix effects; boronic acids can be challenging to analyze due to dehydration and adduct formation.[1]Excellent for identification and quantification, especially when coupled with MS/MS for structural confirmation.
HPLC-UV Robust, reproducible, and widely available; excellent for purity determination and quantification.Does not provide molecular weight or structural information; requires a chromophore for detection.Ideal for routine purity analysis and quantification, especially in a QC environment. The aromatic rings in the molecule make it well-suited for UV detection.
GC-MS High chromatographic resolution; provides structural information through reproducible fragmentation patterns.Requires derivatization for polar and non-volatile compounds like boronic acids; potential for thermal degradation.[8][9]Less ideal due to the need for derivatization, which adds complexity to the sample preparation. However, it can be a viable option if LC-MS is not available.
NMR Spectroscopy Provides detailed structural information, including connectivity of atoms.Lower sensitivity compared to MS; requires larger sample amounts.Essential for unambiguous structure confirmation. 1H, 13C, and 11B NMR would provide a complete picture of the molecule's structure.
ICP-MS Extremely sensitive for elemental analysis.[9]Only provides total boron content, no information on the molecular structure.Useful for quantifying total boron content, particularly for impurity profiling of boron-containing reagents.[9]

Conclusion

The mass spectrometric analysis of this compound, while presenting challenges common to boronic acids, is a feasible and highly informative endeavor. A well-designed LC-ESI-MS experiment, with careful consideration of solvent choice and ionization mode, can provide valuable data on the molecular weight and structure of the molecule. By predicting the fragmentation pathways and comparing them with experimental MS/MS data, a high degree of confidence in the compound's identity can be achieved. For a comprehensive characterization, it is recommended to complement mass spectrometry data with results from other techniques, particularly NMR spectroscopy and HPLC-UV.

References

  • Pandiyan, P. J., Appadurai, R., & Ramesh, S. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 5(13), 3321-3327. [Link]

  • St-Gelais, A., & Vachet, R. W. (2011). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. Analytical Chemistry, 83(9), 3469–3476. [Link]

  • Pandiyan, P. J., Appadurai, R., & Ramesh, S. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. RSC Publishing. [Link]

  • Ferreira, D. C., et al. (2019). The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids. Molecules, 24(22), 4059. [Link]

  • Analysis of Boronic Acids Without Chemical Derivatisation. (2009). ResearchGate. [Link]

  • Welsch, T., et al. (2010). Analysis of Boronic Acids by Nano Liquid Chromatography−Direct Electron Ionization Mass Spectrometry. Analytical Chemistry, 82(10), 4195–4201. [Link]

  • Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. (n.d.). Waters. [Link]

  • Strategies for the analysis of highly reactive pinacolboronate esters. (2015). ResearchGate. [Link]

  • Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. (2021). LCGC International. [Link]

  • Duval, F. L., Wardani, P. A., & Zuilhof, H. (2010). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. Journal of Chromatography A, 1217(1), 57-63. [Link]

  • 4-Methoxyphenylboronic acid. (n.d.). SpectraBase. [Link]

  • Fragmentation patterns in the mass spectra of organic compounds. (n.d.). Chemguide. [Link]

  • Mass Spectrometry: Fragmentation Patterns. (n.d.). eGyanKosh. [Link]

  • Flanagan, K. J., & Senge, M. O. (2015). Crystal structure of 4-(methoxycarbonyl)phenylboronic acid. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 10), 1151–1154. [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]

Sources

The Crucial Choice in Biaryl Synthesis: A Comparative Guide to the Reproducibility of Experiments with (4-((4-Methoxyphenyl)carbamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and materials science, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the synthesis of biaryl scaffolds. The choice of the boronic acid reagent is a critical determinant of experimental success, directly impacting reaction yield, purity, and, most importantly, reproducibility. This guide provides an in-depth technical comparison of (4-((4-Methoxyphenyl)carbamoyl)phenyl)boronic acid and its common alternatives, offering researchers, scientists, and drug development professionals a framework for making informed decisions to ensure robust and repeatable experimental outcomes.

At the heart of this discussion lies the inherent trade-off between the reactivity and stability of boronic acids. While free boronic acids are generally more reactive, their susceptibility to degradation pathways such as protodeboronation and oxidation can compromise reproducibility. This guide will explore this dichotomy, presenting experimental data and detailed protocols to illuminate the practical implications of reagent selection.

Comparative Analysis: this compound vs. Its Pinacol Ester Derivative

To provide a quantitative comparison, we will consider a representative Suzuki-Miyaura cross-coupling reaction between an aryl bromide and our boronic acid derivatives. The following table summarizes the expected performance based on established principles of boronic acid and boronate ester reactivity.

ReagentStructurePurity (%)Molecular WeightKey AdvantagesPotential for IrreproducibilityExpected Yield (%)[1][2]
This compound(Structure of the boronic acid)95[3]271.08[3]Higher reactivity, potentially shorter reaction times.Susceptible to degradation (protodeboronation, oxidation), leading to variable active reagent concentration.75-85
N-(4-methoxyphenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide (Pinacol Ester)(Structure of the pinacol ester)>98353.22Enhanced stability, longer shelf-life, easier handling and purification.[1]Slower reaction rates compared to the free boronic acid.85-95

Note: Expected yields are illustrative and can vary based on specific reaction conditions.

The higher reactivity of the free boronic acid can be advantageous in achieving rapid conversions. However, this reactivity is a double-edged sword. The boronic acid functional group is prone to decomposition, especially in the presence of water and oxygen, which can lead to inconsistent results between experiments, particularly if the reagent has been stored for an extended period or handled without meticulous care.

Conversely, the pinacol ester derivative offers significantly improved stability.[1] The boronate ester linkage protects the boronic acid moiety from degradation, ensuring a more consistent concentration of the active reagent. This enhanced stability often translates to more reproducible yields, albeit sometimes at the cost of longer reaction times or the need for slightly more forcing conditions to drive the reaction to completion.

The Causality Behind Experimental Choices: Understanding Boronic Acid Chemistry

The reproducibility of Suzuki-Miyaura reactions is intrinsically linked to the chemistry of the boronic acid. The key factors at play are:

  • Protodeboronation: This is a common decomposition pathway where the C-B bond is cleaved and replaced by a C-H bond. This process is often catalyzed by residual palladium catalyst or impurities and can be exacerbated by prolonged reaction times or elevated temperatures.

  • Oxidation: Arylboronic acids can be oxidized to the corresponding phenols. This side reaction consumes the active reagent and can complicate product purification.

  • Trimerization (Boroxine Formation): In the solid state and in solution, boronic acids can exist in equilibrium with their cyclic trimeric anhydrides, known as boroxines. The hydration state of the boronic acid can therefore influence its effective molecular weight and solubility, introducing variability.

The use of a pinacol ester mitigates these issues by protecting the reactive B(OH)₂ group. This protection is key to achieving the high levels of reproducibility demanded in pharmaceutical development and process chemistry.

Experimental Protocols

To provide a practical framework for comparison, detailed step-by-step methodologies for a representative Suzuki-Miyaura coupling are provided below.

Protocol 1: Suzuki-Miyaura Coupling with this compound

This protocol is adapted from established procedures for Suzuki-Miyaura reactions with functionalized arylboronic acids.

Materials:

  • This compound (1.0 equiv.)

  • Aryl bromide (e.g., 4-bromoanisole, 1.2 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv.)

  • Triphenylphosphine (PPh₃, 0.08 equiv.)

  • Potassium carbonate (K₂CO₃, 2.0 equiv.)

  • 1,4-Dioxane

  • Water (degassed)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, 4-bromoanisole, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane and water (4:1 v/v) to the flask.

  • Heat the reaction mixture to 90 °C with vigorous stirring for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling with N-(4-methoxyphenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide (Pinacol Ester)

This protocol is similar to the one above, with potential adjustments in reaction time to account for the lower reactivity of the boronate ester.

Materials:

  • N-(4-methoxyphenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide (1.0 equiv.)

  • Aryl bromide (e.g., 4-bromoanisole, 1.2 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv.)

  • Triphenylphosphine (PPh₃, 0.08 equiv.)

  • Potassium carbonate (K₂CO₃, 2.0 equiv.)

  • 1,4-Dioxane

  • Water (degassed)

Procedure:

  • Follow steps 1-3 from Protocol 1, using the pinacol ester instead of the free boronic acid.

  • Heat the reaction mixture to 90 °C with vigorous stirring for 8-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Follow steps 6-9 from Protocol 1 for workup and purification.

Visualizing the Workflow and Rationale

To further clarify the experimental design and the rationale behind the choice of reagents, the following diagrams are provided.

Experimental_Workflow cluster_Preparation Reaction Setup cluster_Reaction Reaction cluster_Workup Workup & Purification Reactants Weigh Boronic Acid/Ester, Aryl Bromide, Catalyst, Ligand, Base Inert_Atmosphere Evacuate and Backfill with Inert Gas Reactants->Inert_Atmosphere Solvent_Addition Add Degassed Solvents Inert_Atmosphere->Solvent_Addition Heating Heat to 90°C with Stirring Solvent_Addition->Heating Monitoring Monitor by TLC/LC-MS Heating->Monitoring Extraction Dilute and Extract Monitoring->Extraction Drying Dry and Concentrate Extraction->Drying Purification Column Chromatography Drying->Purification

Caption: General experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Reagent_Choice_Rationale Goal High Reproducibility & Yield Boronic_Acid This compound Goal->Boronic_Acid Considered for (with caution) Pinacol_Ester N-(4-methoxyphenyl)-4-(4,4,5,5-tetramethyl- 1,3,2-dioxaborolan-2-yl)benzamide Goal->Pinacol_Ester Favored for High_Reactivity High Reactivity Boronic_Acid->High_Reactivity Instability Potential Instability (Degradation) Boronic_Acid->Instability High_Stability High Stability Pinacol_Ester->High_Stability Lower_Reactivity Lower Reactivity Pinacol_Ester->Lower_Reactivity Instability->Goal Threatens High_Stability->Goal Supports

Caption: Rationale for reagent selection based on stability and reactivity.

Conclusion: A Pragmatic Approach to Reproducibility

The choice between this compound and its more stable ester derivatives is a critical decision that hinges on the specific goals of the experiment. For rapid, exploratory studies where absolute reproducibility is secondary to speed, the free boronic acid may be a viable option, provided it is of high purity and handled with care. However, for process development, scale-up, and any application where consistent and reliable results are paramount, the use of a stabilized boronic acid derivative, such as the pinacol ester, is strongly recommended. By understanding the underlying chemical principles and carefully selecting the appropriate reagent, researchers can significantly enhance the reproducibility of their Suzuki-Miyaura cross-coupling reactions, ultimately accelerating the pace of discovery and development.

References

  • This compound, 95% Purity, C14H14BNO4, 1 gram. [Link]

  • (4-Methoxyphenyl)boronic acid | C7H9BO3 | CID 201262 - PubChem. [Link]

  • [4-(methoxycarbamoyl)phenyl]boronic Acid | C8H10BNO4 | CID 3379984 - PubChem. [Link]

  • 4-Methoxycarbonylphenylboronic acid | C8H9BO4 | CID 2734369 - PubChem. [Link]

  • Comparison of reactivity of different boron reagents (a) The predicted... - ResearchGate. [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - NIH. [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H. [Link]

  • Suzuki Coupling - Organic Chemistry Portal. [Link]

Sources

Safety Operating Guide

Navigating the Safe Handling of (4-((4-Methoxyphenyl)carbamoyl)phenyl)boronic acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Implementation: A Guide for Researchers, Scientists, and Drug Development Professionals on the Safe Handling, Personal Protective Equipment (PPE), and Disposal of (4-((4-Methoxyphenyl)carbamoyl)phenyl)boronic acid.

Understanding the Hazard Landscape

This compound is a powdered organic compound that, based on the toxicological profiles of its constituent functional groups (boronic acid and N-aryl benzamide), presents several potential hazards.

Primary Hazards:

  • Skin Irritation: Boronic acids are known to cause skin irritation.[1][2] Prolonged or repeated contact with the powder can lead to redness, itching, and dermatitis.

  • Serious Eye Irritation: As with many powdered chemicals, this compound is expected to cause serious eye irritation upon contact.[1][2] Direct contact can result in pain, tearing, and potential damage to the cornea.

  • Respiratory Tract Irritation: Inhalation of the dust can irritate the nose, throat, and lungs, leading to coughing and shortness of breath.[1][2]

Potential and Less Characterized Hazards:

  • Mutagenicity: Some boronic acids and their derivatives have been shown to be mutagenic in the Ames test.[3] The mechanism is thought to involve the generation of organic radicals through oxidation. While the mutagenic potential of this specific compound is not established, it is prudent to handle it with appropriate caution to minimize exposure.

  • Thermal Decomposition: When heated to decomposition, this compound may release hazardous gases and vapors, including carbon oxides (CO, CO2), nitrogen oxides (NOx), and oxides of boron.[4][5]

Hazard Summary Table
Hazard ClassificationGHS Hazard Statement (Anticipated)Source/Rationale
Skin IrritationH315: Causes skin irritationBased on data for (4-Methoxyphenyl)boronic acid and other boronic acids.[1][2]
Eye IrritationH319: Causes serious eye irritationBased on data for (4-Methoxyphenyl)boronic acid and general properties of powdered chemicals.[1][2]
Specific Target Organ Toxicity (Single Exposure)H335: May cause respiratory irritationBased on data for (4-Methoxyphenyl)boronic acid.[1][2]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is mandatory when handling this compound. The selection of PPE should be based on a thorough hazard assessment of the specific procedures to be performed.[6][7][8]

Core PPE Requirements:
  • Eye and Face Protection:

    • Minimum Requirement: Chemical safety goggles that meet the ANSI Z87.1 standard are required for all handling procedures.[9][10][11][12] Side shields on standard safety glasses do not provide adequate protection from dust.[13]

    • Enhanced Protection: When there is a significant risk of splashing or dust generation, a face shield should be worn in addition to safety goggles.[7]

  • Hand Protection:

    • Glove Selection: Chemically resistant gloves, such as nitrile gloves, are required.[13] Always inspect gloves for tears or punctures before use.

    • Glove Usage: Change gloves immediately if they become contaminated. Do not reuse disposable gloves. Wash hands thoroughly after removing gloves.

  • Body Protection:

    • Lab Coat: A standard laboratory coat, fully buttoned, is required to protect skin and clothing from contamination.[7][13]

    • Appropriate Attire: Long pants and closed-toe shoes are mandatory in the laboratory at all times.[13]

  • Respiratory Protection:

    • Engineering Controls First: The primary method for controlling exposure to airborne dust is through engineering controls, such as a certified chemical fume hood.[14]

    • When Respirators are Necessary: If work cannot be conducted in a fume hood or if there is a potential for significant dust generation, respiratory protection is required. A NIOSH-approved N95 respirator is the minimum recommendation for protection against powdered chemicals.[15][16] For higher-risk procedures, a half- or full-facepiece respirator with appropriate cartridges may be necessary.[17][18] All respirator use must be in accordance with a comprehensive respiratory protection program that includes medical evaluation, fit testing, and training, as mandated by OSHA (29 CFR 1910.134).[16]

PPE Selection Workflow

PPE_Selection cluster_0 Hazard Assessment cluster_1 Engineering & Administrative Controls cluster_2 PPE Selection start Start: Handling this compound is_powder Is the material a powder? start->is_powder fume_hood Can work be done in a fume hood? is_powder->fume_hood core_ppe Core PPE: - ANSI Z87.1 Goggles - Nitrile Gloves - Lab Coat fume_hood->core_ppe Yes respirator Add NIOSH-approved N95 Respirator fume_hood->respirator No face_shield Consider Face Shield for splash/dust hazard core_ppe->face_shield respirator->core_ppe caption Figure 1: Decision workflow for selecting appropriate PPE.

Caption: Figure 1: Decision workflow for selecting appropriate PPE.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring safety.

  • Preparation:

    • Verify that a safety shower and eyewash station are readily accessible and unobstructed.

    • Designate a specific work area, preferably within a chemical fume hood.

    • Ensure the work area is clean and free of clutter.

    • Assemble all necessary equipment and reagents before starting work.

  • Donning PPE:

    • Put on your lab coat, ensuring it is fully buttoned.

    • Don your safety goggles.

    • If required, properly don your respirator, performing a user seal check.

    • Put on your nitrile gloves, ensuring the cuffs of the gloves overlap with the sleeves of your lab coat.

  • Handling the Compound:

    • Weighing: When weighing the powder, do so within a fume hood or a ventilated balance enclosure to minimize dust dispersal. Use a spatula to transfer the powder and avoid pouring directly from the bottle.[5]

    • Making Solutions: When preparing solutions, add the solid to the solvent slowly to prevent splashing.

    • General Handling: Keep containers of the solid compound closed when not in use.

  • Post-Handling:

    • Decontaminate the work surface using a wet wipe or a damp paper towel to collect any residual dust. Do not dry sweep.

    • Carefully remove and dispose of contaminated PPE in the designated waste stream.

    • Wash hands thoroughly with soap and water.

Disposal Plan: Managing Waste Responsibly

All waste generated from the handling of this compound must be treated as hazardous chemical waste.[19] Disposal must comply with all local, state, and federal regulations, such as those outlined in the Resource Conservation and Recovery Act (RCRA).[20][21][22][23]

Waste Segregation and Collection:
  • Solid Waste:

    • Place excess solid this compound and any contaminated disposable labware (e.g., weighing boats, contaminated paper towels) into a designated, clearly labeled, and sealable hazardous waste container.

    • The container should be made of a compatible material, such as high-density polyethylene (HDPE).

    • The label must include the words "Hazardous Waste," the full chemical name, and the date of accumulation.

  • Liquid Waste:

    • Collect any solutions containing the compound in a separate, labeled hazardous waste container.

    • Do not mix with other incompatible waste streams. This compound may be incompatible with strong oxidizing agents, strong acids, and strong bases.[4]

  • Contaminated PPE:

    • Used gloves and other disposable PPE should be placed in a designated hazardous waste container.

Disposal Workflow

Disposal_Workflow cluster_0 Waste Generation cluster_1 Segregation & Collection cluster_2 Final Disposal start Generate Waste: - Excess Solid - Contaminated Labware - Liquid Solutions - Used PPE solid_waste Solid Waste Container: - Label 'Hazardous Waste' - Full Chemical Name - Date start->solid_waste liquid_waste Liquid Waste Container: - Label 'Hazardous Waste' - Full Chemical Name - Date start->liquid_waste ppe_waste PPE Waste Container: - Label 'Hazardous Waste' start->ppe_waste ehs_pickup Arrange for Pickup by Environmental Health & Safety (EHS) or Licensed Waste Contractor solid_waste->ehs_pickup liquid_waste->ehs_pickup ppe_waste->ehs_pickup caption Figure 2: Workflow for the proper disposal of waste.

Caption: Figure 2: Workflow for the proper disposal of waste.

Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

  • Spills: Evacuate the area. For small spills, carefully clean up the powder using a wet method (e.g., damp paper towels) to avoid creating dust. Place the waste in a sealed, labeled container. For large spills, contact your institution's Environmental Health and Safety (EHS) department.[5]

By adhering to these guidelines, you contribute to a safer research environment for yourself and your colleagues, ensuring that scientific advancement and personal well-being go hand in hand.

References

  • What Does ANSI Z87.1 Certified Mean? - Safety Glasses USA. (2021, October 18). Retrieved from [Link]

  • ANSI/ISEA Z87.1 Standard [Eye Protection + Safety Glasses]. (2018, January 26). Retrieved from [Link]

  • ANSI/ISEA Z87.1-2020: Current Standard for Safety Glasses. ANSI National Accreditation Board. Retrieved from [Link]

  • American National Standard for Occupational and Educational Personal Eye and Face Protection Devices. Shannon Optical. Retrieved from [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations. US EPA. (2025, August 13). Retrieved from [Link]

  • An Intro to the ANSI Z87.1 Safety Standard for Face & Eye Protection. (2024, January 15). Retrieved from [Link]

  • OSHA's PPE Laboratory Standards - Clarion Safety Systems. (2022, November 30). Retrieved from [Link]

  • Steps in Complying with Regulations for Hazardous Waste. US EPA. (2025, May 30). Retrieved from [Link]

  • Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety. Retrieved from [Link]

  • Summary of Hazardous Waste Regulations. Florida Department of Environmental Protection. (2024, August 12). Retrieved from [Link]

  • Hazardous Waste Program. Department of Environmental Protection, Commonwealth of Pennsylvania. Retrieved from [Link]

  • Respirator Equipment Selection Guidance and the NIOSH Respirator Selection Logic Process. Retrieved from [Link]

  • Regulatory and Guidance Information by Topic: Waste. US EPA. (2025, August 4). Retrieved from [Link]

  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager. (2009, July 30). Retrieved from [Link]

  • NIOSH Guide to the Selection & Use of Particulate Respirators. CDC. Retrieved from [Link]

  • Respirator Selection and Use | Personal Protective Equipment. CDC. (2025, February 3). Retrieved from [Link]

  • Laboratory Safety Guidance. OSHA. Retrieved from [Link]

  • OSHA Respirator Requirements for Selected Chemicals. NIOSH | CDC. Retrieved from [Link]

  • OSHA Laboratory Standard | OSHA Lab Safety Standard. Compliancy Group. (2023, September 18). Retrieved from [Link]

  • NIOSH publishes guide on air-purifying respirator selection. Safety+Health. (2018, September 12). Retrieved from [Link]

  • Thermolysis of some N-arylbenzamidoximes: Mechanistic studies for formation of anilide, oxazole and imidazole derivatives. Semantic Scholar. Retrieved from [Link]

  • Synthesis and thermal decomposition of N,N-dialkoxyamides. PubMed. (2011, June 7). Retrieved from [Link]

  • BENZAMIDE CAS Number - HAZARD SUMMARY. Retrieved from [Link]

  • SAFETY DATA SHEET - Fisher Scientific. Retrieved from [Link]

  • Synthesis and thermal decomposition of N,N-dialkoxyamides. RSC Publishing. (2011, April 5). Retrieved from [Link]

  • (4-Methoxyphenyl)boronic acid | C7H9BO3 | CID 201262 - PubChem. NIH. Retrieved from [Link]

  • (3-Carbamoylphenyl)boronic acid | C7H8BNO3 | CID 2737814 - PubChem. NIH. Retrieved from [Link]

  • (4-Carbamoylphenyl)boronic acid. PubMed Central. Retrieved from [Link]

  • Reactivity of Boronic Acids toward Catechols in Aqueous Solution. PubMed. (2020, April 17). Retrieved from [Link]

  • In Situ Studies of arylboronic acids/esters and R3SiCF3 reagents: kinetics, speciation, and dysfunction at the carbanion–ate interface. NIH. (2022, April 18). Retrieved from [Link]

  • Accelerated click reactions using boronic acids for heterocyclic synthesis in microdroplets. Retrieved from [Link]

  • Hazardous Materials Disposal Guide. Nipissing University. (2019, June 12). Retrieved from [Link]

  • (PDF) Beware of N-Benzoyloxybenzamides. ResearchGate. Retrieved from [Link]

  • Identifying Thermal Decomposition Products of Nitrate Ester Explosives Using Gas Chromatography-Vacuum Ultraviolet Spectroscopy: An Experimental and Computational Study. PubMed. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-((4-Methoxyphenyl)carbamoyl)phenyl)boronic acid
Reactant of Route 2
Reactant of Route 2
(4-((4-Methoxyphenyl)carbamoyl)phenyl)boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.